Aluminum citrate

Catalog No.
S584411
CAS No.
813-92-3
M.F
C6H8AlO7
M. Wt
219.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum citrate

CAS Number

813-92-3

Product Name

Aluminum citrate

IUPAC Name

aluminum;2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

C6H8AlO7

Molecular Weight

219.10 g/mol

InChI

InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);

InChI Key

GPDXEQOKQXLJCK-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3]

Synonyms

aluminum citrate

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al]

The exact mass of the compound Aluminium citrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antiperspirant; Astringent; Deodorant. However, this does not mean our product can be used or applied in the same or a similar way.

Analytical Techniques for Aluminum Citrate Speciation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core analytical approaches identified in the research for separating and detecting aluminum-citrate complexes.

Technique Separation Mechanism / Column Key Experimental Conditions Performance & Challenges
HPLC with AA Spectroscopic Detection [1] Cyclobond III (α-cyclodextrin); Cyano column Mobile Phase: Methanol:water (1:1 v/v) with 0.1 M triethylamine, acetic acid (pH 4.0) [1]. Retention time for Al-citrate: ~9 min (Cyclobond III), ~3-4.5 min (Cyano); Recovery: up to 65%; Challenges: Poor reproducibility for routine quantitation in biological samples [1].
Anion-Exchange FPLC–ICP-AES [2] Mono Q HR 5/5 (strong anion-exchange) Linear gradient elution with aqueous NaNO₃ (4 mol dm⁻³); Separation time: 10 min; pH range tested: 3.5 to 11.0 [2]. Successfully separated Al-citrate from Al-oxalate and Al-EDTA at neutral pH; Good reproducibility (RSD <8%); Limit of detection: 0.1 mg cm⁻³ [2].

A general workflow for undertaking such an analysis, synthesizing elements from these methods, can be visualized as follows. This is a conceptual representation of the steps involved in the HPLC-based technique.

SamplePrep Sample Preparation ColumnLoading Column Loading (Cyclobond III / Cyano) SamplePrep->ColumnLoading Separation Chromatographic Separation (Mobile Phase: MeOH/H₂O, 0.1M TEA, pH 4.0) ColumnLoading->Separation Detection Aluminum Detection (Atomic Absorption Spectroscopy) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Key Experimental Protocols

Here is a synthesis of the detailed methodologies from the search results:

  • Sample Preparation & Separation (HPLC-AA): The cited study investigated multiple columns. Promising results were obtained using a Cyclobond III (α-cyclodextrin) stationary phase. The mobile phase was a mixture of methanol and water (1:1, v/v), containing 0.1 M triethylamine (TEA) and adjusted to pH 4.0 with glacial acetic acid. Under these conditions, the aluminum-citrate complex was retained on the column while other simple aluminum complexes were not, allowing for its separation [1].

  • Separation & Detection (FPLC-ICP-AES): An alternative method used Fast Protein Liquid Chromatography (FPLC) coupled with Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES). Separations were performed on a Mono Q HR 5/5 strong anion-exchange column. A linear gradient elution was applied over 10 minutes using a high-concentration sodium nitrate solution (4 mol dm⁻³). This method effectively separated negatively charged aluminum-citrate from other complexes like Al-oxalate and Al-EDTA across a wide pH range, with detection achieved by analyzing collected eluate fractions via ICP-AES [2].

Core Challenges & the Importance of Speciation

The technical data should be viewed in light of these fundamental points:

  • The Speciation Imperative: The toxicity and biological activity of aluminum are highly dependent on its chemical form, or species. Small, soluble complexes like aluminum citrate are particularly relevant as they are more bioavailable. Speciation analysis aims to identify and measure these specific forms, rather than just the total aluminum content [1] [3].

  • Analytical Challenges: As reflected in the performance data, analyzing this compound in complex biological samples is difficult. The search results highlight issues with reproducibility and sufficient recovery of the aluminum signal, making routine and reliable quantitation a significant challenge [1].

  • Biological Relevance: Citrate is a crucial low-molecular-weight ligand for aluminum in biological systems. Speciation studies and simulations indicate that the neutral Al-citrate complex is significant as it may facilitate the absorption of aluminum in the gastrointestinal tract [3]. Furthermore, aluminum is primarily excreted by the kidneys, most likely in the form of this compound [4].

References

Comprehensive Technical Analysis of Aluminum Citrate Complex Formation: Mechanisms, Characterization, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aluminum Citrate Chemistry

This compound represents a critically important coordination complex formed between the trivalent aluminum cation (Al³⁺) and citric acid, a biological tricarboxylic acid. This complex plays significant roles across multiple domains including biological systems, industrial processes, and pharmaceutical applications. The coordination chemistry between aluminum and citrate is particularly complex due to the multiple binding sites available on the citrate anion and the strong tendency of aluminum to form polynuclear species. Understanding the precise formation mechanisms, structural characteristics, and stability profiles of this compound complexes is essential for researchers manipulating these systems for specific applications in drug development or material science.

The biological relevance of this compound stems primarily from its role as the main low molecular weight chelator of aluminum in serum, significantly influencing aluminum absorption, distribution, and toxicity in living organisms. From an industrial perspective, this compound serves as a versatile crosslinker for polymers in enhanced oil recovery processes and other applications where controlled gelling behavior is required. This comprehensive technical review synthesizes current understanding of this compound complex formation mechanisms, drawing from recent research findings and experimental data to provide drug development professionals and researchers with a detailed reference on the subject.

Fundamental Chemical Properties and Speciation

Basic Chemical Identity
  • Chemical Formula: C₆H₅AlO₇ [1] [2]
  • Molar Mass: 216.08 g/mol [1] [2]
  • Appearance: White crystalline solid or powder [1] [2]
  • Solubility: Dissolves slowly in cold water, soluble in hot water and ammonia [2]
Aqueous Speciation and Stability

The coordination behavior of aluminum(III) with citrate in aqueous solution demonstrates remarkable complexity, with multiple species coexisting in equilibrium depending on pH conditions. The formation proceeds through a stepwise mechanism beginning with monodentate coordination and progressing to more stable chelated structures. Research has identified three primary complex types with distinct stability constants measured at 293.7 K [3]:

Table 1: Stability Constants of this compound Complexes

Complex Type Chemical Formula Stability Constant (dm³mol⁻¹) Formation Rate Constant (dm³mol⁻¹s⁻¹)
Monodentate AlH₂Cit²⁺ (8.2 ± 1.5) × 10² (5.4 ± 0.5) × 10³
Bidentate AlHCit⁺ (3.6 ± 1.6) × 10⁶ 80 ± 10
Tridentate AlCit (5.3 ± 2.3) × 10¹⁰ -

The significant enhancement in stability from monodentate to tridentate complexes (spanning approximately eight orders of magnitude) reflects the chelate effect and the increasing thermodynamic favorability of multidentate coordination. The kinetic data further reveals that the formation of the initial monodentate complex occurs rapidly, while subsequent ring closure to form chelated structures proceeds at a considerably slower rate [3].

The pH dependence of this compound speciation represents a critical factor influencing both structure and reactivity. FTIR analyses have indicated the presence of mononuclear this compound complexes at pH 3, with polynuclear species beginning to form at pH 4 and above [4]. The structural transformation from mononuclear to polynuclear configurations directly impacts the functionality of these complexes in applications such as hydrogel crosslinking, where the polynuclear species demonstrate enhanced crosslinking capabilities.

Structural Characteristics and Coordination Geometry

Molecular Architecture

The structural features of this compound complexes have been elucidated through X-ray crystallography and spectroscopic methods, revealing diverse molecular architectures dependent on synthesis conditions and pH. The most characterized structure is a stable trinuclear complex featuring a bicyclic aluminum-oxygen framework with distorted octahedral coordination geometry around each aluminum center [5]. This trimeric structure exhibits remarkable stability across a wide pH range (0.3 to 9.0), only undergoing hydrolysis below pH 3.0 with formation of mononuclear species [5].

Advanced computational studies have shed light on how aluminum coordination fundamentally alters the deprotonation behavior of citric acid. Density functional theory calculations combined with polarizable continuum solvation models indicate that Al(III) not only increases the acidity of citrate protons but also qualitatively changes the deprotonation pattern compared to free citric acid in solution [6]. This modulation of acid-base properties has profound implications for understanding aluminum speciation in biological environments, where citrate serves as the primary low molecular weight chelator.

pH-Dependent Structural Transitions

The structural evolution of this compound complexes across pH conditions represents a critical determinant of their functional properties. Research has identified specific structural configurations that dominate at particular pH values [4]:

Table 2: pH-Dependent Structural Transitions in this compound Complexes

pH Range Dominant Structure Structural Characteristics Functional Implications
< 3.0 Mononuclear species Simple coordination, begins hydrolysis Limited crosslinking ability
~3.0 Mononuclear complexes FTIR confirmation of mononuclear structure Basic coordination mode
≥4.0 Polynuclear species emerge Oligomeric Al-O-Al frameworks Enhanced crosslinking capacity
~6.0 [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻ Compact trinuclear structure Optimal for hydrogel crosslinking
~9.0 [Al₃(C₆H₆O₇)₃(OH)₄(H₂O)₅]⁴⁻ Hydrated, more sterically hindered Reduced crosslinking efficiency

The structural transition from the compact trinuclear complex at pH 6 to the more hydrated and sterically hindered structure at pH 9 directly correlates with observed differences in crosslinking efficiency when these complexes are employed in hydrogel formation [4]. This relationship between molecular architecture and macroscopic functionality enables precise tuning of material properties through controlled synthesis conditions.

Experimental Protocols and Characterization Methods

Synthesis Protocols

Standard Synthetic Procedure from Aluminum Chloride and Citric Acid [1] [4]:

  • Reagent Preparation: Dissolve aluminum chloride hexahydrate (AlCl₃·6H₂O) and citric acid in molar ratios ranging from 1:1 to 1:3 in deionized water.
  • Mixing Protocol: Slowly add the citric acid solution to the aluminum chloride solution with continuous stirring.
  • pH Adjustment: Carefully adjust pH using ammonium hydroxide or sodium hydroxide to target values between 3-9.
  • Precipitation: Allow the reaction mixture to stand for 24 hours for complete precipitation.
  • Isolation: Collect the white precipitate by filtration and wash with cold water.
  • Drying: Dry the product at 40-60°C under reduced pressure.

Critical Parameters for Reproducible Synthesis:

  • pH Control: Precise pH adjustment is crucial for directing mononuclear vs. polynuclear complex formation [4]
  • Temperature Management: Maintain temperature below 60°C during synthesis to prevent decomposition
  • Concentration Effects: Use reactant concentrations between 0.1-0.5M to balance yield and solubility

Alternative Crystallization Method for Trinuclear Complex [5]:

  • Prepare equimolar solutions of aluminum nitrate nonahydrate and citric acid
  • Mix solutions and slowly evaporate at room temperature
  • Collect crystals suitable for X-ray analysis after 7-10 days
Characterization Techniques

Table 3: Analytical Methods for this compound Characterization

Technique Application Key Information Obtained Experimental Parameters
FTIR Structural analysis Coordination modes, binding sites pH-dependent spectra (4000-400 cm⁻¹)
ICP-OES Elemental composition Aluminum content, stoichiometry Acid-digested samples
CHN Analysis Elemental ratios C,H,N content confirming structure Combustion method
SEM Morphology Surface structure, particle size Gold-coated samples, 5-20kV
NMR (¹H, ¹³C, ²⁷Al) Molecular environment Coordination sphere, complex stability Referenced to external standards
X-ray Crystallography Absolute structure Precise molecular geometry Single crystal requirement

Specialized NMR Protocols [5]:

  • ²⁷Al NMR: Use Bruker WM-300 spectrometer referenced to external [Al(H₂O)₆]³⁺
  • ¹H and ¹³C NMR: Employ Bruker AM-250 spectrometer with reference to SiMe₄
  • Sample Preparation: Dissolve in D₂O with 10% DCl for acidic conditions

Rheological Assessment for Crosslinking Efficiency [4]:

  • Prepare polymer solution (e.g., 0.5-1.5% partially hydrolyzed polyacrylamide)
  • Add this compound crosslinker at 1:4 to 1:8 molar ratio
  • Monitor gelation using oscillatory rheometry at 25-90°C
  • Measure tan(δ) values with time sweeps at 1 Hz frequency
  • Classify gels: tan(δ) < 0.1 indicates strong gel, > 0.1 indicates weak gel

Biological Relevance and Pharmacological Considerations

Absorption and Bioavailability

The biological interactions of this compound are dominated by its unusually high bioavailability compared to other aluminum compounds. Research using rat models has demonstrated that the coadministration of citrate with aluminum compounds dramatically increases gastrointestinal absorption of aluminum. When administered with citrate, aluminum absorption exceeded 0.80% of the administered dose as estimated by urinary excretion, compared to only 0.015-0.037% for aluminum compounds without citrate [7].

This enhanced absorption stems from the unique solubility properties of this compound complexes. Unlike other aluminum compounds that show pH-dependent solubility (often precipitating at neutral pH), this compound maintains high solubility (>90%) across the physiological pH range [7]. The exceptional stability of the complex throughout the gastrointestinal tract prevents precipitation and facilitates absorption through mechanisms typically reserved for essential metals like iron and calcium.

Metabolism and Toxicity Profile

Once absorbed, this compound constitutes approximately 8% of the aluminum species present in blood, making it a significant contributor to systemic aluminum distribution [1]. The complex can cross biological barriers, including the blood-brain barrier, potentially accounting for the increased aluminum levels observed in the brain tissue of Alzheimer's patients [1] [5]. The primary excretion pathway is renal, with approximately 80% of ingested this compound eliminated through urine, while the remainder undergoes slower elimination kinetics [1].

The neurotoxic potential of aluminum, particularly in the form of this compound, remains a subject of ongoing research. The complex can induce neuronal loss and decreased GFAP immunoreactivity in hippocampal regions, correlating with cognitive impairment in experimental models [4]. The molecular basis for this neurotoxicity may involve the ability of Al³⁺ ions to displace Ca²⁺ from calcium citrate and other biological molecules, disrupting cellular signaling and metabolic processes [1].

The following diagram illustrates the biological pathway of this compound absorption, distribution, and potential toxicological effects:

BioPathway A Oral Ingestion of this compound B Gastrointestinal Absorption (>0.8%) A->B C Systemic Circulation (8% of blood aluminum) B->C D Tissue Distribution C->D G Blood-Brain Barrier Crossing C->G E Renal Excretion (80% via urine) D->E F Slow Tissue Release (20%) D->F H Neuronal Accumulation G->H I Cognitive Impairment H->I J Calcium Displacement & Cellular Dysfunction H->J

> Biological pathway of this compound absorption, distribution, and toxicity.

Industrial Applications and Technical Implementation

Enhanced Oil Recovery Systems

The petroleum industry represents the largest industrial application of this compound complexes, where they serve as effective crosslinkers for polymers in enhanced oil recovery. This compound solutions are used for in situ gelling of polymers including carboxymethylcellulose (CMC) and partially hydrolyzed polyacrylamide (HPAM) [2] [4]. This crosslinking creates permeability barriers in highly permeable zones of oil reservoirs, redirecting water flow to previously unswept areas and improving oil recovery efficiency.

The performance characteristics of this compound as a crosslinker are highly dependent on the specific complex structure formed during synthesis. Rheological analysis demonstrates that hydrogels synthesized with this compound at pH 6 exhibit tan(δ) values lower than 0.1, indicating strong gel formation, while those at pH 9 show values above 0.1, corresponding to weak gels [4]. This performance difference correlates with the structural characterization showing that the pH 6 complex [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻ allows easier access to the aluminum orbital for crosslinking compared to the more sterically hindered pH 9 structure [4].

Additional Technical Applications
  • Antiperspirant Formulations: this compound finds use in cosmetic products for its antiperspirant properties, leveraging its ability to precipitate in sweat ducts and temporarily reduce sweat flow [1] [2]

  • Ceramic Precursor: The complex serves as a precursor for aluminum nitride synthesis, with the citrate component facilitating controlled thermal decomposition to high-purity materials [2]

  • Silicosis Prevention: Research indicates potential protective effects against silica-induced cell damage, although the mechanism remains under investigation [1]

Conclusion and Research Directions

The formation mechanism of this compound complexes involves a sophisticated coordination chemistry that progresses from initial monodentate complexes through to stable tridentate and polynuclear structures with distinct biological and technological implications. The critical importance of pH control in directing structural outcomes cannot be overstated, as the speciation profile directly determines functional properties in applications ranging from enhanced oil recovery to biological uptake.

For drug development professionals, the enhanced bioavailability of this compound presents both challenges and opportunities. While the increased absorption raises toxicity concerns, the same properties could potentially be harnessed for aluminum chelation therapy or for improving oral bioavailability of other metal-based therapeutics. Future research directions should include detailed investigations of the molecular mechanisms underlying this compound neurotoxicity, development of selective chelators to prevent aluminum accumulation, and exploitation of the crosslinking properties for controlled drug delivery systems.

References

Summary of Aluminum Citrate Solubility and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data and key characteristics of aluminum citrate relevant to its solubility in aqueous solutions.

Property Description / Value Context & Conditions
General Water Solubility Dissolves slowly in cold water, soluble in hot water [1] [2]. Describes the basic dissolution behavior.
Solubility in Aqueous Medium Forms a "clear," "stable," "aqueous solution" [3]. Indicates the formation of a true solution rather than a suspension.
Critical Parameter: Citrate to Aluminum Ratio Mole ratio of citrate/Al = 0.8 [4]. Prevents particle formation under high hydrolysis (OH/Al = 3.29). Lower ratios slow but do not prevent particle nucleation and growth [4].
Critical Parameter: pH Solution formation requires pH adjustment [3]. A patent specifies adjusting pH to 6.5 to 7.5 using ammonium or alkali metal hydroxides to obtain a clear solution [3].
Complexation & Speciation Interacts with soluble aluminum oxyhydroxides and insoluble particles [4]. Citric acid can either protect particle surfaces from dissolution or maintain cation solubility. Complexation eliminates polycation formation, which are "seeds" for particle growth [4].
Bioavailability & Excretion Highly bioavailable; primary form of aluminum excreted in urine [5]. Its high solubility is linked to its significant absorption and toxicity profile. Renal clearance is likely in the form of this compound [5].

Detailed Experimental Protocols

The following methods, cited from patents and research, describe how to prepare stable aqueous solutions of this compound.

Protocol 1: Preparation from Aluminum Chloride and Citric Acid

This method is adapted from a US patent for creating solutions used in cross-linking polymers [3].

  • Step 1: Create Reactant Solutions

    • Prepare an aqueous solution of aluminum chloride hexahydrate (AlCl₃·6H₂O). The patent example uses a 32% w/w (weight/weight) solution [3].
    • Prepare an aqueous solution of citric acid. The patent example uses a 50% w/w solution [3].
  • Step 2: Mixing and pH Adjustment

    • Slowly add the citric acid solution to the aluminum chloride solution with constant stirring.
    • During addition, a thick, white slurry will form.
    • Use ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) to adjust the pH of the mixture. The critical range for forming a clear solution is between pH 6.5 and 7.5 [3].
    • As pH increases, the slurry will dissolve into a clear, light yellow solution.
  • Step 3: Final Processing (for solid product)

    • The clear solution can be dried (e.g., via drum drying) to produce a solid, amorphous, yellow product identified as this compound [3].
Protocol 2: Investigating Solubility and Particle Formation

This methodology is based on research from Princeton University investigating aluminum speciation under high pH conditions [4].

  • Step 1: Solution Preparation and Titration

    • Use a solution of aluminum chloride (AlCl₃) as the starting material.
    • Titrate this solution with sodium hydroxide (NaOH (aq)) while introducing varying amounts of citric acid.
    • The study specifically investigated conditions of "high hydrolysis," defined as hydroxide ion to aluminum ratios (OH/Al) in excess of 2.46 mol/mol [4].
  • Step 2: Control of Variables

    • The key variable is the mole-to-mole ratio of citrate to aluminum, varied from zero to just below 1.0 [4].
  • Step 3: Monitoring and Analysis

    • Quasi-elastic light scattering (QELS) is used to measure changes in the size of suspension particles during titration [4].
    • Solution NMR (²⁷Al NMR) is employed to detect the presence of large aluminum-containing polycations, which act as seeds for particle formation. These are absent in solutions containing citric acid [4].

Diagram: this compound Solubility Workflow

The following diagram illustrates the decision-making workflow and key transitions during the preparation of an this compound solution, based on the experimental protocols.

G Start Start: Prepare AlCl₃ and Citric Acid Solutions A Mix Solutions Start->A B Thick White Slurry Forms A->B C Adjust pH to 6.5 - 7.5 with NH₄OH/NaOH B->C D Clear, Stable Aqueous Solution C->D E Critical Parameters F Citrate/Al Ratio ≥ 0.8 E->F G High Hydrolysis (OH/Al > 2.46) E->G

This workflow outlines the key steps and critical parameters for achieving a clear, stable this compound solution based on patented methods and research [3] [4].

Important Considerations for Researchers

  • Toxicology and Safety: Aluminum is a recognized neurotoxicant [5]. The high solubility and bioavailability of this compound are key factors in its toxicity, especially for individuals with renal impairment [5] [1]. The WHO has established a Provisional Tolerable Weekly Intake (PTWI) for aluminum, with a pivotal study based on this compound administration [6].
  • Information Gaps: The available public data does not provide a classic solubility curve (e.g., g/100mL vs. temperature) or a full pH-solubility profile. The information is often embedded in the context of specific applications like polymer cross-linking [3] or environmental remediation [4].

References

Comprehensive Technical Analysis of Aluminum Citrate Complexation

Author: Smolecule Technical Support Team. Date: February 2026

Aluminum Citrate Stability Constants and Thermodynamics

The stability of this compound complexes varies significantly with their structure (monodentate, bidentate, tridentate) and the pH of the solution. The following table consolidates quantitative stability data from multiple experimental studies.

Table 1: Experimentally Determined Stability Constants for this compound Complexes

Complex Species Type / Conditions Stability Constant (K) Experimental Method Temperature Reference
AlH₂Cit²⁺ Monodentate Complex (8.2 ± 1.5) × 10² dm³ mol⁻¹ Stopped-flow, Pressure-jump 293.7 K [1]
AlHCit⁺ Bidentate Complex (3.6 ± 1.6) × 10⁶ dm³ mol⁻¹ Stopped-flow, Pressure-jump 293.7 K [1]
AlCit Tridentate Complex (5.3 ± 2.3) × 10¹⁰ dm³ mol⁻¹ Stopped-flow, Pressure-jump 293.7 K [1]
Al-Citrate Effective Binding (pH 7.4) 10¹¹.⁵⁹ (for 1:1 complex) Difference UV Spectroscopy Not Specified [2]
Al-Citrate Effective Binding (pH 7.4) 10¹⁴.⁹⁰ (for 1:2 complex) Difference UV Spectroscopy Not Specified [2]

Kinetics of Formation: The rate constant for the formation of the monodentate complex (AlH₂Cit²⁺) is (5.4 ± 0.5) × 10³ dm³ mol⁻¹ s⁻¹, while for the bidentate complex (AlHCit⁺) it is 80 ± 10 dm³ mol⁻¹ s⁻¹ [1].

Experimental Protocols and Methodologies

Kinetics and Thermodynamics Measurements (Stopped-Flow & Pressure-Jump)

This methodology is used to determine both rate constants and stability constants for complex formation.

  • Objective: To determine the equilibrium (stability) constants and rate constants for the stepwise formation of this compound complexes in aqueous solution [1].
  • Materials:
    • Reagents: Aluminum salts and citric acid in aqueous solution.
    • Instrumentation: Stopped-flow spectrophotometer and pressure-jump relaxation apparatus [1].
  • Procedure:
    • The stopped-flow technique rapidly mixes the aluminum and citrate solutions to initiate the reaction.
    • The pressure-jump method perturbs a system at equilibrium by rapidly changing the hydrostatic pressure, shifting the equilibrium.
    • In both methods, the relaxation of the system back to equilibrium is monitored spectroscopically.
    • The observed relaxation rates are analyzed as a function of reactant concentrations to extract the individual rate constants for the forward and reverse reactions [1].
  • Data Analysis: The stability constants (thermodynamics) for the complexes are calculated from the ratio of the forward to reverse rate constants (K = k_formation / k_dissociation) [1].
Isothermal Titration Calorimetry (ITC)

This method directly measures the heat change during a binding event, providing a full thermodynamic profile.

  • Objective: To determine the stoichiometry, formation constants, and thermodynamic parameters (ΔG, ΔH, ΔS) for complex formation [3].
  • Materials:
    • Reagents: Metal ion solution (e.g., Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺) and a buffered solution of sodium citrate. A constant ionic strength is maintained with NaClO₄ [3].
    • Instrumentation: Isothermal Titration Calorimeter (e.g., AutoITC) [3].
  • Procedure:
    • The reference cell is filled with distilled water.
    • The sample cell is filled with the buffered citrate solution.
    • A syringe is loaded with the metal ion solution.
    • The experiment consists of a series of automated, small-volume injections of the metal ion into the citrate solution.
    • The instrument measures the heat released or absorbed after each injection [3].
  • Data Analysis:
    • The heat of dilution is accounted for by subtracting a background titration.
    • The resulting titration curve (heat vs. molar ratio) is fitted with a nonlinear least-squares model to obtain the binding constant (K), enthalpy change (ΔH), and stoichiometry (n).
    • The free energy change (ΔG°) is calculated from ΔG° = -RT ln K.
    • The entropy change (ΔS) is then derived from the relationship ΔG° = ΔH - TΔS [3].
Competition-Based Binding Studies with Difference UV Spectroscopy

This technique is particularly useful for determining effective binding constants under physiological conditions.

  • Objective: To determine effective binding constants for Al-citrate at physiological pH (7.4) by monitoring its direct competition with serum transferrin for aluminum binding [2].
  • Materials:
    • Reagents: Aluminum, citrate, phosphate, and the protein apotransferrin.
    • Instrumentation: UV-Vis Spectrophotometer [2].
  • Procedure:
    • Solutions containing aluminum and the competing ligands (citrate, phosphate, transferrin) are prepared.
    • The UV spectrum is recorded for a solution containing apotransferrin and aluminum in the presence of citrate or phosphate.
    • The change in the UV absorbance spectrum, which occurs upon metal binding to transferrin, is monitored.
    • The extent to which citrate or phosphate suppresses this UV spectral change is used to quantify its ability to compete with transferrin for aluminum [2].
  • Data Analysis: The effective binding constants for the Al-citrate and Al-phosphate complexes are calculated by analyzing the competition equilibrium, which also accounts for the binding of citrate and phosphate anions to the protein itself [2].

Structural Insights and Speciation

Coordination Chemistry

The citrate ion can act as a multidentate ligand. Theoretical and experimental studies indicate that in mononuclear complexes, the Al³⁺ center is typically coordinated by two carboxylic oxygen atoms and the tertiary hydroxyl group of the citrate [4] [3]. Contrary to some earlier proposals, density functional theory (DFT) calculations suggest that the hydroxyl group remains protonated upon coordination to Al³⁺, a model that better agrees with relative pKa values and hydrolysis constants [4].

Biological Speciation and Relevance

Understanding the speciation of aluminum in biological fluids like blood serum is critical for toxicology and drug development.

  • Competition with Serum Ligands: In blood serum, citrate competes with other ligands, primarily the iron-transport protein serum transferrin and phosphate, for binding aluminum.
  • Dominant Low-Molecular-Mass Complex: Speciation calculations using effective binding constants determined at pH 7.4 show that citrate is the primary low-molecular-mass ligand for aluminum. It is estimated that citrate binds approximately 88% of the low-molecular-mass aluminum under clinical serum concentrations [2].
  • Clinical Significance: The Al-citrate complex accounts for about 8% of the total aluminum in blood. Its formation is significant because it can be filtered by the kidneys, with about 80% of ingested complex being excreted in urine, while the remainder is released more slowly, contributing to potential toxicity [5].

The following diagram illustrates the competitive binding relationship between aluminum, citrate, and transferrin in serum, a key concept for understanding aluminum bioavailability.

G Al Al³⁺ Cit Citrate Al->Cit Binds to Tf Apo-Transferrin Al->Tf Binds to AlCit Al-Citrate Complex Cit->AlCit AlTf Al-Transferrin Complex Tf->AlTf

Competition for aluminum binding in serum between citrate and transferrin.

Thermodynamic Analysis of Metal Citrate Complexes

For comparative purposes, thermodynamic data for citrate complexes with other biologically relevant metal ions are provided. This highlights the unique energetic profile of aluminum complexation.

Table 2: Thermodynamic Parameters for Divalent Metal Citrate Complexes at pH 6, 298.15 K

Metal Ion ΔG° (kJ mol⁻¹) ΔH (kJ mol⁻¹) TΔS (kJ mol⁻¹) Methodology
Mn²⁺ -20.4 to -21.0 ~9.2 ~30.2 Isothermal Titration Calorimetry (ITC) [3]
Co²⁺ -23.8 to -24.5 ~8.83 ~32.5 Isothermal Titration Calorimetry (ITC) [3]
Ni²⁺ -28.5 to -29.1 ~6.32 ~35.1 Isothermal Titration Calorimetry (ITC) [3]
Zn²⁺ -24.3 to -25.0 ~5.56 ~30.5 Isothermal Titration Calorimetry (ITC) [3]

Key Thermodynamic Insights:

  • Entropy-Driven Complexation: The formation of these metal-citrate complexes is endothermic (ΔH > 0) and is driven by a large, favorable entropy change (TΔS > 0) [3]. The positive entropy change is attributed to the release of water molecules from the hydration spheres of the metal ion and the citrate ligand upon complex formation.
  • Impact on Stability: The stability of the complexes (ΔG° becomes more negative) follows the order: Ni²⁺ > Zn²⁺ ≈ Co²⁺ > Mn²⁺. This stability is more strongly correlated with the entropy term than the enthalpy term [3].
  • Proton Transfer: The complexation reaction at pH 6 involves the transfer of approximately 0.2 to 0.3 protons from the citrate ligand to the buffer component, which must be accounted for in the thermodynamic analysis [3].

References

Mechanism of Citrate-Mediated Aluminum Tolerance

Author: Smolecule Technical Support Team. Date: February 2026

In acidic soils (pH < 5.5), aluminum (Al) is solubilized into its toxic, ionic form (Al³⁺), which rapidly inhibits root elongation by damaging the root apex [1]. As an exclusion mechanism, many plants actively release citrate anions from their root tips in response to Al³⁺ stress. Citrate chelates Al³⁺ in the apoplast (the space outside the plasma membrane) to form a non-toxic aluminum-citrate complex, preventing Al³⁺ from binding to cell walls and damaging the plant [1] [2]. The diagram below illustrates this process.

G Aluminum Tolerance via Root Citrate Exudation cluster_rhizosphere Rhizosphere (Soil) cluster_root Root Tissue Al3plus Al³⁺ (Toxic) AlCitComplex Al-Citrate Complex (Non-Toxic) Al3plus->AlCitComplex  Chelation Citrate Citrate Anion Citrate->AlCitComplex  Chelation RootCell Root Cell RootCell->Citrate  Exudation MATE MATE Transporter MATE->Citrate  Transports PM_ATPase PM H⁺-ATPase PM_ATPase->MATE  Provides H⁺ Gradient

Figure 1: Aluminum exclusion via citrate exudation in plant roots.

Quantitative Data on Aluminum Stress and Citrate Response

The tables below summarize key physiological and genetic responses to aluminum stress.

Table 1: Physiological and Gene Expression Changes in Selected Cereals under Aluminum Stress

Plant Species / Cultivar Al Tolerance Primary Organic Acid Exuded Change in Citrate Synthase (CS) Gene Expression (in roots) Key Transporter Genes
Secale cereale (Rye) cv. Ailés Tolerant [2] Citrate & Malate [2] Repressed [2] ALMT, MATE [2]
Secale cereale inbred line Riodeva Sensitive [2] (Does not show inducible pattern) [2] Repressed [2] -
Brachypodium distachyon line ABR8 Tolerant [2] Citrate & Malate [2] Repressed [2] ALMT, MATE [2]
Brachypodium distachyon line ABR1 Sensitive [2] Citrate & Malate [2] Repressed [2] -
Zea mays (Maize) Varies by genotype [3] Citrate [3] Not directly correlated with tolerance [3] MATE [3]

Table 2: Key Experimental Conditions from Cited Studies

Experimental Factor Typical Range / Condition
Toxic Al Species Al³⁺, Al(OH)²⁺, Al(OH)²⁺ [1]
Soil pH for Toxicity < 5.5 [1]
Common Al Treatment 150 µM AlK(SO₄)₂ (pH 4.0) [2]
Exudation Pattern Pattern II (Inducible, lag phase present) [2]
Primary Root Region Studied Apical region (Meristem-Elongation transition zone) [1]

Core Experimental Protocols

Here are detailed methodologies for key experiments investigating aluminum-induced citrate exudation.

Hydroponic Assay for Root Growth and Organic Acid Collection

This protocol is fundamental for assessing Al tolerance and citrate exudation [3] [2].

  • Plant Growth & Acclimation:

    • Surface-sterilize seeds and germinate in the dark for a few days.
    • Grow uniform seedlings in a controlled environment (e.g., a growth chamber) using a complete nutrient solution at a stable pH (~5.8) for several days until roots are well-established.
  • Aluminum Treatment:

    • Divide seedlings into control and treatment groups.
    • Control: Place in a nutrient solution with a pH buffered to 4.0 (e.g., with 0.1 mM CaCl₂).
    • Treatment: Place in an identical solution supplemented with a specific concentration of Al (e.g., 150 µM AlK(SO₄)₂, pH 4.0) [2].
    • The treatment duration can vary (e.g., 24-48 hours).
  • Root Exudate Collection:

    • After treatment, carefully rinse roots to remove adhering Al and nutrients.
    • Place roots of intact seedlings into a collection solution (e.g., 0.1 mM CaCl₂, pH 4.0) for a defined period (e.g., 2-4 hours).
    • Filter the collection solution to remove root debris and store at -20°C until analysis.
  • Analysis:

    • Root Elongation: Measure root length before and after treatment to calculate inhibition.
    • Organic Acid Quantification: Analyze the collection solution using High-Performance Liquid Chromatography (HPLC) to identify and quantify citrate and other organic acids.
Gene Expression Analysis of Citrate Synthase (ScCS4/BdCS4)

This protocol outlines the steps for investigating the genetic regulation of citrate synthesis [2].

  • Plant Treatment and RNA Extraction:

    • Treat root samples from Al-stressed and control plants as described above.
    • Rapidly freeze root tips (e.g., in liquid nitrogen) to preserve RNA integrity.
    • Homogenize the tissue and extract total RNA using a commercial kit (e.g., TRIzol Kit, Invitrogen).
  • cDNA Synthesis and PCR:

    • Convert purified RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Package, Applied Biosystems).
    • Design primers based on known citrate synthase gene sequences (e.g., the HvCS4 gene in barley was used for rye) [2].
    • Perform Polymerase Chain Reaction (PCR) with the synthesized cDNA and gene-specific primers. A typical program includes an initial denaturation (e.g., 3 min at 94°C), followed by multiple cycles of denaturation, primer annealing (e.g., 1 min at 55°C), and extension (e.g., 2 min at 72°C), with a final extension step.
  • Expression Level Assessment:

    • Analyze PCR products on an agarose gel. The amount of product correlates with the initial amount of target mRNA.
    • For more precise quantification, use quantitative real-time PCR (qRT-PCR). Compare the expression levels of the citrate synthase gene between Al-treated and control samples, and between Al-tolerant and Al-sensitive lines.

Research Implications and Future Directions

The repression of mitochondrial citrate synthase (mCS) gene expression in Al-tolerant plants like rye suggests a complex regulatory network [2]. This repression might be a mechanism to re-route carbon flux within the cell, ensuring a readily available pool of citrate for exudation via MATE transporters rather than for mitochondrial energy metabolism. The core mechanism holds significant potential. Genetic engineering of crops to constitutively express high-affinity citrate transporters or modulate citrate synthesis could be a powerful strategy to enhance crop yields on the 40-50% of the world's arable land that is acidic [1].

References

aluminum citrate neurotoxicity mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Transport and Cellular Uptake

Aluminum citrate is predominantly transported into neural cells via system Xc⁻, an amino acid antiporter. The kinetic parameters of this uptake in human neuroblastoma SH-SY5Y cells are summarized below [1].

Parameter Value in SH-SY5Y Cells Experimental Conditions
Uptake Clearance 63.0 ± 14.6 μL/mg protein per 20 min 37°C [1]
Km (Michaelis Constant) 0.268 ± 0.083 mM Uptake by system Xc⁻ [1]
Vmax (Maximum Uptake Rate) 75.0 ± 16.8 pmol/mg protein per 20 min Uptake by system Xc⁻ [1]
Inhibition by L-glutamate ~70% inhibition of uptake 1 mM L-glutamate [1]

This temperature-dependent and concentrative uptake is significantly inhibited by known substrates of system Xc⁻, such as L-glutamate and L-cystine, confirming the primary transport pathway [1]. Chronic exposure to this compound can downregulate the expression of xCT, the light chain of system Xc⁻, potentially making cells more vulnerable to oxidative stress by impairing the cystine/glutamate exchange cycle [1].

Core Neurotoxic Mechanisms

Once inside cells, this compound triggers several interconnected pathological pathways as summarized in the table below [2] [3] [4].

Mechanism Key Effects Experimental Evidence

| Oxidative Stress | • ↑ Lipid peroxidation • ↓ Activity of SOD, catalase, GPx, GST • ↓ Glutathione (GSH) levels • ↑ ROS production via NADPH oxidase & iNOS | Studies in rodent brains and neuronal cell cultures (e.g., SH-SY5Y) [2]. | | Mitochondrial Dysfunction | • Inhibits ETC complexes I, II, III, IV • ↓ Mitochondrial membrane potential • ↑ Cytochrome c leakage • Altered mitochondrial ultrastructure | Isolated brain mitochondria and rodent models [2]. | | Neuroinflammation & Immunoexcitotoxicity | • Activates microglia/astrocytes • ↑ Pro-inflammatory cytokines (TNF-α, IL-1β) • ↑ Glutamate release, ↓ GABA • ↓ Glutamate uptake | Animal models exposed to aluminum in drinking water; organotypic hippocampal cultures [5] [4]. | | Apoptosis | • ↑ Bax/Bcl-2 ratio • ↑ Caspase-3 activity • Cytochrome c release / Apoptosome formation | In vivo studies in rodent brain; human neuronal and astrocyte cultures [2]. |

These mechanisms form a vicious, self-reinforcing cycle of damage. The following diagram illustrates the central concept of Immunoexcitotoxicity, where aluminum-induced neuroinflammation synergizes with excitotoxicity to drive neuronal death [4].

G cluster_immune Neuroimmune Activation cluster_excitotoxicity Excitotoxicity Enhancement Aluminum Aluminum Microglia Microglia Aluminum->Microglia Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines GlutamateRelease ↑ Glutamate Release Cytokines->GlutamateRelease UptakeInhibition ↓ Glutamate Uptake Cytokines->UptakeInhibition ReceptorChange Trafficking of GluR2-lacking AMPA Receptors Cytokines->ReceptorChange Calcium ↑ Intracellular Ca²⁺ GlutamateRelease->Calcium UptakeInhibition->Calcium ReceptorChange->Calcium OxidativeStress Oxidative Stress Calcium->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction Calcium->MitochondrialDysfunction subcluster_neurotoxicity subcluster_neurotoxicity Apoptosis Apoptosis OxidativeStress->Apoptosis MitochondrialDysfunction->Apoptosis

Aluminum triggers neuroimmune activation and excitotoxicity, leading to neuronal damage.

Experimental Models & Key Protocols

The following table outlines common in vitro and in vivo models used to study this compound neurotoxicity [1] [5] [2].

Model System Typical this compound Treatment Key Readouts / Endpoints

| Human Neuroblastoma SH-SY5Y Cells | 0.1 - 0.5 mM for acute uptake studies; chronic exposure over 5-7 days. | • Uptake kinetics (Km, Vmax) • Cell viability (MTT assay) • GSH/GSSG ratio • Protein expression (xCT) | | Primary Co-cultures of Neurons & Astrocytes | 0.1 - 1 mM for 24-48 hours. | • Apoptosis (TUNEL, caspase-3) • Cell-specific metal accumulation • Astrocyte viability | | Rodent Models (e.g., mice, rats) | • 0.01 - 100 mM in drinking water • 1-10 mg/kg via i.p. injection • Exposure periods: weeks to months. | • Behavioral tests (memory, motor function) • Brain Al level (ICP-MS) • Histopathology (gliosis, neuronal damage) • Oxidative stress markers (lipid peroxidation) |

A representative experimental workflow for studying uptake and chronic effects in SH-SY5Y cells is visualized below [1].

G Start Culture SH-SY5Y Cells A Acute Exposure Assay (Uptake Kinetics) Start->A B Chronic Exposure Protocol (5-7 days with Al Citrate) Start->B C Inhibition Studies (with glutamate/cystine) A->C Readout1 Key Readouts: A->Readout1 D Oxidative Stress Challenge (e.g., glucose deprivation) B->D R2 • xCT protein expression • Cellular GSH content B->R2 R3 % Uptake Inhibition C->R3 R4 Cell Viability after stress D->R4 R1 • Temperature dependence • Uptake clearance (Km/Vmax) • Eadie-Hofstee plot Readout1->R1

Workflow for assessing this compound uptake and chronic effects in SH-SY5Y cells.

Research Implications & Considerations

For drug development professionals, several key points emerge:

  • Target Identification: System Xc⁻ transporter, antioxidant response elements, and microglial activation pathways are potential targets [1] [4].
  • Chelation Strategies: Understanding that citrate can enhance aluminum absorption and distribution is critical for assessing toxicity and designing chelating agents [6].
  • Chronic vs. Acute Effects: The downregulation of xCT and subsequent sensitization to oxidative stress is a chronic effect, highlighting the need for long-term study designs [1].

References

Comprehensive Application Notes: HPLC Separation Methods for Aluminum Citrate Complexes in Pharmaceutical and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aluminum Citrate Speciation

The analytical characterization of this compound complexes represents a critical challenge in pharmaceutical sciences and environmental chemistry due to the significant biological implications of aluminum speciation. Aluminum can form stable complexes with citrate that dramatically influence its bioavailability and toxicity profiles in biological systems. Research has demonstrated that the Al-citrate complex plays a pivotal role in aluminum absorption and distribution in mammals, with studies showing that citrate markedly enhances gastrointestinal aluminum absorption in both rats and humans [1]. In pharmaceutical applications, understanding this compound speciation is essential for drug development efforts, particularly in radiopharmaceuticals where the Al¹⁸F labeling approach has emerged as a valuable technique for PET imaging agents [2].

The separation and quantification of this compound complexes requires sophisticated analytical approaches due to several challenging factors. These complexes exhibit variable stability constants, exist in multiple stoichiometries under different pH conditions, and require detection at trace levels in complex biological matrices. Liquid chromatography techniques, particularly HPLC coupled with various detection systems, have proven to be the most reliable methods for resolving these complexization equilibria and providing quantitative data essential for toxicity assessment and pharmaceutical quality control [1] [3]. This document presents comprehensive application notes and standardized protocols to support researchers in developing robust analytical methods for this compound speciation.

Analytical Significance & Separation Challenges

The speciation analysis of this compound complexes extends beyond academic interest to address practical concerns in pharmaceutical quality control and toxicological assessment. In biological systems, this compound has been identified as the predominant low molecular weight species in serum, with approximately 12% of aluminum in spiked human serum bound as Al-citrate while the remainder associates with transferrin [1]. This distribution has significant implications for aluminum toxicity, as the citrate complex may facilitate intracellular accumulation and tissue distribution. Furthermore, citric acid is recognized as the most important organic ligand capable of chelating aluminum in plants exposed to toxic concentrations, with exudation mechanisms particularly observed in aluminum-tolerant plant species [1].

From an analytical perspective, several technical challenges complicate the separation and quantification of this compound complexes:

  • Complex equilibrium dynamics: Aluminum and citrate can form multiple species with different stoichiometries (e.g., 1:1, 1:2, 1:3 Al:citrate ratios) that interconvert depending on pH, concentration, and temperature conditions [1] [3].

  • Detection limitations: The need for trace-level quantification in biological matrices demands highly sensitive detection methods, with required detection limits in the low ng cm⁻³ range for serum analysis [1].

  • Matrix interference: Biological samples such as serum, urine, and plant tissues contain numerous competing ligands and metal ions that can interfere with this compound separation [1] [4].

  • Chromatographic irreproducibility: Early research efforts demonstrated challenges with retention characteristics and recovery of this compound, with reproducibility issues across different stationary phases [3].

These analytical challenges necessitate carefully optimized and validated methods to generate reliable speciation data for pharmaceutical and toxicological assessments.

HPLC Separation Techniques for Metal Complexes

Method Selection Criteria

The chromatographic separation of this compound complexes requires careful consideration of several methodological factors to achieve optimal resolution, sensitivity, and reproducibility. Researchers must select appropriate separation mechanisms based on the specific analytical requirements and sample matrix considerations. The dominant approaches include anion-exchange chromatography for underivatized complexes and reversed-phase chromatography following complexation or derivatization strategies. The choice between these techniques depends on multiple factors, including the need for direct speciation analysis versus quantitative determination of total aluminum associated with citrate, compatibility with detection systems, and the complexity of the sample matrix [1] [3].

Key considerations for method selection include:

  • Detection sensitivity requirements: Trace analysis in biological samples typically necessitates coupling with ETAAS or MS detection, while pharmaceutical quality control may permit UV detection.

  • Sample compatibility: Biological matrices such as serum require extensive sample preparation to prevent column fouling and matrix effects.

  • Speed of analysis: High-throughput applications may favor faster UPLC methods over conventional HPLC [5].

  • Mobile phase compatibility: The selection of buffers and organic modifiers must consider their effects on complex stability and detection compatibility [1] [4].

The following sections present optimized methodologies that address these considerations for different application scenarios in pharmaceutical and biological analysis.

Performance Comparison of Separation Techniques

Table 1: Comparison of HPLC Methods for this compound Analysis

Method Parameter Anion-Exchange FPLC-ETAAS HPLC-MS for Urinary Citrate Cyclodextrin HPLC-UV UPLC-UV for Pharmaceutical Apps
Separation Mechanism Strong anion-exchange (Mono Q HR 5/5) Reversed-phase C18 Beta-cyclodextrin stationary phase Reversed-phase C8
Mobile Phase Gradient: NH₄NO₃ (0-4M) in water Gradient: Methanol/1M formate buffer Methanol:water (1:1) with 0.1M TEA, acetic acid (pH 4.0) Acetonitrile:phosphate buffer pH 3.5 (40:60)
Detection Method ETAAS (off-line) Single quadrupole MS AAS (off-line) Diode array UV (270 nm)
Linear Range Low ng cm⁻³ level 2.5-950 mg/L for citrate Not fully quantified 5-100 μg/mL
Retention Time 4.5 min for Al-citrate Method-specific ~9 minutes for Al-citrate <3 min total run time
Recovery Quantitative 95-115% for citrate Up to 65% 99-100%
Applications Spiked human serum Urine samples (24-hour) Standard solutions Pharmaceutical syrups

Table 2: Key Performance Metrics for this compound Analysis

Performance Measure Anion-Exchange FPLC-ETAAS HPLC-MS for Urinary Citrate Cyclodextrin HPLC-UV
Within-day Imprecision (CV%) Not specified 3% for citrate Not reproducible
Between-day Imprecision (CV%) Not specified <15% for citrate Not reproducible
Limit of Detection Low ng cm⁻³ level 2.5 mg/L for citrate Not specified
Matrix Effects Addressed with sample preparation Minimal with extraction Significant in biological samples
Analysis Time ~15 min separation 14 min total run time ~9 min for Al-citrate

Detailed Experimental Protocols

Anion-Exchange FPLC-ETAAS for Trace Analysis
4.1.1 Principle and Applications

The FPLC-ETAAS method combines the high-resolution separation capabilities of fast protein liquid chromatography with the exceptional sensitivity of electrothermal atomic absorption spectrometry. This technique is particularly valuable for speciation analysis of this compound in biological matrices such as serum, where it enables quantification of the low molecular weight fraction associated with citrate. The method exploits the anionic character of the this compound complex at neutral to basic pH conditions, allowing effective retention and separation on strong anion-exchange media. The off-line ETAAS detection provides the necessary sensitivity for quantifying aluminum at trace levels following chromatographic separation [1].

This methodology has been successfully applied to:

  • Speciation studies in spiked human serum samples
  • Bioavailability assessments of aluminum in experimental models
  • Toxicity mechanism investigations related to this compound complexes
  • Environmental monitoring of aluminum speciation in soil solutions and plant tissues
4.1.2 Equipment and Reagents
  • Chromatography System: FPLC system with gradient pumping capability and injection valve with 0.5 cm³ loop
  • Separation Column: Mono Q HR 5/5 strong anion-exchange column (5 × 50 mm, 10 μm beaded hydrophilic polyether resin substituted with quaternary amine groups, pH stability 2-12)
  • Detection System: Hitachi Z-8270 polarized Zeeman atomic absorption spectrometer with graphite furnace
  • Mobile Phase: NH₄NO₃ solution, HPLC grade water, nitric acid for pH adjustment
  • Standards: this compound standard prepared from aluminum chloride and citric acid in ultra-pure water
  • Sample Preparation: Ultrafiltration devices (10 kDa molecular weight cut-off)
4.1.3 Step-by-Step Procedure
  • Mobile Phase Preparation: Prepare eluent A (ultra-pure water) and eluent B (4 mol dm⁻³ NH₄NO₃ in ultra-pure water). Filter through 0.45 μm membrane and degass before use.

  • Standard Preparation: Prepare this compound standard solution (1000 mg L⁻¹) by dissolving appropriate amounts of aluminum chloride and citric acid in ultra-pure water. Prepare working standards by serial dilution.

  • Sample Preparation: For serum samples, apply ultrafiltration (10 kDa MWCO) to separate low molecular weight fraction. Acidify slightly if necessary to maintain complex stability (pH ~6.5).

  • Chromatographic Conditions:

    • Flow rate: 1.0 cm³ min⁻¹
    • Injection volume: 0.5 cm³
    • Gradient program: 0-2 min (0% B), 2-10 min (0-100% B linear gradient), 10-12 min (100% B), 12-14 min (100-0% B)
    • Fraction collection: Collect 1-minute fractions from 3-7 minutes for ETAAS analysis
  • ETAAS Analysis Parameters:

    • Wavelength: 309.3 nm
    • Lamp current: 12.5 mA
    • Spectral bandwidth: 0.7 nm
    • Graphite furnace temperature program: Drying 80-120°C (20s), Ashing 1600°C (10s), Atomization 2600°C (5s)
  • Quantification: Construct calibration curve using this compound standards (0, 5, 10, 20, 50, 100 ng cm⁻³). Quantify samples based on peak area at 4.5 minutes retention time.

The following workflow diagram illustrates the complete FPLC-ETAAS analytical procedure:

FPLC_ETAAS_Workflow FPLC-ETAAS Analysis Workflow Start Sample Collection (Serum/Biological Fluid) UF Ultrafiltration (10 kDa MWCO) Start->UF Biological Sample Acidify pH Adjustment (pH ~6.5) UF->Acidify LMW Fraction FPLC Anion-Exchange FPLC (Mono Q HR 5/5 Column) Acidify->FPLC Acidified Sample Fraction Fraction Collection (3-7 min elution) FPLC->Fraction NH₄NO₃ Gradient ETAAS ETAAS Analysis (Graphite Furnace) Fraction->ETAAS 4.5 min Fraction Quant Quantification (Calibration Curve) ETAAS->Quant Absorbance Data Report Data Analysis & Reporting Quant->Report Concentration

HPLC-MS Method for Simultaneous Oxalate/Citrate
4.2.1 Principle and Applications

The HPLC-MS method enables simultaneous quantification of citrate and related anions such as oxalate in biological fluids, particularly urine. This approach leverages the mass spectrometric detection specificity to overcome limitations of UV detection for these low-chromophore compounds. The method employs a reversed-phase C18 column with acidic mobile phase conditions to protonate the carboxylic acid groups, enabling sufficient retention and separation. The liquid-liquid extraction sample preparation effectively removes matrix interferents while maintaining recovery of the target anions. This methodology has significant clinical utility for assessing kidney stone risk factors, as both hyperoxaluria and hypocitraturia are established risk factors for calcium oxalate stone formation [4].

Clinical and research applications include:

  • Diagnostic evaluation of patients with recurrent nephrolithiasis
  • Monitoring therapeutic interventions for stone prevention
  • Metabolic disorder assessment related to oxalate and citrate homeostasis
  • Enteric hyperoxaluria evaluation following bariatric surgery or bowel resection
4.2.2 Equipment and Reagents
  • Chromatography System: Shimadzu LC system with quaternary pump, autosampler, and column oven
  • Mass Spectrometer: Single quadrupole MS system with electrospray ionization (ESI) source
  • Separation Column: Supelco reversed-phase C18 column (150 mm × 4.6 mm, 5 μm)
  • Chemicals: Oxalic acid, citric acid, methanol (HPLC grade), formic acid, ethyl acetate, hydrochloric acid, sodium chloride
  • Solutions: Formic acid solution (1N), HCl 6N, saturated NaCl solution
4.2.3 Step-by-Step Procedure
  • Mobile Phase Preparation: Prepare aqueous formic acid solution (1N) and methanol. Filter through 0.45 μm membrane and degass before use.

  • Standard Preparation: Prepare stock solutions of oxalic acid and citric acid (1000 mg L⁻¹) in methanol. Prepare working standards covering the range 0.5-450 mg/L for oxalate and 2.5-950 mg/L for citrate.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Centrifuge urine samples at 12,500 rpm for 20 minutes
    • Transfer 200 μL supernatant to extraction tube
    • Acidify with 100 μL HCl 6N (pH ≤1)
    • Add 100 mg NaCl and 600 μL ethyl acetate
    • Vortex mix for 2 minutes and centrifuge at 10,000 rpm for 5 minutes
    • Collect organic phase for analysis
  • Chromatographic Conditions:

    • Column temperature: 35°C
    • Flow rate: 0.3 mL min⁻¹
    • Injection volume: 10 μL
    • Gradient program: 0-2 min (20% methanol), 2-10 min (20-65% methanol linear gradient), 10-11 min (65% methanol), 11-12 min (65-20% methanol), 12-14 min (20% methanol)
  • MS Detection Parameters:

    • Ionization mode: Electrospray ionization (ESI) negative mode
    • Spray voltage: -4.5 kV
    • Probe temperature: 350°C
    • Nebulizing gas: 1.5 L/min (N₂)
    • Drying gas: 10 L/min (N₂)
    • Desolvation temperature: 250°C
    • SIM monitoring: m/z 89.0 for oxalate, m/z 191.0 for citrate
  • Quantification: Construct separate calibration curves for oxalate and citrate using peak areas from standard solutions. Apply to samples using extracted ion chromatograms.

Critical Experimental Factors & Optimization

Mobile Phase Composition and pH Effects

The mobile phase parameters significantly influence the separation efficiency and detection sensitivity for this compound complexes. The pH value represents perhaps the most critical factor, as it directly affects the complexation equilibrium and the ionization state of both the analyte and stationary phase functional groups. For anion-exchange methods, higher pH conditions (above the pKa of citrate carboxylic groups, ~3.1, 4.8, 6.4) promote greater ionization and stronger retention, but may compromise complex stability. Research has demonstrated that optimal separation occurs in slightly acidic conditions (pH 4.0-5.0) that maintain complex integrity while providing sufficient retention [1] [3].

Key optimization considerations include:

  • Buffer selection: Ammonium nitrate, ammonium acetate, and formate buffers provide appropriate pH control and MS compatibility
  • Organic modifier content: Methanol or acetonitrile (typically 5-20%) can improve peak shape but may affect complex stability
  • Ionic strength gradient: Gradual increase from 0 to 4M NH₄NO₃ effectively elutes this compound while maintaining resolution from other anionic species
  • Additive effects: Triethylamine (0.1M) with acetic acid (pH 4.0) has been used with cyclodextrin columns to improve peak shape [3]
Detection System Selection and Optimization

The choice of detection methodology must align with the sensitivity requirements and sample matrix characteristics. For trace-level aluminum speciation, ETAAS provides exceptional sensitivity but requires off-line analysis of collected fractions. For higher concentration applications, such as urinary citrate quantification, HPLC-MS offers superior specificity and simultaneous detection of multiple anions. Each detection approach requires specific optimization parameters to achieve optimal performance [1] [4].

Table 3: Detection Method Comparison for this compound Analysis

Detection Method Optimal Applications Key Parameters Sensitivity Matrix Tolerance
ETAAS Trace analysis in biological fluids (serum) Zeeman background correction, proper ashing temperature Low ng cm⁻³ level Moderate (requires cleanup)
ICP-MS Ultra-trace speciation studies Collision cell technology for polyatomic interference removal Sub-ng cm⁻³ level Low (requires extensive dilution)
Single Quadrupole MS Urinary citrate/oxalate quantification Negative ESI mode, SIM monitoring Low μg L⁻¹ level Good (with extraction)
UV Detection Pharmaceutical formulations Low wavelength (200-220 nm) μg level High

Troubleshooting and Quality Control

Common Analytical Issues and Solutions
  • Poor Recovery of this compound: Early investigations using cyclodextrin columns demonstrated this compound recovery up to only 65%, with reproducibility issues for biological sample analysis [3]. Solution: Implement strong anion-exchange with NH₄NO₃ gradient elution, which provides quantitative recovery [1].

  • Matrix Interference in Biological Samples: Serum proteins and other constituents can interfere with separation and detection. Solution: Implement ultrafiltration (10 kDa MWCO) to remove high molecular weight components before analysis [1].

  • Irreproducible Retention Times: In early methods, retention characteristics for this compound were not reproducible with cyclodextrin columns [3]. Solution: Use stable anion-exchange materials with quaternary amine functionalities and consistent gradient elution.

  • Insufficient Detection Sensitivity: Solution: Implement ETAAS detection with optimized temperature programs to minimize background absorption while maintaining analyte signal.

Quality Assurance Protocols
  • System Suitability Testing: Before each analysis batch, verify retention time consistency (<2% RSD), peak symmetry (asymmetry factor 0.8-1.5), and resolution from potential interferents.

  • Method Validation: Establish linearity (R² > 0.995), precision (intra-day CV < 10%, inter-day CV < 15%), accuracy (85-115% recovery), and limit of detection based on signal-to-noise ratio (S/N > 3) [4].

  • Blank Monitoring: Include procedural blanks with each batch to monitor contamination, particularly critical for trace aluminum analysis.

  • Reference Material Analysis: When available, analyze certified reference materials with known aluminum speciation to verify method accuracy.

Conclusion

The HPLC-based methodologies presented in this application note provide robust approaches for the separation and quantification of this compound complexes across diverse sample matrices. The FPLC-ETAAS method offers exceptional sensitivity for trace-level speciation studies in biological systems, while the HPLC-MS approach enables simultaneous quantification of citrate and related anions in clinical samples. Successful implementation requires careful attention to critical parameters including mobile phase pH, gradient conditions, and detection system optimization. These methods support important applications in pharmaceutical development, toxicological assessment, and clinical diagnostics where understanding this compound speciation is essential for interpreting bioavailability, toxicity, and metabolic implications.

References

Principles of IC-ICP-AES for Aluminum Speciation

Author: Smolecule Technical Support Team. Date: February 2026

The power of this technique lies in the hyphenation of a high-resolution separation method with a sensitive and element-specific detector.

  • Ion Chromatography (IC) separates dissolved aluminum forms in a sample based on their ionic charge and size. Different species, such as positively charged free Al³⁺, negatively charged Al-citrate, or neutral complexes, elute from the column at different times, known as retention times [1] [2].
  • ICP-AES Detection serves as the element-specific detector. The liquid effluent from the IC is introduced into the high-temperature argon plasma (~7000-10,000 K), where all aluminum-containing species are atomized and excited [3] [4]. As these excited atoms return to their ground state, they emit light at characteristic wavelengths, the most prominent for aluminum being 396.152 nm [3]. The intensity of this emission is proportional to the concentration of aluminum in the eluting peak.

This combination allows researchers to not only quantify the total amount of aluminum but also to identify and measure the concentration of its individual chemical forms.

Application Notes & Experimental Protocol

The following protocol is adapted from methods used for the speciation of aluminum in soil extracts and natural waters [1] [5] [2].

Sample Preparation
  • Collection: Collect water samples in acid-washed polyethylene or polypropylene containers. Filter immediately after collection using a 0.45 μm membrane filter to remove suspended particles and colloids.
  • Extraction (for solid samples like soils): Use ultra-pure water or a dilute salt solution (e.g., 0.15 M NaCl) as an extractant. Mix the soil with the extractant at a defined ratio (e.g., 1:10 w/v) and shake for a predetermined time (e.g., 2 hours). Centrifuge and filter the supernatant through a 0.45 μm membrane [1].
  • Preservation: Analyze samples immediately or store at 4°C to minimize species transformation. Avoid acid preservation before analysis, as it disrupts original speciation.
Instrumentation Setup

The table below outlines a typical instrumental configuration.

Component Specification Notes
IC System Fast Protein Liquid Chromatography (FPLC) or equivalent HPLC system Allows for high-resolution separation at moderate pressures [1].

| Separation Column | Cation-Exchange: Mono S HR 5/5 [1]. Anion-Exchange: Mono Q HR 5/5 [2]. | Choice depends on target species. Use both columns for comprehensive speciation [5]. | | Mobile Phase | Cation-Exchange: Linear gradient of 8 M ammonium nitrate (NH₄NO₃) in water over 10 min [1]. Anion-Exchange: Linear gradient of 4 M sodium nitrate (NaNO₃) in water over 10 min, pH adjusted (3.5 to 11.0) [2]. | High-purity salts and water are critical to avoid contamination. | | ICP-AES | Standard argon plasma system. | | | Sample Introduction | Cross-flow or concentric nebulizer with a double-pass or cyclonic spray chamber. | Converts column effluent into an aerosol for the plasma. | | Interface | Non-metallic tubing (e.g., PEEK) of minimal length and dead volume. | Connects the IC outlet directly to the ICP-AES nebulizer. | | Wavelength | Al I 396.152 nm [3]. | One of the most sensitive Al lines. | | Operation Mode | Off-line fraction collection [1] [2]. | The chromatographic eluent is collected in sequential fractions (e.g., 0.5 mL), which are then analyzed by ICP-AES. |

Analytical Procedure
  • System Calibration: Calibrate the ICP-AES using standard aluminum solutions (e.g., 0.1 to 10 mg/L) prepared in a matrix matching the IC mobile phase.
  • Chromatographic Separation:
    • Equilibrate the selected column with the starting mobile phase composition.
    • Inject a precise volume (e.g., 100 μL) of the filtered sample.
    • Run the gradient elution program at a constant flow rate (e.g., 1.0 mL/min for FPLC).
  • Detection & Quantification:
    • In off-line mode, collect fractions (e.g., every 0.5 min) throughout the chromatographic run.
    • Analyze each fraction for aluminum content using the calibrated ICP-AES.
    • Plot the aluminum concentration in each fraction against its retention time to construct a chromatogram.
  • Peak Identification: Identify aluminum species by comparing their retention times with those of known standards analyzed under identical conditions.
Data Analysis

The quantitative data for each detected species is derived from the area or height of its corresponding peak in the chromatogram. The following table summarizes key Al species and their reported retention behaviors.

Aluminum Species Charge Column Retention Time (Approx.) Key Findings
Al³⁺ Positive Cation-Exchange ~4.5 min [1] Represents free, aquated Al³⁺ ion.
Al(OH)²⁺ Positive Cation-Exchange ~4.0 min [1] A monomeric hydroxy species.
Al-F complexes (e.g., AlF²⁺) Positive Cation-Exchange Co-elutes with Al(OH)²⁺ [1] [5] Can be overestimated in cation-exchange if fluoride is present.
Al-citrate Negative Anion-Exchange Separated in neutral pH [2] Key organic complex in environmental systems.
Al-oxalate Negative Anion-Exchange Separated from Al-citrate [2] Another common organic complex.
Al-EDTA Negative Anion-Exchange Separated from Al-citrate [2] A strong synthetic chelator.
Al(OH)₄⁻ Negative Anion-Exchange Separated at pH 11.0 [2] The dominant inorganic species in alkaline conditions.

Note: A study combining techniques found that in aqueous forest soil extracts, 80-95% of aluminum existed in monomeric forms, with 30-40% bound to high molecular weight humic substances. The remaining monomeric Al was identified as AlF²⁺, Al-oxalate, and Al-citrate [1].

Workflow Diagram

The diagram below visualizes the complete analytical workflow from sample to result.

Start Sample Collection (Water/Soil) Prep1 Filtration (0.45 µm) Start->Prep1 Prep2 For Soils: Aqueous Extraction Prep1->Prep2 IC Ion Chromatography (Separation) Prep1->IC Aqueous Sample Prep2->IC Soil Extract Detect Off-line Fraction Collection IC->Detect AES ICP-AES Analysis (Quantification) Detect->AES Data Data Analysis & Peak Identification AES->Data

Critical Methodological Considerations

  • Species Stability: Aluminum species, particularly hydrolytic monomers, can be labile. The time between sample collection, preparation, and analysis must be minimized to avoid changes in speciation [1].
  • Column Selection: No single column resolves all Al species. Using a combination of cation-exchange and anion-exchange chromatography is often necessary for a comprehensive picture, as they provide complementary information [5] [2].
  • Method Validation: The technique should be validated by checking recoveries with standard additions and comparing the sum of concentrations of all speciated Al with the total Al concentration measured by direct ICP-AES analysis.
  • Interferences: In ICP-AES, spectral interferences on the Al 396.152 nm line from calcium and magnesium are possible but can be corrected with modern background correction and interference correction algorithms [3].

Conclusion

The IC-ICP-AES hybrid technique is a robust and reliable method for aluminum speciation in environmental matrices. By following the detailed protocol above and paying close attention to sample handling and column selection, researchers can obtain valuable data on the bioavailability and geochemical cycling of this important element.

References

Synthesis and Characterization of Crystalline Aluminum Citrate Complexes: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Aluminum citrate complexes are significant in various fields, including environmental chemistry, plant physiology, and pharmaceutical sciences. The citrate ligand forms highly stable complexes with aluminum, which play a crucial role in aluminum's bioavailability, transport, and detoxification [1] [2]. A major challenge in aluminum speciation studies is the "memory effect" of solutions, where the species distribution is influenced by the sample's history, with equilibration times for multidentate ligands like citrate taking weeks or months [2]. Therefore, the availability of well-defined, crystalline this compound complexes as reference substances is essential for accurate speciation analysis and method validation [2]. This document provides detailed protocols for synthesizing key crystalline this compound complexes and characterizing them using ion chromatography.

Synthesis Protocols

The following protocols are adapted from established literature procedures for producing specific crystalline this compound complexes [2].

Synthesis of (NH₄)₅Al₃(C₆H₄O₇)₃(OH)(H₂O)·6H₂O

This procedure yields a stable, trinuclear this compound complex.

2.1.1. Materials
  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), 75.0 g (0.2 mol)
  • Citric acid monohydrate (C₆H₈O₇·H₂O), 42.0 g (0.2 mol)
  • Aqueous Ammonia solution (25% w/w)
  • Double-distilled water
2.1.2. Procedure
  • Dissolution: Dissolve 75.0 g of Al(NO₃)₃·9H₂O and 42.0 g of C₆H₈O₇·H₂O in approximately 200 mL of double-distilled water.
  • pH Adjustment: Under vigorous stirring, carefully add aqueous ammonia (25% w/w) to the solution until the pH reaches 7.5.
  • Crystallization: Allow the solution to stand at room temperature for crystallization to occur.
  • Product Isolation: Collect the formed crystals by filtration.
  • Washing and Drying: Wash the crystals sequentially with dilute ammonia solution (pH 9), water, and ethanol. Finally, dry the crystals in a desiccator over silica gel [2].
Synthesis of NH₄Al(C₆H₅O₇)(OH)·0.5H₂O

This procedure yields a mononuclear this compound complex.

2.2.1. Materials
  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), 37.5 g (0.1 mol)
  • Citric acid monohydrate (C₆H₈O₇·H₂O), 21.0 g (0.1 mol)
  • Aqueous Ammonia solution (25% w/w)
  • Double-distilled water
2.2.2. Procedure
  • Dissolution: Dissolve 37.5 g of Al(NO₃)₃·9H₂O and 21.0 g of C₆H₈O₇·H₂O in approximately 150 mL of double-distilled water.
  • pH Adjustment: Under vigorous stirring, add aqueous ammonia (25% w/w) to the solution until the pH reaches 5.5.
  • Concentration: Gently heat the solution to 60°C while stirring to reduce the volume, promoting crystallization.
  • Product Isolation: Collect the formed crystals by filtration.
  • Washing and Drying: Wash the crystals with a small amount of ice-cold water and ethanol. Dry the crystals in a desiccator over silica gel [2].
Synthesis of AlC₆H₅O₇

This is a direct synthesis protocol for basic this compound.

2.3.1. Materials
  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)
  • Citric acid (C₆H₈O₇)
  • Standard laboratory glassware
2.3.2. Procedure
  • Mixing: Mix equimolar amounts of aluminum chloride hexahydrate and citric acid.
  • Reaction and Crystallization: The reaction mixture will yield a white, crystalline solid of this compound [3].

The following table summarizes the key parameters for these synthesis protocols:

Table 1: Summary of Synthesis Protocols for Crystalline this compound Complexes

Complex Molar Ratio (Al:Citrate) Key pH Crystallization Condition Final Appearance
(NH₄)₅Al₃(C₆H₄O₇)₃(OH)(H₂O)·6H₂O 3:3 7.5 Stand at room temperature Crystalline solid [2]
NH₄Al(C₆H₅O₇)(OH)·0.5H₂O 1:1 5.5 Heated to 60°C with stirring Crystalline solid [2]
AlC₆H₅O₇ 1:1 Not specified Not specified White, crystalline solid [3]

The synthesis pathways for the two ammonium-containing complexes can be visualized as follows:

SynthesisPathway Start Start: Al(NO₃)₃ & Citric Acid A Dissolve in H₂O Start->A B Adjust pH with NH₄OH A->B C1 pH 7.5 B->C1 Path A C2 pH 5.5 B->C2 Path B D1 Crystallize at Room Temp C1->D1 D2 Concentrate at 60°C C2->D2 E1 Filter & Wash D1->E1 E2 Filter & Wash D2->E2 F1 Dry over Silica Gel E1->F1 F2 Dry over Silica Gel E2->F2 Product1 Product: Trinuclear Ammonium this compound F1->Product1 Product2 Product: Mononuclear Ammonium this compound F2->Product2

Figure 1: Synthesis pathways for ammonium this compound complexes.

Characterization by Ion Chromatography

Ion chromatography (IC) coupled with a sensitive detector like ICP-AES is a powerful tool for aluminum speciation, capable of analyzing solutions with aluminum concentrations as low as a few µg/L [2].

Methodology
  • Column: PRP-X800 (250 mm × 4.1 mm), 10 µm particle size.
  • Eluent: 50 mM Ammonium sulfate ((NH₄)₂SO₄) and 50 mM Ammonium nitrate (NH₄NO₃).
  • pH Adjustment: The eluent pH is adjusted to 9.0 using aqueous ammonia.
  • Flow Rate: 1.0 mL/min.
  • Detection: ICP-AES for aluminum-specific detection.
  • Sample Preparation: Dissolve the synthesized crystalline complexes in the eluent to a concentration of 20 mg/L Al. Analyze immediately after dissolution [2].
Expected Results and Interpretation

Different this compound complexes exhibit distinct chromatographic behaviors due to their charge and size, allowing for their identification.

Table 2: Ion Chromatography Retention Times for this compound Complexes

This compound Complex Chemical Formula Retention Time (minutes)
Mononuclear Complex [Al(Cit)(H⁻¹)]⁻ (from NH₄Al(C₆H₅O₇)(OH)·0.5H₂O) ~5.0
Trinuclear Complex [Al₃(Cit)₃(OH)(H₂O)]⁴⁻ (from (NH₄)₅Al₃(C₆H₄O₇)₃(OH)(H₂O)·6H₂O) ~6.5
Freshly Prepared Solution Mixture of various monomers ~3.5

The use of crystalline starting materials provides kinetically stable and well-defined species, which can be tracked as they disintegrate in solution. The mononuclear complex is relatively stable under the chromatographic conditions, while the trinuclear complex may show a specific disintegration pathway [2].

Experimental Workflow

The complete process from synthesis to characterization follows a structured workflow to ensure reliable and reproducible results.

ExperimentalWorkflow A Weigh Reactants: Al Salt & Citric Acid B Dissolve in Water A->B C Adjust pH with NH₄OH B->C D Induce Crystallization (Heat/Evaporation/Stand) C->D E Filter & Wash Crystals D->E F Dry Crystals (Desiccator) E->F G Characterize Solid (FTIR, PXRD) F->G H Dissolve in Eluent G->H I Ion Chromatography (IC-ICP-AES) H->I J Analyze Chromatogram & Identify Species I->J

Figure 2: End-to-end experimental workflow for synthesis and characterization.

Hazards and Safety

This compound compounds require careful handling. The GHS labeling for this compound includes the following hazard statements [3]:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H373: May cause damage to organs through prolonged or repeated exposure.

Appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses should always be worn. Handle acids and bases with care during pH adjustment.

Conclusion

The synthesis of crystalline this compound complexes provides well-defined reference materials that are critical for advancing aluminum speciation studies. The protocols outlined here for producing (NH₄)₅Al₃(C₆H₄O₇)₃(OH)(H₂O)·6H₂O and NH₄Al(C₆H₅O₇)(OH)·0.5H₂O yield kinetically stable compounds. Characterization by ion chromatography confirms the identity and stability of these complexes in solution, enabling their use as standards. This work supports more accurate assessments of aluminum's behavior in biological and environmental systems.

References

Application Note: Preparation of Liquid Aluminum Citrate

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from established industrial methods for producing stable, liquid aluminum citrate solutions, used primarily as crosslinkers in enhanced oil recovery [1] [2].

Background this compound serves as a crosslinking agent for polymers like polyacrylamide or carboxymethylcellulose. When injected into oil reservoirs, it forms gels that block high-permeability zones, diverting floodwater to recover more oil [2] [3]. A stable liquid formulation is crucial to avoid the pitfalls of dry blends, such as incomplete dissolution and the introduction of corrosive sulfates [2].

Experimental Protocol

  • 1. Principle: A stable aqueous solution of an this compound complex is formed by reacting aluminum chloride with citric acid, followed by pH adjustment using a base [1] [2].
  • 2. Key Parameters: The stability and activity of the final product are highly dependent on the molar ratio of Aluminum to Citrate and the final pH [1] [2].

Table 1: Reagents and Specifications

Reagent Specification Role in Reaction
Aluminum Chloride (AlCl₃) Up to 34% (w/w) aqueous solution [2] Source of aluminum ions (Al³⁺)
Citric Acid Up to 50% (w/w) aqueous solution [2] Chelating agent
Sodium Hydroxide (NaOH) 50% (w/w) aqueous solution [1] [2] pH adjustment

Table 2: Critical Process Parameters

Parameter Optimal Range Purpose/Rationale
Molar Ratio (Al:Citrate) 1.5:1 to 2.0:1 [2] Ensures aluminum is fully chelated; prevents rapid, uncontrolled crosslinking [2].
Final pH 5.5 to 7.5 (optimal 6.0-7.0) [1] [2] Ensures solution stability and prevents precipitation of aluminum hydroxide [1].
Reaction Temperature 40°C to 60°C during base addition [1] [2] Facilitates the reaction while maintaining stability.
Agitation Vigorous and continuous [2] Ensures homogeneous mixing and prevents local precipitation.

3. Step-by-Step Procedure:

  • Solution Preparation: Prepare an aqueous solution of aluminum chloride (up to 34% w/w) and an aqueous solution of citric acid (up to 50% w/w) [2].
  • Combination: Slowly combine the aluminum chloride solution with the citric acid solution under vigorous agitation [2].
  • pH Adjustment: While maintaining vigorous agitation and a temperature between 40°C and 60°C, gradually add a 50% (w/w) sodium hydroxide solution to the mixture. The addition rate must be controlled to avoid a rapid pH increase that could cause precipitation [1] [2].
  • Final Adjustment: Continue adding the base until the pH reaches the target range of 6.0 to 7.0 [1].
  • Cooling and Storage: Allow the solution to cool to room temperature. The resulting stable liquid this compound can be stored for use [2].

The following workflow diagram summarizes the liquid preparation process:

G start Start Preparation sol1 Prepare AlCl₃ Solution (up to 34% w/w) start->sol1 sol2 Prepare Citric Acid Solution (up to 50% w/w) start->sol2 mix Combine Solutions Under Vigorous Agitation sol1->mix sol2->mix adjust Adjust pH to 6.0-7.0 with NaOH (50% w/w) Maintain 40°C-60°C mix->adjust final Stable Liquid This compound adjust->final

Analytical Note: Synthesis of Solid this compound Complexes

This protocol is derived from research focusing on the synthesis and characterization of specific aluminum-citrate complexes for studying hydrogel formation [4].

Background The structure of the this compound complex (mononuclear vs. polynuclear) is highly dependent on the pH of the synthesis environment. These different structures directly impact the efficiency of polymer crosslinking and the strength of the resulting hydrogels [4].

Experimental Protocol

  • 1. Principle: Solid this compound compounds are synthesized at controlled pH levels to isolate specific complex structures, which are then characterized and used as crosslinkers [4].
  • 2. Key Findings from Research:
    • pH 3: Favors the formation of mononuclear this compound complexes [4].
    • pH 4 and above: Favors the formation of polynuclear species [4].
    • Crosslinking Performance: Hydrogels formed with this compound synthesized at pH 6 were "strong gels" (tan δ < 0.1), while those from pH 9 were "weak gels" (tan δ > 0.1). The proposed structure at pH 6, [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻, appears to allow better access to the aluminum orbital for crosslinking [4].

Table 3: Influence of Synthesis pH on this compound Properties

Synthesis pH Predominant Species Proposed Structure Observed Gel Strength
3 Mononuclear Complex Information not specified Not specified
4-6 Polynuclear Complex [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻ [4] Strong (tan δ < 0.1) [4]
9 Polynuclear Complex [Al₃(C₆H₆O₇)₃(OH)₄(H₂O)₅]⁴⁻ [4] Weak (tan δ > 0.1) [4]

3. Characterization Techniques: The synthesized compounds should be characterized using:

  • FTIR (Fourier-Transform Infrared Spectrometry): To identify the formation of mono- or polynuclear complexes [4].
  • ICP-OES (Inductively Coupled Plasma–Optical Emission Spectrometry): For precise elemental analysis of aluminum content [4].
  • CHN Elemental Analysis: To determine carbon, hydrogen, and nitrogen composition [4].
  • Rheological Analysis: To measure the viscoelastic properties (e.g., tan δ) of hydrogels formed with the crosslinker [4].

The relationship between synthesis conditions and the resulting gel properties is illustrated below:

G pH3 Low pH Synthesis (pH 3) species3 Forms Mononuclear Al-Citrate Complex pH6 Medium pH Synthesis (pH 6) species6 Forms Polynuclear Complex [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻ pH6->species6 pH9 High pH Synthesis (pH 9) species9 Forms Polynuclear Complex [Al₃(C₆H₆O₇)₃(OH)₄(H₂O)₅]⁴⁻ pH9->species9 gel6 Results in Strong Gel (tan δ < 0.1) species6->gel6 gel9 Results in Weak Gel (tan δ > 0.1) species9->gel9

Critical Considerations for Researchers

  • Analytical Interference: Be aware that the citric acid matrix can severely interfere with some pharmacopeial methods for quantifying aluminum, such as fluorescence-based tests using 8-hydroxyquinoline. This can lead to significant underestimation of aluminum content, so method suitability must be verified [5].
  • Compound Variability: this compound is not a single simple compound but a class of complexes. The CAS number 31142-56-0 refers to a basic form, but the specific chemical structure, properties, and performance in applications depend heavily on the synthesis parameters, especially the Al:citrate ratio and pH [4] [3].
  • Safety and Toxicity: Always consult the relevant Safety Data Sheet (SDS). Note that toxicological studies indicate this compound has higher bioavailability than aluminum hydroxide, which is a consideration for any pharmaceutical or cosmetic application [3].

References

Comprehensive Application Notes and Protocols for Atomic Absorption Spectroscopy Detection of Aluminum Citrate

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Significance and Introduction

The quantitative detection of aluminum citrate complexes represents a critical analytical challenge in multiple scientific domains, including pharmaceutical development, environmental monitoring, and toxicological studies. Aluminum's potential neurotoxicity and association with various disease states have heightened the importance of accurate aluminum speciation in biological systems [1]. Among the various aluminum species, aluminum-citrate complexes have received particular research attention due to their significant role in biological fluids, where citrate serves as the primary low molecular weight ligand for aluminum, directly influencing its bioavailability and absorption in the upper gastrointestinal tract [1]. The characterization of these complexes is essential for understanding aluminum's metabolic pathways and developing effective detoxification strategies for patients with elevated aluminum body burdens.

Atomic Absorption Spectroscopy (AAS) stands as a well-established technique for metal quantification that can be effectively applied to aluminum-citrate analysis, though it requires specific methodological considerations to address the complex matrix effects presented by citrate. These application notes provide detailed protocols and methodological frameworks for researchers and drug development professionals seeking to implement AAS for aluminum-citrate complex analysis. The content encompasses the complete analytical workflow from sample preparation through data interpretation, with particular emphasis on overcoming the analytical challenges specific to aluminum-citrate matrices, based on established analytical approaches and speciation studies [2] [1].

Comparative Method Selection for Aluminum Analysis

When designing analytical strategies for aluminum detection, researchers should consider the relative advantages and limitations of available methodologies to select the most appropriate technique based on their specific accuracy requirements, sample throughput needs, and available instrumentation.

Table 1: Comparison of Analytical Methods for Aluminum Detection

Method Accuracy Precision Analysis Time Key Advantages Key Limitations
Atomic Absorption Spectroscopy Moderate Moderate Moderate Routine method; Good sensitivity for most applications; Wide availability Least accurate of compared methods; Adversely affected by high concentrations [2]
Fluoride Electrode Method High (100% ± 2% recovery) High Moderate Most accurate and precise; Gran's Plot for endpoint determination Requires specific electrode equipment
Thermometric Titration Moderate (100% ± 5% recovery) Moderate Fast Fastest method; Simultaneous hydroxide determination Moderate accuracy
pH Electrode Method Low Low Time-consuming Simultaneous aluminum and hydroxide measurement Least accurate; More time-consuming than thermometric method [2]

Among these options, AAS represents the most accessible routine method for aluminum determination in basic matrices, though it requires citrate as a complexing agent to mitigate matrix effects [2]. For research demanding the highest accuracy and precision, the Fluoride Electrode Method with Gran's Plot endpoint detection demonstrates superior performance with average standard recoveries of 100% ± 2% [2]. The Thermometric Titration approach offers the advantage of rapid analysis while simultaneously determining hydroxide concentration, making it suitable for high-throughput screening applications where ultimate precision is less critical [2].

Fundamentals of Atomic Absorption Spectroscopy

Theoretical Principles

Atomic Absorption Spectroscopy operates on the principle that ground-state atoms can absorb light at specific wavelengths corresponding to electronic transitions characteristic to each element. When a sample is atomized in a flame or graphite furnace, the free atoms absorb radiation from a light source at resonant frequencies, with the degree of absorption following the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of absorbing species in the optical path [3]. For aluminum analysis, the specific wavelength of 309.3 nm is typically employed, corresponding to one of aluminum's principal resonance lines. The relationship between absorbance and concentration is expressed as A = εlc, where A represents absorbance, ε is the molar absorptivity, l is the path length, and c is the concentration. In AAS instrumentation, the path length is determined by the burner slot length, typically 50 mm or 100 mm, with longer path lengths providing enhanced sensitivity according to this fundamental relationship [3].

Instrumentation Components
  • Nebulizer: The nebulizer serves as the sample introduction system, utilizing the Venturi effect to aspirate the liquid sample into the spray chamber. It creates a pressure differential (Δp) through flow restriction, with the pressure drop described by the equation Δp = ρ/2(v₂² - v₁²), where ρ represents the density of the fluid and v₁ and v₂ correspond to fluid velocities before and after the restriction, respectively [3]. This pressure drop draws the sample into the gas stream, creating a fine aerosol for introduction to the flame.

  • Spray Chamber: The spray chamber transforms the nebulized sample into a homogeneous fine mist through a series of optimization processes. It contains an impact bead that shatters larger droplets upon collision and mixer paddles that impart rotational motion to further reduce droplet size through centrifugal forces [3]. This chamber is highly inefficient, with only approximately 5% of the original sample reaching the flame, while the remaining 95% is diverted to waste, but this inefficiency is necessary to produce a consistent aerosol with droplets rarely exceeding 4 µm in diameter [3].

  • Burner System: The burner serves as the atomization cell where the aerosol undergoes four sequential processes: desolvation (drying) where the solvent evaporates leaving dry nanoparticles; vaporization where high temperatures convert nanoparticles to gaseous molecules; atomization where gaseous molecules dissociate into free ground-state atoms; and potential ionization where some atoms may lose electrons, reducing the available population for absorption measurements [3]. For aluminum analysis, the nitrous oxide/acetylene flame is required rather than the more common air/acetylene flame, as it achieves higher temperatures (2600°C to 2800°C) necessary to dissociate the strong Al-O bonds in refractory oxides that would otherwise form in lower temperature flames [3].

Sample Preparation Protocol

Reagents and Materials
  • High-purity deionized water (resistivity ≥18 MΩ·cm)
  • Aluminum standard solution (1000 mg/L certified reference material)
  • Ultrapure citric acid (ACS reagent grade or higher)
  • Hydrochloric acid (trace metal grade, 0.1 M solution)
  • Laboratory glassware (Class A volumetric flasks and pipettes)
  • Plasticware (polypropylene containers preferred for aluminum analysis to prevent adsorption)
Citrate Buffer Preparation
  • Prepare a 0.1 M citrate buffer solution by dissolving 21.01 g of high-purity citric acid in approximately 800 mL of deionized water.
  • Adjust the pH to the desired value (typically pH 4.0-5.0 for aluminum-citrate complexes) using sodium hydroxide or hydrochloric acid solutions.
  • Transfer quantitatively to a 1 L volumetric flask and dilute to volume with deionized water.
  • Filter through a 0.45 µm membrane filter to remove particulate contaminants.
Aluminum Standard Preparation
  • Prepare a series of working aluminum standards in the concentration range of 0.5-5.0 mg/L by serial dilution of the 1000 mg/L stock standard solution.
  • Prepare all standards in the citrate buffer matrix (0.1 M final citrate concentration) to match the sample matrix and minimize matrix effects.
  • Acidify standards and samples to pH <1.0 using hydrochloric acid when employing UV detection for citrate determination, as this suppresses citric acid dissociation and allows direct measurement at 209 nm [4].
Quality Control Samples
  • Prepare method blanks consisting of citrate buffer without aluminum to monitor potential contamination.
  • Prepare quality control standards at low, medium, and high concentrations within the calibration range (e.g., 1.0, 2.5, and 4.0 mg/L aluminum).
  • Include certified reference materials where available to validate method accuracy.

AAS Analysis Procedure

Instrument Optimization
  • Wavelength Selection: Set monochromator to 309.3 nm for primary aluminum detection, with 396.2 nm as an alternative wavelength for higher concentrations.
  • Nebulizer Optimization: Adjust nebulizer flow rate to achieve maximum absorbance signal with the 2.5 mg/L aluminum standard while maintaining stable flame conditions.
  • Impact Bead Adjustment: Position the impact bead at the optimal distance from the nebulizer tip to produce the finest aerosol mist, typically indicated by maximum absorbance readings with minimal noise [3].
  • Burner Alignment: Precisely align the burner head parallel to the light path to maximize optical path length and ensure the flame is positioned at the height of maximum absorbance.
Instrument Operating Parameters

Table 2: Recommended AAS Operating Conditions for this compound Analysis

Parameter Recommended Setting Alternative Setting Notes
Wavelength 309.3 nm 396.2 nm Use alternative for high concentrations
Slit Width 0.7 nm 0.2 nm Smaller slit reduces spectral interference
Lamp Current Manufacturer's recommendation 80% of maximum Prolongs hollow cathode lamp lifetime
Flame Type Nitrous oxide/acetylene - Essential for aluminum atomization [3]
Fuel Flow Rate 4.5 L/min 4.0-5.0 L/min (optimize) Adjust for maximum signal
Oxidant Flow 7.0 L/min 6.5-7.5 L/min (optimize) Maintain stoichiometric flame
Burner Height 8-10 mm 6-12 mm (optimize) Align light path through flame region
Analysis Sequence
  • Instrument Calibration: Aspirate the blank solution and establish baseline (zero absorbance). Measure each calibration standard in triplicate, beginning with the lowest concentration and progressing to the highest. Construct a calibration curve by plotting absorbance versus concentration.
  • Sample Analysis: Aspirate prepared samples, alternating with quality control standards every 5-10 samples to monitor instrumental drift. Perform all measurements in triplicate to ensure statistical reliability.
  • Flame Stability Monitoring: Continuously observe flame characteristics for any changes in color or stability that might indicate matrix interferences or instrumental issues.

Data Processing and Interpretation

Calculation of Aluminum Concentration

The fundamental calculation for determining aluminum concentration in unknown samples follows the calibration curve method. The calibration curve is generated by measuring the absorbance of standard solutions with known concentrations, typically following a linear regression model:

A = m × C + b

Where A is the measured absorbance, m is the slope of the calibration curve, C is the aluminum concentration, and b is the y-intercept. The concentration of aluminum in unknown samples is then calculated by rearranging the equation:

C_sample = (A_sample - b) / m

For the analysis of aluminum-citrate complexes, it is essential to apply appropriate blank correction by subtracting the absorbance of the reagent blank from all sample and standard measurements before concentration calculation. When sample dilution is necessary, apply the appropriate dilution factor (DF) in the final concentration calculation:

C_original = C_measured × DF

Method Validation Parameters
  • Linear Range: Typically 0.5-5.0 mg/L for aluminum with correlation coefficient (r²) ≥ 0.995 [4].
  • Limit of Detection (LOD): Calculate as 3× standard deviation of blank / slope of calibration curve.
  • Limit of Quantification (LOQ): Calculate as 10× standard deviation of blank / slope of calibration curve.
  • Precision: Express as % relative standard deviation (%RSD) of replicate measurements, with acceptable values <5% for high-quality analysis [4].
  • Accuracy: Determine through recovery studies (95-105% acceptable) or analysis of certified reference materials.
Troubleshooting Common Issues
  • Poor Precision: Check nebulizer performance and alignment, ensure consistent sample aspiration, verify flame stability.
  • Non-linear Calibration: Dilute samples to remain in linear range, check for spectral interferences, verify instrument alignment.
  • Memory Effects: Implement adequate rinse times between samples, clean nebulizer and burner assembly regularly.
  • Low Sensitivity: Verify wavelength setting, check lamp alignment, optimize flame conditions and burner height.

Workflow Visualization

The following diagram illustrates the complete analytical workflow for AAS detection of this compound, from sample preparation through data interpretation:

G Start Start Analysis SP1 Prepare Citrate Buffer (0.1 M, pH 4.0-5.0) Start->SP1 SP2 Prepare Aluminum Standards (0.5-5.0 mg/L in citrate matrix) SP1->SP2 SP3 Prepare Quality Control Samples and Blanks SP2->SP3 AAS1 Optimize AAS Instrument (Wavelength: 309.3 nm) (Flame: N₂O/C₂H₂) SP3->AAS1 AAS2 Establish Calibration Curve Using Matrix-Matched Standards AAS1->AAS2 AAS3 Analyze Samples and QCs in Triplicate AAS2->AAS3 DP1 Calculate Concentrations Using Linear Regression AAS3->DP1 DP2 Apply Quality Control Criteria and Acceptance Limits DP1->DP2 Report Report Final Results DP2->Report

Figure 1: Complete Workflow for AAS Analysis of this compound

The analytical workflow begins with critical sample preparation steps where matrix-matching between standards and samples is essential for accurate results. The AAS analysis phase requires specific instrumental parameters, particularly the nitrous oxide/acetylene flame system necessary for complete aluminum atomization. The workflow culminates in data processing where quality control verification ensures the validity of reported results.

References

Comprehensive Analytical Methods for Aluminum Citrate Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Aluminum citrate complexes play significant roles in biological systems, environmental chemistry, and pharmaceutical applications. The speciation of this compound is crucial for understanding aluminum bioavailability, toxicity, and pharmacokinetics. In biological fluids, citrate is recognized as the most important low molecular weight ligand of aluminum, influencing its absorption, distribution, and excretion [1]. The quantification of these complexes presents analytical challenges due to aluminum's complex coordination chemistry, the kinetic stability of citrate complexes, and the presence of multiple species in equilibrium [2].

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals requiring reliable methods for this compound quantification. The methods covered include ion chromatography, atomic absorption spectroscopy, fluorometric techniques, and complementary approaches, with emphasis on their applications, limitations, and practical implementation.

Aluminum-Citrate Chemistry and Significance

Chemical Speciation and Biological Relevance

Aluminum and citrate form multiple complex species whose distribution depends on pH, concentration ratios, and other solution conditions. Key complexes characterized in physiological pH ranges include ML, MLH, ML₂, M₃L₃H₋₄, M₂L₂H₋₂, ML₂H₋₁, and ML₂H₋₂ [1]. The electrically neutral ML complex is particularly significant as it represents an important risk factor for aluminum absorption in the upper gastrointestinal tract [1].

In biological systems, this compound complexes significantly influence aluminum bioavailability and toxicity. Citrate can promote aluminum urinary excretion, though this effectiveness decreases at higher plasma aluminum concentrations [1]. The complex formation also affects aluminum's transport across biological barriers and its distribution in tissues [3]. Understanding these complexes is essential for assessing aluminum's neurotoxic potential and developing detoxification strategies [3].

Analytical Challenges

The kinetic stability of this compound complexes presents particular analytical challenges, with equilibration times for multidentate ligands extending to weeks or months in some cases [2]. This "memory effect" means that aluminum solutions maintain a species distribution influenced by their history, not just thermodynamic considerations. Additionally, published stability constants for aluminum-citrate complexes vary by several orders of magnitude, complicating predictive speciation modeling [2].

Analytical Methods for this compound Quantification

Method Comparison Table

Table 1: Comparison of Analytical Methods for this compound Quantification

Method Detection Principle Working Range Key Applications Advantages Limitations
Ion Chromatography with ICP-AES Separation by charge/size ratio with plasma emission detection As low as few μg/L Al [2] Speciation studies, reference substance characterization [2] High sensitivity, kinetic discrimination capability, minimal species conversion [2] Requires specialized equipment, complex sample preparation
Atomic Absorption Spectroscopy (AAS) Atomic absorption at specific wavelengths Limited by matrix effects [4] Routine analysis of total aluminum [4] Widely available, simple operation Least accurate of compared methods, adversely affected by high Al concentrations, requires citrate to eliminate matrix effects [4]
Fluoride Electrode Method Potentiometric measurement with Gran's plot analysis Not specified High-precision quantification [4] Most accurate and precise (100% ± 2% recovery) [4] Requires specific electrode, specialized calibration
Gas Chromatography-Mass Spectrometry (GC-MS) Separation with mass spectrometric detection Wide linear range (R > 0.99) [5] Organic acid secretion studies, plant physiology [5] Excellent sensitivity and specificity, low-cost after establishment [5] Requires derivatization (methylation), complex sample preparation
Thermometric Titration Temperature change measurement during reaction Not specified Rapid screening, simultaneous hydroxide determination [4] Fastest method, determines Al and hydroxide simultaneously (100% ± 5% recovery) [4] Less precise than fluoride electrode method
Key Experimental Parameters

Table 2: Key Method Parameters and Experimental Conditions

Parameter Ion Chromatography-ICP-AES [2] GC-MS [5] AAS [4] Fluoride Electrode [4]
Sample Preparation pH adjustment with aqueous ammonia, possible use of crystalline reference compounds Concentration by drying, derivatization by methylation, resuspension Citrate addition to complex Al and eliminate matrix effects Standard solution preparation for Gran's plot analysis
Calibration External standards using characterized Al-citrate complexes Six concentrations in methanol, consistent linearity (R > 0.99) Conventional standard curves Gran's plot determination
Critical Controls Matrix composition consistency, pH stability Instrument precision and method repeatability checks Matrix matching for standards Electrode conditioning and calibration
Analysis Time Moderate (chromatographic separation required) Longer (due to derivatization) Rapid after calibration Moderate (equilibration time needed)
Precision/Recovery High when using defined reference substances High repeatability and linearity Lower accuracy, affected by high concentrations 100% ± 2% standard recovery

Detailed Experimental Protocols

Ion Chromatography with ICP-AES Detection
4.1.1 Principle

This method combines separation capabilities of ion chromatography with element-specific detection of ICP-AES. The chromatographic separation discriminates among aluminum species based on charge-to-size ratios, while ICP-AES provides sensitive aluminum-specific detection [2].

4.1.2 Experimental Workflow

IC_ICP_AES_Workflow Start Sample Collection Prep Sample Preparation • pH adjustment with NH₄OH • Possible use of crystalline reference substances Start->Prep Equil Equilibration • Allow kinetic stabilization • Consider sample history Prep->Equil IC Ion Chromatography • Charge/size separation • Kinetic discrimination Equil->IC Detect ICP-AES Detection • Al-specific emission • Low μg/L sensitivity IC->Detect Data Data Analysis • Species identification • Quantification Detect->Data End Results Interpretation Data->End

Figure 1: Experimental workflow for ion chromatography with ICP-AES detection of this compound species

4.1.3 Step-by-Step Procedure
  • Reference Substance Preparation (Optional):

    • Prepare crystalline aluminum-citrate complexes according to published methods [2]:
      • Dissolve aluminum nitrate (75.0 g, 0.2 mol) and citric acid monohydrate (42.0 g, 0.2 mol) in minimal distilled water
      • Adjust pH to 6.5-7.0 with aqueous ammonia (25% w/w)
      • Concentrate at 30-40°C under vacuum
      • Recrystallize and verify structure by powder X-ray diffraction
  • Sample Preparation:

    • Adjust pH using aqueous ammonia solutions (25% w/w)
    • Filter through 0.45μm membrane filter
    • For low concentration samples, consider pre-concentration if needed
  • Chromatographic Conditions:

    • Column: Appropriate anion-exchange column (specific type depends on analytes)
    • Eluent: Gradient elution with ammonium nitrate/nitric acid or similar system
    • Flow rate: 1.0 mL/min (adjust as needed for separation)
    • Temperature: Ambient or controlled per method requirements
  • ICP-AES Parameters:

    • Wavelength: 396.152 nm or 308.215 nm for aluminum
    • Plasma power: 1.0-1.5 kW
    • Nebulizer flow: Optimize for sensitivity
    • Auxiliary and plasma gas: Argon, typically 0.5-1.0 L/min
  • Quantification:

    • Use external calibration with characterized aluminum-citrate standards
    • For speciation studies, validate against known complex distributions
    • Report species based on retention time matching and emission intensity
4.1.4 Quality Control
  • Analyze method blanks with each batch
  • Include quality control samples at low, medium, and high concentrations
  • Monitor retention time stability throughout sequence
  • Verify detector sensitivity with continuing calibration verification
GC-MS Method for Organic Acid Secretion Studies
4.2.1 Principle

This method quantifies citric acid and other organic acids in complex matrices using gas chromatography separation with mass spectrometric detection after derivatization. It is particularly useful for studying aluminum-induced organic acid secretion in biological systems [5].

4.2.2 Step-by-Step Procedure
  • Sample Collection:

    • Collect nutrient solution or biological fluid containing secreted organic acids
    • For plant studies, expose roots to aluminum stress conditions (e.g., 0, 740, 1480 μM Al) [5]
    • Centrifuge at 3000 × g for 10 minutes to remove particulate matter
  • Sample Concentration and Derivatization:

    • Concentrate samples by drying under nitrogen or vacuum
    • Resuspend in methanol for derivatization
    • Add methylation reagent (e.g., BF₃-methanol or diazomethane)
    • Heat at appropriate temperature and time for complete derivatization
  • GC-MS Analysis:

    • Column: Medium-polarity capillary GC column (e.g., DB-35ms, 30m × 0.25mm × 0.25μm)
    • Injector temperature: 250°C
    • Oven program: 70°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min
    • Carrier gas: Helium, constant flow 1.0 mL/min
    • Injection volume: 1μL, splitless mode
    • Transfer line temperature: 280°C
  • MS Detection:

    • Ionization: Electron impact (EI) at 70 eV
    • Ion source temperature: 230°C
    • Quadrupole temperature: 150°C
    • Acquisition: Selected ion monitoring (SIM) for citric acid derivatives
    • Characteristic ions: m/z 273, 245, 217, 189 for methylated citrate
  • Quantification:

    • Prepare calibration curve using six concentrations of organic acids in methanol
    • Verify linearity (R > 0.99) [5]
    • Use internal standards (e.g., deuterated analogs) for improved precision
    • Check instrumental precision and method repeatability
Method Selection Guidance

Method_Selection Start Analysis Requirement Q1 Speciation Information Needed? Start->Q1 Q2 Sample Throughput Priority? Q1->Q2 No IC Ion Chromatography with ICP-AES Q1->IC Yes Q3 Detection Limit Requirements? Q2->Q3 High Q4 Equipment Availability? Q2->Q4 Moderate/Low GCMS GC-MS Q3->GCMS μg/L level Thermal Thermometric Titration Q3->Thermal μg/mL level AAS AAS Q4->AAS Standard Lab Fluoride Fluoride Electrode Q4->Fluoride Specialized Electrode

Figure 2: Method selection guide for this compound quantification based on analytical requirements

Applications in Biological Systems

Aluminum Speciation in Biological Fluids

In biological systems, citrate complexation significantly influences aluminum absorption, distribution, metabolism, and excretion. Quantitative investigations of aluminum-citrate complexes reveal their importance in aluminum bioavailability [1]. Computer simulations are necessary to discriminate among the chemical forms under which aluminum predominates in vivo, as low molecular weight species cannot be directly assessed by analytical techniques alone [1].

The neutral ML complex (electrically neutral aluminum-citrate species) represents an important risk factor for aluminum absorption in the upper gastrointestinal tract at usual therapeutic doses [1]. At moderate and low aluminum concentrations, citrate can dissolve aluminum trihydroxide precipitate, potentially combining with other ligands to form absorbable complexes at less acidic pH [1].

Aluminum Toxicity and Detoxification Mechanisms

Plants and other organisms employ organic acid secretion as a detoxification mechanism against aluminum toxicity [5] [6]. Citrate and malate are the primary aluminum-activated organic acids exuded from root tips into the rhizosphere via plasma membrane-localized transporters [6]. These organic acids chelate aluminum, reducing its phytotoxic effects.

In humans, renal excretion of aluminum occurs primarily as this compound, with citrate serving as an important chelator that can increase aluminum clearance [3]. This understanding is crucial for managing aluminum accumulation in patients with renal impairment and for developing detoxification strategies.

Troubleshooting and Quality Assurance

Common Issues and Solutions
  • Species Interconversion: Maintain consistent pH and temperature during sample preparation and analysis to minimize species transformation [2].
  • Memory Effects: Implement thorough cleaning procedures between samples and consider the kinetic stability of aluminum-citrate complexes when interpreting results [2].
  • Matrix Effects: Use matrix-matched standards or standard addition methods to compensate for complex sample matrices [4] [5].
  • Sensitivity Limitations: Employ pre-concentration techniques such as evaporation, solid-phase extraction, or chelation for trace-level determination.
Method Validation

For regulatory applications, ensure proper method validation including:

  • Determination of linearity range and correlation coefficients (R > 0.99 recommended) [5]
  • Assessment of precision (repeatability and intermediate precision)
  • Evaluation of accuracy through recovery studies (target: 100% ± 2% for high-precision methods) [4]
  • Establishment of detection and quantification limits
  • Demonstration of specificity for target analytes

Conclusion

The quantification of this compound complexes requires careful method selection based on the specific analytical needs. Ion chromatography with ICP-AES detection offers excellent speciation capability and sensitivity for research applications, while GC-MS provides superior specificity for organic acid determination in biological systems. For routine total aluminum quantification, AAS and fluoride electrode methods offer practical alternatives with varying degrees of accuracy and precision.

Understanding this compound speciation is crucial for assessing aluminum bioavailability, toxicity, and detoxification mechanisms in biological systems. The methods described herein provide researchers with reliable tools for investigating these important complexes in environmental, biological, and pharmaceutical contexts.

References

Comprehensive Application Notes and Protocols: Preparation and Use of Aluminum Citrate Solutions in Toxicology Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aluminum Citrate in Toxicology

This compound represents a critical chemical form for investigating aluminum toxicology due to its significant biological relevance and enhanced bioavailability. Aluminum is environmentally ubiquitous, comprising approximately 8% of the Earth's crust, yet it has no known physiological role in biological systems. The citrate complex is particularly important toxicologically because it represents one of the primary speciation forms in which aluminum is transported and eliminated in biological systems. Research indicates that renal excretion of aluminum occurs predominantly as this compound, making this complex essential for understanding aluminum toxicokinetics and toxicodynamics [1].

The preparation of well-characterized this compound solutions is fundamental for reliable toxicology studies because the toxicity of aluminum is highly dependent on its chemical speciation. This compound exhibits different toxicokinetic properties compared to other aluminum compounds, with studies demonstrating that it has higher renal clearance rates than other aluminum species such as chloride or lactate salts [2]. This protocol collection provides standardized methods for preparing this compound solutions of defined characteristics to ensure reproducibility and accuracy in toxicological research, particularly for studies investigating neurotoxicity, bone accumulation, and other aluminum-related toxic effects.

Chemical Properties and Toxicological Significance

Fundamental Chemical Properties

This compound complexes form through coordinate bonds between aluminum ions and citrate molecules, resulting in structures with varying stoichiometries and stability constants. The citrate coordination enhances aluminum's solubility in aqueous systems and significantly influences its biological behavior. The complexation occurs preferentially under slightly acidic to neutral pH conditions, with the formation constants demonstrating substantial affinity between aluminum and citrate ligands [1]. This interaction is crucial because it affects aluminum's bioavailability, tissue distribution, and elimination kinetics in biological systems.

The speciation of this compound in solution has been investigated using various analytical approaches, including high-performance liquid chromatography (HPLC) with atomic absorption spectroscopic detection. Studies have shown that this compound can be separated from other aluminum species using specialized chromatographic stationary phases such as cyclodextrin-based columns, though achieving reproducible retention characteristics has proven challenging [3]. The complexity of this compound speciation underscores the importance of careful preparation and characterization when formulating solutions for toxicological studies.

Toxicological Relevance

This compound has particular significance in toxicology research due to its role as a biologically relevant species in aluminum metabolism and excretion. Several key aspects highlight its importance:

  • Renal Handling: Aluminum is primarily excreted by the kidneys, probably as this compound. This excretion pathway becomes particularly important in individuals with renal impairment, who are at increased risk of aluminum accumulation and subsequent toxicity [1].

  • Enhanced Bioavailability: The citrate complex facilitates aluminum absorption from the gastrointestinal tract and increases systemic availability. This property is exploited in experimental toxicology to study aluminum effects, but also raises concerns about dietary factors that might enhance aluminum uptake in humans [1].

  • Tissue Distribution: this compound exhibits distinct distribution patterns, with significant accumulation potential in bone tissue. Research has demonstrated that after administration, aluminum can be retained in bone with a half-life of up to 29 years in cortical bone, representing a long-term reservoir for this non-essential metal [1].

  • Neurotoxic Potential: Aluminum is a well-established neurotoxicant, and the citrate complex may play a role in its delivery to vulnerable target tissues in the nervous system. Studies have shown cognitive and motor impairments in occupationally exposed individuals with elevated aluminum levels [1].

Preparation of this compound Solutions

Materials and Equipment
3.1.1 Chemical Reagents
  • Aluminum source: Aluminum nitrate (Al(NO₃)₃) or aluminum chloride (AlCl₃) of high purity (≥99%) [4]
  • Complexing agent: Trisodium citrate dihydrate (C₆H₅Na₃O₇·2H₂O) or citric acid, analytical grade [4]
  • Solvent: Deionized water (18 MΩ·cm resistivity) [4]
  • pH adjustment: Nitric acid (HNO₃, 0.1-1.0 M) and sodium hydroxide (NaOH, 0.1-1.0 M) solutions [4]
  • Mobile phase components: For HPLC analysis - methanol, triethylamine, glacial acetic acid (all HPLC grade) [3]
3.1.2 Equipment and Apparatus
  • Volumetric glassware: Class A volumetric flasks (10-1000 mL capacity)
  • pH meter: Calibrated with standard buffer solutions (pH 4.0, 7.0, and 10.0) [4]
  • Analytical balance: Capable of measuring to 0.1 mg
  • Heating and stirring apparatus: Magnetic stirrer with heating capability
  • Filtration system: 0.22 μm membrane filters
  • Spectrophotometer: UV-Visible spectrophotometer for concentration verification [4]
  • HPLC system: With atomic absorption spectroscopic detection for speciation studies [3]
  • Safety equipment: Personal protective equipment, fume hood, chemical-resistant gloves
Preparation Protocols
3.2.1 Basic this compound Solution (10 mM)

Table 1: Preparation of 10 mM this compound Solution

Step Procedure Parameters Notes

| 1 | Dissolve 0.375 g of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in 80 mL deionized water | Stirring: 300 rpm Temperature: 25°C | Use glass beaker to avoid contamination | | 2 | Add 0.294 g of trisodium citrate dihydrate slowly to the aluminum solution | Addition rate: ~0.1 g/min Stirring: continuous | Citrate:Al molar ratio = 1:1 | | 3 | Adjust pH to 4.0 using 0.1 M NaOH or 0.1 M HNO₃ | Target pH: 4.0 ± 0.1 Measurement: calibrated pH meter | pH affects complex stability | | 4 | Transfer quantitatively to 100 mL volumetric flask and dilute to mark | Final volume: 100 mL Mixing: invert 10 times | Avoid vigorous shaking | | 5 | Filter through 0.22 μm membrane filter | Filtration: sterile syringe filter | Removes particulate matter | | 6 | Verify concentration by appropriate analytical method | Storage: 4°C in amber glass | Stable for 1 month |

3.2.2 Concentration Series for Dose-Response Studies

Table 2: this compound Concentration Series for Toxicology Studies

Target Concentration Aluminum Source Amount Citrate Amount Vehicle Application Notes
100 μM 3.75 mg Al(NO₃)₃·9H₂O 2.94 mg Na₃C₆H₅O₇·2H₂O 10 mL saline For cell culture studies
1 mM 37.5 mg Al(NO₃)₃·9H₂O 29.4 mg Na₃C₆H₅O₇·2H₂O 10 mL saline In vitro toxicology
10 mM 375 mg Al(NO₃)₃·9H₂O 294 mg Na₃C₆H₅O₇·2H₂O 100 mL saline Stock for animal studies
100 mM 3.75 g Al(NO₃)₃·9H₂O 2.94 g Na₃C₆H₅O₇·2H₂O 1 L saline Concentrated stock
Quality Control and Characterization

Each prepared batch of this compound solution should undergo rigorous quality control to ensure consistency and reliability for toxicology studies. The following characterization steps are recommended:

  • pH verification: Confirm solution pH remains within specified range (typically 3.5-4.5 for optimal stability).
  • Concentration validation: Verify aluminum concentration using appropriate analytical methods such as atomic absorption spectroscopy or ICP-MS.
  • Complexation efficiency: Assess using HPLC with atomic absorption detection to confirm this compound formation [3].
  • Stability assessment: Monitor solutions over time to establish expiration dates under various storage conditions.

Analytical Methods for Quantification and Characterization

Spectroscopic Techniques
4.1.1 Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy has been widely used as a routine method for aluminum determination in basic matrices. When applying AAS for this compound analysis, citrate complexation is required to eliminate matrix effects and ensure accurate quantification. The method involves the following key aspects [5]:

  • Sample preparation: Appropriate dilution in 0.1-0.2% nitric acid to maintain aluminum in solution
  • Matrix matching: Use of calibration standards with similar citrate content to samples
  • Background correction: Essential to compensate for molecular absorption and light scattering
  • Detection limits: Typically in the range of 1-5 μg/L for graphite furnace AAS

While AAS is accessible and relatively simple to implement, it has been noted as the least accurate of several analytical methods for aluminum determination, particularly when dealing with high aluminum concentrations or complex matrices [5].

4.1.2 Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS offers superior sensitivity and detection limits for aluminum quantification in toxicology studies. The method provides:

  • Exceptional sensitivity: Detection limits typically in the ng/L range
  • Multi-element capability: Simultaneous measurement of potential contaminant metals
  • Isotopic discrimination: Capability for studies using stable aluminum isotopes
  • Wide dynamic range: Suitable for both low-level environmental concentrations and high-dose toxicology studies

For biological samples, appropriate sample digestion using high-purity nitric acid and peroxide in closed-vessel microwave systems is essential to ensure complete dissolution of aluminum complexes and avoid interferences.

Chromatographic Speciation Methods
4.2.1 High Performance Liquid Chromatography (HPLC)

The separation and quantification of this compound species requires specialized HPLC approaches. Promising results have been obtained using specific stationary phases and mobile phases [3]:

  • Stationary phases: Cyclobond I and Cyclobond III columns containing β- and α-cyclodextrin, respectively, or cyano columns
  • Mobile phase: Methanol:water (1:1; v/v) containing 0.1 M triethylamine and glacial acetic acid (pH = 4.0)
  • Detection: Coupled atomic absorption spectroscopy for aluminum-specific detection
  • Retention characteristics: this compound retention approximately 9 minutes on Cyclobond III, 3-4.5 minutes on cyano columns

While these methods show promise for differentiating this compound from other aluminum species such as Al-desferrioxamine, challenges with reproducibility and recovery have been noted, with recovery rates up to 65% on cyano columns and 58% on cyclobond columns [3].

Comparative Analytical Method Performance

Table 3: Comparison of Analytical Methods for this compound Quantification

Method Detection Limit Linear Range Precision Applications Limitations
AAS 1-5 μg/L Up to 100 μg/L ± 5-10% Routine analysis of biological fluids Matrix effects, requires citrate complexation [5]
ICP-MS 0.5-1 ng/L 6 orders of magnitude ± 2-5% Low-level detection in tissues Polyatomic interferences, cost
Fluoride Electrode Not specified Not specified ± 2% Accurate determination in solutions Limited to soluble complexes [5]
Thermometric Titration Not specified Not specified ± 5% Fast determination Limited sensitivity [5]
HPLC-AAS Matrix-dependent Method-dependent Variable Speciation studies Poor reproducibility [3]

Applications in Toxicology Studies

Toxicokinetic Studies

This compound solutions are particularly valuable for investigating the absorption, distribution, metabolism, and excretion of aluminum in experimental models. Recent toxicokinetic studies have provided novel insights into aluminum behavior following various administration routes:

  • Intravenous administration: Studies in rats have demonstrated high and dose-independent total plasma clearance of this compound (6.6 mL/min/kg), corresponding to 60-82% of normal rat glomerular filtration rate (GFR). This supports previous assumptions that parenterally administered this compound is more rapidly cleared from plasma than other aluminum species [2].

  • Subcutaneous and intramuscular administration: this compound shows fast and complete absorption after both SC and IM administration, with bioavailability estimates of 88% and 110% respectively. The absorption half-lives were approximately 36 minutes (SC) and ≤13 minutes (IM) [2].

  • Dose proportionality: Plasma exposure of aluminum (Cmax and AUC0-inf) increases dose-proportionally across administration routes (IV, IM, SC), supporting linear toxicokinetics in the studied dose ranges [2].

The following experimental workflow illustrates a typical toxicokinetic study design using this compound in rodent models:

G Start Study Design G1 Animal Groups (IV, IM, SC, Control) Start->G1 G2 Dose Administration (36-360 µg/kg Al citrate) G1->G2 G3 Serial Blood Collection (Pre-dose to 80 days) G2->G3 G4 Tissue Collection (Bone, Brain, Injection Site) G3->G4 G5 Aluminum Analysis (AAS or ICP-MS) G4->G5 G6 Toxicokinetic Analysis (NCA & Population Modeling) G5->G6 End Data Interpretation G6->End

Neurotoxicity Assessment

This compound has been employed in studies investigating the potential role of aluminum in neurodegenerative disorders and general neurotoxicity. Key methodological considerations include:

  • Exposure regimens: Chronic low-dose administration more closely mimics human exposure scenarios compared to acute high-dose models
  • Blood-brain barrier penetration: this compound may have different penetration characteristics compared to other aluminum species
  • Cognitive assessment: Integration of behavioral tests (e.g., maze learning, passive avoidance) with biochemical and histological endpoints
  • Biomarker development: Correlation of aluminum levels in accessible tissues (e.g., blood, bone) with target tissue concentrations in CNS

While some studies have suggested associations between aluminum exposure and conditions like Alzheimer's disease, current evidence remains inconclusive, and no consensus exists that aluminum is a significant contributor to Alzheimer's disease pathogenesis [1].

Bone Accumulation Studies

Bone represents a primary storage site for aluminum in the body, and this compound solutions are essential tools for investigating this phenomenon. Critical aspects of bone accumulation studies include:

  • Long elimination half-life: Research indicates that aluminum can be retained in cortical bone with a half-life of approximately 29 years, representing a long-term reservoir [1]
  • Dose-response relationships: Studies demonstrate significant increases in bone aluminum content following this compound administration, with clear differentiation between exposure levels [6]
  • Bone quality effects: Aluminum accumulation in bone has been associated with osteomalacia and other bone abnormalities in both clinical observations and experimental models

Regulatory and Safety Considerations

Exposure Guidelines

Various health agencies have established guidelines for aluminum exposure based on toxicological assessments:

  • Provisional Tolerable Weekly Intake (PTWI): The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has set a PTWI of 2 mg/kg body weight for aluminum, based on a NOAEL of 30 mg/kg bw per day identified in a study where this compound was administered in drinking-water to rats [7]

  • Occupational exposure limits: Vary by jurisdiction but typically range from 1-5 mg/m³ for inhalable aluminum dust

  • Biomonitoring equivalents: Upper reference limit for aluminum in urine among nonexposed individuals is typically 15-16 μg/L, while occupational studies have observed effects in workers with urine aluminum concentrations ≥100 μg/L [1]

Safety Protocols for Handling

Working with this compound solutions requires adherence to comprehensive safety protocols:

  • Personal protective equipment: Lab coat, safety glasses, chemical-resistant gloves (nitrile or neoprene)
  • Engineering controls: Use of fume hoods for procedures that may generate aerosols
  • Hygiene practices: Prohibition of eating, drinking, or smoking in areas where this compound is handled
  • Waste disposal: Collection of aluminum-containing waste in appropriately labeled containers for disposal as hazardous chemical waste
  • Spill management: Absorption with inert material and collection in sealed containers
Experimental Design Considerations

When designing toxicology studies with this compound, researchers should consider several methodological aspects:

  • Background aluminum levels: Account for inherent aluminum exposure from diet, water, and environment in experimental animals
  • Citrate effects: Consider potential biological effects of citrate administration independent of aluminum
  • Dose selection: Include environmentally relevant concentrations in addition to effect-level doses for comprehensive risk assessment
  • Temporal factors: Consider aluminum's slow elimination from certain compartments (particularly bone) when designing study durations

Conclusion

The preparation and characterization of well-defined this compound solutions is a critical foundation for advancing our understanding of aluminum toxicology. The protocols outlined in this document provide researchers with standardized methods for generating reproducible this compound solutions appropriate for various toxicological applications. Particular attention should be paid to the speciation-dependent nature of aluminum toxicity, with this compound representing a biologically relevant form with distinct toxicokinetic properties compared to other aluminum compounds.

Future methodological developments should focus on improved speciation techniques with better reproducibility and recovery, as current HPLC methods for this compound separation show limitations in these areas [3]. Additionally, there is a need for more comprehensive comparative studies examining different aluminum compounds and their relative toxicities using well-characterized preparations. The continued refinement of this compound preparation and analysis protocols will enhance the quality and interpretability of aluminum toxicology studies, ultimately contributing to more scientifically informed risk assessment and regulatory decisions for this environmentally ubiquitous metal.

References

Application Notes and Protocols for Aluminum Citrate in PBTK Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aluminum Toxicokinetics and PBTK Modeling

Aluminum (Al) is a ubiquitous element to which humans are exposed through diet, drinking water, and certain medicinal products, despite having no known physiological function in the human body. [1] [2] Of the various chemical forms of aluminum, aluminum citrate (AlCit) plays a critically important role in toxicokinetics due to its enhanced solubility and bioavailability compared to other aluminum species. [1] [3] The stable isotope 26Al has served as an invaluable tracer for studying aluminum biokinetics, overcoming the limitations of background contamination and baseline levels associated with the naturally occurring 27Al isotope. [1] [2]

Physiologically Based Toxicokinetic (PBTK) modeling provides a mechanistic framework for predicting the absorption, distribution, metabolism, and excretion (ADME) of chemicals based on physiological parameters. [4] For aluminum, PBTK models are particularly valuable for risk assessment, as they enable the translation of external exposure into internal tissue doses in toxicologically relevant organs like the brain and bone. [1] [4] Recent models have evolved from describing single-dose scenarios in adults to comprehensive frameworks capable of simulating long-term exposure, multiple administration routes, and dynamically changing physiology in pediatric populations. [4]

Core PBTK Model Structure for this compound

Model Compartmentalization and Structure

The core PBTK model structure consists of a system of ordinary differential equations describing aluminum kinetics in blood and various tissues. [4] The model incorporates two distinct aluminum species in blood: "Mix" (representing an equilibrium of aluminum salts) and "addCit" (representing excess this compound), with a first-order transfer term describing equilibration between these species following intravenous administration of AlCit. [4]

dot代码块开始:Aluminum PBTK Model Structure

Al_PBTK_Model IV_Dosing IV Dosing (Al Citrate) Blood Blood Compartment | Mix (Al Salt Equilibrium) | addCit (Excess Al Citrate) | IV_Dosing->Blood Direct Input PO_Dosing Oral Dosing (Al Citrate) PO_Dosing->Blood Absorption (Fractional) SC_IM_Dosing SC/IM Dosing (Al Adjuvants) SC_IM_Dosing->Blood Slow Absorption Blood->Blood addCit ⇄ Mix (Equilibration) Bone Bone Tissue Blood->Bone K_blo2tis Brain Brain Tissue Blood->Brain K_blo2tis Liver Liver Tissue Blood->Liver K_blo2tis Kidney Kidney Tissue Blood->Kidney K_blo2tis Spleen Spleen Blood->Spleen K_blo2tis Muscle Muscle Tissue Blood->Muscle K_blo2tis RestOfBody Rest of Body Blood->RestOfBody K_blo2tis Urine Renal Elimination (Urine) Blood->Urine Renal Clearance Feces Fecal Excretion Blood->Feces Biliary/Fecal Bone->Blood K_tis2blo Brain->Blood K_tis2blo Liver->Blood K_tis2blo Kidney->Blood K_tis2blo Spleen->Blood K_tis2blo Muscle->Blood K_tis2blo RestOfBody->Blood K_tis2blo

dot代码块结束

Diagram Title: Aluminum PBTK Model Compartment Structure

Mathematical Framework

The distribution kinetics between blood and tissues (excluding bone) are described by the following differential equations:

For tissue uptake:

Where the rate constants are parameterized as:

[4]

Table 1: Key Parameters in Aluminum PBTK Model

Parameter Symbol Units Description Source
Tissue blood flow Q_tis L/h Blood flow rate to tissue Physiological [4]
Tissue volume V_tis L Volume of tissue compartment Physiological [4]
Blood volume V_blo L Total blood volume Physiological [4]
Uptake coefficient I_tis Unitless Empirical uptake efficiency Estimated [4]
Retention coefficient K_tis Unitless Tissue:blood partition coefficient Estimated [4]
Renal clearance CL_renal L/h Glomerular filtration rate dependent Physiological [4]

Experimental Protocols for Model Parameterization

Protocol 1: Parameter Estimation from 26Al Tracer Studies

Purpose: To estimate tissue-specific uptake (I_tis) and retention (K_tis) parameters for this compound using curated 26Al datasets.

Materials and Methods:

  • Data Curation: Compile a comprehensive dataset from eligible 26Al studies administering single doses of 26Al tracer as citrate or chloride salts orally and/or intravenously to rats and humans. [1]
  • Data Extraction: Extract numerical values from tables or digitize kinetic profiles from figures using tools like WebPlotDigitizer. Include ultra-long-term kinetic profiles for plasma, blood, liver, spleen, muscle, bone, brain, kidney, and urine up to 150 weeks. [1]
  • Data Standardization: Convert all units to a common base (μg/L) and de-aggregate summary data using statistical methods to generate individual samples from reported means and standard deviations. [1]
  • Parameter Estimation: Implement the PBTK model in a non-linear mixed-effect modeling framework to account for inter-study and inter-individual variability while estimating substance-dependent parameters. [1]

Quality Control:

  • Apply the 4-eyes principle during data curation to ensure completeness and correctness. [1]
  • Exclude non-plausible sampling time-points (<1s post-administration). [1]
  • Validate model predictions against independent datasets not used in parameter estimation. [1]
Protocol 2: Implementation of Bone Kinetics Module

Purpose: To model aluminum distribution in bone, accounting for age-dependent bone remodeling processes.

Methodology:

  • Calcium Parallelism: Implement bone kinetics based on the premise that aluminum uptake and release from bone parallels that of calcium (a bone-volume seeking element). [4]
  • Age-Dependent Parameters: Incorporate age-dependent calcium kinetic rates based on comprehensive literature reviews, accounting for major changes in bone metabolism during childhood and adolescence. [4]
  • Bone Compartment Definition: Model bone as a separate compartment with uptake and release rates linked to calcium kinetics and bone remodeling processes. [4]

Validation Approach:

  • Compare model predictions with measured aluminum levels in bone tissue from autopsy studies. [4]
  • Validate against whole-body retention data in humans over extended periods (up to 375 weeks). [4]
Protocol 3: Pediatric Population Extrapolation

Purpose: To adapt the aluminum PBTK model for simulations in children with dynamically changing physiology.

Implementation Steps:

  • Physiological Parameters: Incorporate curated physiological and anatomical reference values for different pediatric age groups, including organ weights, blood flows, and tissue volumes. [4]
  • Renal Maturation: Implement age-dependent glomerular filtration rate (GFR) equations to account for maturing kidney function in neonates and infants. [4]
  • Bone Remodeling: Incorporate age-specific bone turnover rates to reflect elevated bone remodeling during growth periods. [4]
  • Dynamic Simulation: Develop model structure capable of dynamically adjusting physiological parameters throughout simulated lifetime exposures. [4]

Extended Model Applications and Scenario Simulations

Implementation of Additional Exposure Routes

The extended PBTK model incorporates multiple exposure routes relevant to medicinal products:

dot代码块开始:Aluminum Exposure Routes and Processing

Al_Exposure_Routes ExposureSources Aluminum Exposure Sources FoodWater Food & Drinking Water (Soluble Al Salts) ExposureSources->FoodWater Oral Route Antacids Antacids (Al-Containing) ExposureSources->Antacids Oral Route Vaccines Vaccines & Immunotherapeutics (Al Adjuvants: AH, AP) ExposureSources->Vaccines IM/SC Route Parenteral Parenteral Nutrition (Al Contaminants) ExposureSources->Parenteral IV Route GI_Tract Gastrointestinal Tract FoodWater->GI_Tract Partial Absorption (Citrate Enhanced) Antacids->GI_Tract Partial Absorption IM_Site Intramuscular Site Vaccines->IM_Site Slow Dissolution SC_Site Subcutaneous Site Vaccines->SC_Site Slow Dissolution IV_Access Direct Vascular Access Parenteral->IV_Access Direct Administration SystemicCirculation Systemic Circulation GI_Tract->SystemicCirculation Fractional Bioavailability IM_Site->SystemicCirculation Slow Systemic Release SC_Site->SystemicCirculation Slow Systemic Release IV_Access->SystemicCirculation Complete Bioavailability

dot代码块结束

Diagram Title: Aluminum Exposure Routes and Absorption Pathways

Table 2: Aluminum Exposure Scenarios and Model Parameters

Exposure Scenario Aluminum Form Administration Route Key Model Parameters Absorption Characteristics
Dietary Exposure Soluble Al salts (citrate, chloride) Oral (p.o.) Bioavailability fraction Low fractional absorption (enhanced by citrate) [2] [3]
Medicinal Products Al hydroxide (AH), Al phosphate (AP) Intramuscular (i.m.)/ Subcutaneous (s.c.) Absorption rate from injection site Very slow dissolution and systemic release [4]
Parenteral Nutrition Al contaminants Intravenous (i.v.) Direct input to systemic circulation Complete bioavailability [4]
Antacids Al-containing compounds Oral (p.o.) Bioavailability fraction Variable absorption (citrate co-administration enhances) [3]
Special Considerations for Adjuvant Exposure

For aluminum-containing adjuvants (Al hydroxide and Al phosphate) used in vaccines and immunotherapeutics, the model incorporates:

  • Injection Site Kinetics: Implementation of adjuvant-specific rates of aluminum loss from injection sites based on animal studies. [4]
  • Slow Absorption: Modeling of slow dissolution and absorption processes that occur over months to years. [2]
  • Multiple Dosing: Capability to simulate repeated exposures as occur in vaccination schedules and allergen immunotherapy. [4]

Model Validation Protocols

Protocol 4: Model Validation Against Independent Data

Purpose: To validate PBTK model predictions using independent datasets not employed in parameter estimation.

Validation Approaches:

  • 27Al Plasma Data: Compare predictions with recent 27Al plasma concentration data in rats over 24 hours. [1]
  • Long-Term Retention: Validate against 26Al whole-body retention data in humans over extended periods (up to 375 weeks). [1] [4]
  • Human Blood Data: Compare with recent 26Al blood data in humans over 3 weeks. [1]
  • Tissue Concentrations: Validate predictions against measured aluminum levels in toxicologically relevant tissues (bone, liver, brain) from autopsy studies. [4]
  • Pediatric Populations: Compare model predictions with aluminum measurements in children exposed via parenteral nutrition or other medicinal products. [4]

Acceptance Criteria:

  • Model predictions should fall within inter-individual variability ranges observed in experimental data.
  • Predictions for tissue concentrations should correlate well with measured values across different exposure scenarios.

Conclusion and Implementation Notes

The PBTK model for this compound represents a sophisticated tool for quantitative risk assessment of aluminum exposure from various sources. The model's strength lies in its physiological basis, allowing for interspecies extrapolation and population-specific simulations. [1] [4]

Key Implementation Considerations:

  • The model requires substance-dependent parameter estimation within a non-linear mixed-effect modeling framework to account for inter-study and inter-individual variability. [1]
  • For pediatric simulations, dynamic adjustment of physiological parameters (renal function, bone turnover) is essential for accurate predictions. [4]
  • The model can simulate both soluble aluminum salts (citrate, chloride) and poorly soluble adjuvants (hydroxide, phosphate) with appropriate input functions. [4]
  • Model validation against diverse datasets is crucial before application in regulatory decision-making. [1] [4]

This comprehensive modeling approach enables researchers and regulatory scientists to predict aluminum concentrations in toxicologically relevant tissues under various exposure scenarios, thereby supporting evidence-based risk assessment of aluminum-containing products.

References

Comprehensive Application Notes and Protocols: Aluminum Citrate Crosslinking of Polymers for Pharmaceutical and Industrial Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aluminum Citrate as Crosslinking Agent

This compound is a coordination complex formed through the reaction of aluminum ions with citric acid, creating a compound with significant crosslinking capabilities for various polymers. This chemical entity, identified by CAS number 31142-56-0 and molecular formula C₆H₁₁AlO₇ (molecular weight: 222.13 g/mol), has gained substantial importance in pharmaceutical and industrial applications due to its ability to form stable three-dimensional networks with polymers containing carboxylate or other functional groups [1] [2]. The complex exists as a white, crystalline powder that dissolves slowly in cold water but shows improved solubility in warm water and ammonia, making it suitable for various formulation processes [1].

The significance of this compound in crosslinking applications stems from its unique coordination chemistry, which allows it to bridge multiple polymer chains through ionic and coordination bonds. This crosslinking capability is particularly valuable in pharmaceutical applications where controlled drug release, improved stability, and modified mechanical properties are desired. Unlike many synthetic crosslinking agents, this compound offers the advantage of reduced toxicity compared to alternatives like glutaraldehyde, while still providing effective polymer network formation [3] [4]. Additionally, the complex demonstrates pH-dependent behavior, forming different species across pH ranges that influence its crosslinking efficiency and final gel properties [5].

Chemical Properties and Specifications

Table 1: Fundamental Properties of this compound

Property Specification Reference
CAS Number 31142-56-0 [1]
Molecular Formula C₆H₁₁AlO₇ [1]
Molecular Weight 222.13 g/mol [1]
Appearance White crystalline powder or scales [1]
Water Solubility Dissolves slowly in cold water, soluble in hot water and ammonia [1]
IUPAC Name Aluminum 2-hydroxypropane-1,2,3-tricarboxylate [2]
Storage Conditions Store in cool, dry place in tightly sealed container [1]

This compound exhibits coordination versatility that underpins its effectiveness as a crosslinking agent. Structural analyses have revealed that this compound can form both mononuclear and polynuclear complexes depending on pH conditions, with significant implications for crosslinking efficiency [5]. At lower pH values (around pH 3), the complex predominantly exists as mononuclear species, while higher pH conditions (above pH 4) promote the formation of polynuclear structures such as the stable trinuclear complex [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻ [5]. This structural diversity allows this compound to function effectively across a range of formulation conditions.

The pH-dependent behavior of this compound complexes significantly influences their crosslinking performance. Research has demonstrated that the specific coordination environment changes with pH, affecting the availability of binding sites for interaction with polymer functional groups [5]. For instance, at pH 6, the predominant species [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻ appears to allow easier access to the aluminum orbital for crosslinking compared to complexes formed at pH 9 [5]. This molecular accessibility translates to more efficient crosslinking and stronger gel formation, highlighting the importance of pH control during formulation processes.

Synthesis Protocols

Laboratory-Scale Synthesis from Aluminum Chloride

Materials Required:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)
  • Citric acid monohydrate
  • Ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) for pH adjustment
  • Deionized water
  • Heating mantle with temperature control
  • pH meter with temperature compensation
  • Stirring hot plate with Teflon-coated magnetic stir bars
  • Büchner funnel and filtration apparatus
  • Drying oven

Step-by-Step Procedure:

  • Solution Preparation: Dissolve 0.1 mol (24.1 g) of citric acid monohydrate in 200 mL of deionized water in a 500 mL three-neck round-bottom flask under constant stirring at 200-300 rpm [6] [7].

  • Aluminum Addition: Slowly add 0.1 mol (24.1 g) of aluminum chloride hexahydrate to the citric acid solution while maintaining continuous stirring. A white precipitate may form initially [6].

  • pH Adjustment: Gradually add ammonium hydroxide or sodium hydroxide (10-20% w/v solution) to adjust the pH to the target range (typically between 6.0-7.0 for most crosslinking applications). Monitor pH continuously using a calibrated pH meter [6] [7]. Critical Note: Maintain the temperature below 40°C during pH adjustment to prevent premature precipitation of insoluble species.

  • Heating and Stirring: Heat the mixture to 60-70°C for 30-60 minutes with continuous stirring at 300-400 rpm until a clear solution forms [6].

  • Precipitation and Isolation: Cool the solution to room temperature, then further cool in an ice bath to promote crystallization. Collect the precipitate by vacuum filtration using a Büchner funnel [7].

  • Drying: Dry the crystalline product at 60°C for 12-24 hours in a forced-air oven until constant weight is achieved [6] [7].

  • Quality Assessment: Verify product identity through FTIR spectroscopy, with characteristic peaks expected at 1600 cm⁻¹ (asymmetric COO⁻ stretch), 1400 cm⁻¹ (symmetric COO⁻ stretch), and 500-700 cm⁻¹ (Al-O stretch) [5].

Industrial-Scale Preparation

For large-scale production, the synthesis can be modified to improve efficiency and yield:

  • Continuous Process: Utilize continuous stirred-tank reactors (CSTR) with automated pH control systems for consistent product quality [6].

  • Concentration Optimization: Increase reactant concentrations to 1-2 M while maintaining the 1:1 molar ratio of aluminum to citrate [6].

  • Spray Drying: Implement spray drying as an alternative to batch drying for improved production efficiency and consistent particle size distribution [6].

Yield and Quality Control:

  • Expected yield: 85-95% of theoretical
  • Purity specification: >96% this compound content [1]
  • Impurity limits: Chloride <0.5%, sulfate <0.1%, heavy metals <10 ppm

Crosslinking Mechanism and Chemistry

The crosslinking mechanism of this compound with polymers involves sophisticated coordination chemistry that varies significantly with environmental conditions. This compound functions as a multifunctional crosslinker capable of bridging polymer chains through coordination bonds with carboxylate groups, creating stable three-dimensional networks [5] [8]. The specific coordination environment depends heavily on pH, with different this compound complexes dominating at different pH values and exhibiting varying crosslinking efficiencies.

At the molecular level, the trinuclear complex [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻ formed at approximately pH 6 demonstrates particularly effective crosslinking capabilities due to its structural configuration that allows easier access to aluminum orbitals for interaction with polymer functional groups [5]. This complex can coordinate with multiple carboxylate groups on polymer chains, forming ionic bridges that connect polymer chains into an extended network. The crosslinking process involves displacement of water molecules from the aluminum coordination sphere by carboxylate oxygen atoms from the polymer, followed by reorganization into a stable crosslinked structure [5].

G PolymerChains Polymer Chains with Carboxyl Groups Coordination Coordination Bond Formation PolymerChains->Coordination AluminumCitrate This compound Complex AluminumCitrate->Coordination CrosslinkedNetwork 3D Crosslinked Polymer Network Coordination->CrosslinkedNetwork pHInfluence pH Influence Mononuclear Mononuclear Complex (pH ~3) pHInfluence->Mononuclear Polynuclear Polynuclear Complex (pH >4) pHInfluence->Polynuclear Mononuclear->AluminumCitrate Affects Polynuclear->AluminumCitrate Affects

Figure 1: this compound Crosslinking Mechanism with Polymers

The gelation kinetics and final gel properties are influenced by several factors including pH, temperature, this compound concentration, and polymer characteristics. Research has demonstrated that systems crosslinked with this compound at pH 6 produce strong gels with tan δ values (loss tangent) below 0.1, indicating predominantly elastic behavior, while systems at pH 9 yield weaker gels with tan δ values above 0.1 [5]. This behavior correlates with the structural differences in this compound complexes at different pH values, with the pH 6 complex providing more accessible coordination sites for efficient crosslinking.

Characterization Methods for Crosslinked Systems

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy provides critical evidence of successful crosslinking through characteristic shifts in absorption bands. For chitosan systems crosslinked with citrate, the vibration at approximately 1620 cm⁻¹ associated with primary amines (NH₂) decreases in intensity, confirming participation in crosslink formation [3]. Additional evidence includes changes in carboxylate stretching vibrations between 1550-1650 cm⁻¹ and 1400-1450 cm⁻¹, indicating coordination between this compound and polymer functional groups [5]. Sample Preparation: Prepare thin, uniform films by solvent casting or KBr pellets for transmission analysis. Collect spectra between 4000-400 cm⁻¹ with 4 cm⁻¹ resolution and 32 scans per sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers insights into molecular dynamics and coordination environments. Aluminum-citrate complexes exhibit characteristic shifts in ¹H and ¹³C NMR spectra, with slow dynamics observable through line broadening effects [5]. Procedure: Dissolve samples in D₂O for analysis. For ¹³C NMR, utilize broadband decoupling and collect sufficient scans for adequate signal-to-noise ratio. Compare crosslinked and non-crosslinked systems to identify changes associated with coordination complex formation.

Rheological Characterization

Rheological assessment provides quantitative data on mechanical properties and crosslinking efficiency:

Table 2: Rheological Parameters for this compound-Crosslinked Systems

Parameter Measurement Conditions Typical Values for Strong Gels Significance
Loss Tangent (tan δ) Oscillatory shear, 1 Hz frequency < 0.1 Indicates elastic-dominated behavior [5]
Complex Modulus (G*) Strain sweep, 1% strain 100-1000 Pa Overall gel strength [5]
Gelation Time Time sweep, constant temperature 10-60 minutes Crosslinking kinetics [8]
Yield Stress Stress ramp System-dependent Minimum stress for flow [8]

Methodology:

  • Sample Loading: Transfer crosslinking mixture to rheometer plate immediately after mixing components
  • Time Sweep: Monitor G' (storage modulus) and G" (loss modulus) over time at constant temperature (25°C or application-specific temperature) and frequency (1 Hz)
  • Strain Sweep: Determine linear viscoelastic region by applying increasing strain (0.1-100%) at constant frequency
  • Frequency Sweep: Assess mechanical spectrum across frequency range (0.1-100 rad/s) at constant strain within linear region
Additional Characterization Techniques

Thermal Analysis (TGA/DSC) evaluates thermal stability and crosslinking density. Crosslinked systems typically exhibit increased thermal stability, with decomposition temperature shifts of 10-30°C compared to non-crosslinked polymers [3]. The energy absorption quantified by DSC often increases with crosslinker concentration, evidencing formation of additional crosslinked points in the polymer network [3].

Scanning Electron Microscopy (SEM) visualizes network morphology and crosslinking homogeneity. Prepare samples by cryo-fracturing followed by critical point drying to preserve structure. Apply thin conductive coating (gold or carbon) before imaging at appropriate accelerating voltages (5-15 kV) [3] [5].

Swelling Studies determine crosslinking density through equilibrium swelling measurements. Immerse dried crosslinked samples in appropriate solvent (water or buffer), periodically removing to measure weight until constant swelling ratio is achieved. Calculate using the formula: ( S_f = W_s / W_d ), where ( W_s ) is swollen weight and ( W_d ) is dry weight [3]. Crosslinked systems typically exhibit inversely proportional relationship between citrate concentration and swelling factor.

Formulation Examples and Applications

Enhanced Oil Recovery Formulations

Table 3: this compound Crosslinked Systems for Enhanced Oil Recovery

Component Concentration Range Function Optimal Value
Partially Hydrolyzed Polyacrylamide (HPAM) 1000-5000 ppm Base polymer for viscosity and network formation 3000 ppm [6] [5]
This compound 100-1000 ppm Crosslinking agent for gel formation 500 ppm [6] [5]
Sodium Chloride 0-5% Ionic strength modifier 2% [8]
pH Adjuster 5.0-7.0 Optimize crosslinking efficiency 6.0 [5]

Application Protocol:

  • Polymer Hydration: Prepare HPAM solution in synthetic brine under gentle agitation for 4-6 hours to ensure complete dissolution without mechanical degradation
  • pH Adjustment: Modify solution pH to 6.0 using dilute NaOH or HCl solutions
  • Crosslinker Addition: Incorporate this compound as concentrated aqueous solution (5-10% w/v) with efficient mixing
  • Injection: Transfer crosslinking system to injection apparatus within 30 minutes of crosslinker addition
  • Gelation Monitoring: Observe viscosity increase over 4-24 hours at reservoir temperature (40-80°C)

Performance Metrics:

  • Gel strength: tan δ < 0.1 indicates strong elastic gels [5]
  • Thermal stability: Maintains integrity at temperatures up to 110°C [8]
  • Plugging efficiency: >97% reduction in permeability reported in fractured core tests [8]
Pharmaceutical Hydrogel Formulations

This compound crosslinking enables development of controlled-release systems for pharmaceutical applications:

Ionotropic Gelation Protocol for Drug Delivery Systems:

  • Polymer Solution: Prepare 2-4% w/v gellan gum or chitosan solution in deionized water with mild heating (60-70°C) and stirring
  • Drug Incorporation: Add active pharmaceutical ingredient (0.1-5% w/w) to polymer solution under gentle mixing
  • Crosslinking Bath: Prepare this compound solution (0.5-2% w/v) in appropriate buffer (pH 5.5-6.5)
  • Bead Formation: Extrude polymer-drug mixture through syringe needle (22-26G) into crosslinking bath with constant stirring
  • Curing: Maintain beads in crosslinking solution for 15-30 minutes to ensure complete gelation
  • Washing and Storage: Rinse with deionized water and store in appropriate containers at 4°C [4]

Formulation Advantages:

  • Sustained Release: Extended drug release profiles over 8-24 hours depending on crosslinking density
  • Mucoadhesion: Enhanced residence time at application sites for improved bioavailability
  • Biocompatibility: Reduced toxicity compared to synthetic crosslinkers like glutaraldehyde [3] [4]

G PolymerSolution Polymer Solution (2-4% Gellan Gum/Chitosan) DrugAddition Drug Incorporation (0.1-5% API) PolymerSolution->DrugAddition BeadFormation Bead Formation (Syringe Extraction) DrugAddition->BeadFormation CrosslinkingBath This compound Bath (0.5-2%, pH 5.5-6.5) CrosslinkingBath->BeadFormation Curing Curing (15-30 min) BeadFormation->Curing FinalProduct Crosslinked Beads (Drug Delivery System) Curing->FinalProduct

Figure 2: Pharmaceutical Bead Production Workflow

Troubleshooting and Optimization Guidelines

Common Formulation Challenges and Solutions:

  • Insufficient Gel Strength:

    • Potential Cause: Incorrect pH outside optimal range (5.5-6.5)
    • Solution: Monitor and adjust pH carefully during crosslinker addition
    • Preventive Measure: Conduct preliminary pH screening to identify optimal conditions for specific polymer system [5]
  • Rapid Gelation:

    • Potential Cause: High temperature during mixing or excessive crosslinker concentration
    • Solution: Reduce processing temperature or dilute crosslinker solution
    • Alternative Approach: Implement sequential addition of crosslinker in portions with efficient mixing [6]
  • Incomplete Gelation:

    • Potential Cause: Insufficient mixing or incorrect aluminum-to-citrate ratio
    • Solution: Verify crosslinker purity and ensure adequate mixing efficiency
    • Optimization Strategy: Conduct design of experiments (DoE) to identify critical process parameters [5]
  • Syneresis (Water Expulsion):

    • Potential Cause: Over-crossleading leading to network contraction
    • Solution: Reduce crosslinker concentration or incorporate second complementary crosslinking mechanism [8]

Stability and Storage Considerations:

  • Shelf Life: this compound solutions maintain stability for 30-60 days when stored at 4°C in amber containers [6]
  • Crosslinked Systems: Maintain dimensional stability for 60+ days under appropriate environmental conditions [8]
  • Lyophilization: Consider freeze-drying for long-term storage of crosslinked systems with reconstitution capability

Safety and Regulatory Considerations

Toxicological Profile: this compound exhibits distinct toxicological characteristics that must be considered during formulation development:

  • Neurotoxic Potential: Aluminum is established as a neurotoxicant, with the citrate form showing approximately 50 times higher bioavailability compared to aluminum hydroxide [1] [9]. This enhanced absorption necessitates careful risk-benefit evaluation for pharmaceutical applications.

  • Renal Clearance: Primary elimination occurs via renal excretion, with approximately 80% of absorbed this compound excreted in urine [2]. This pathway highlights the importance of renal function assessment when developing systems with potential systemic absorption.

  • Occupational Exposure Limits: While no specific exposure limits exist for this compound, general aluminum compound guidelines suggest maintaining airborne concentrations below 5 mg/m³ for aluminum metal and 2 mg/m³ for aluminum oxide [9].

Handling and Protective Measures:

  • Engineering Controls: Use local exhaust ventilation and closed processes to minimize airborne exposure
  • Personal Protective Equipment: Wear appropriate gloves (nitrile or neoprene), safety glasses, and lab coats during handling
  • Hygiene Practices: Implement thorough washing after handling and avoid consumption in work areas

Environmental Impact:

  • Biodegradation: this compound undergoes gradual degradation in environmental conditions, with citrate component susceptible to microbial metabolism
  • Aquatic Toxicity: Observe standard precautions to prevent release into aquatic systems due to potential aluminum accumulation

Regulatory Status:

  • This compound is included in various pharmacopeia standards with specified purity requirements
  • For pharmaceutical applications, comprehensive documentation of crosslinker levels and potential residues in final products is essential
  • Specific approvals may be required for medical device applications depending on classification and intended use

Conclusion

This compound serves as an effective crosslinking agent for diverse polymer systems, offering advantages through its pH-dependent coordination chemistry and ability to form stable networks with enhanced thermal and mechanical properties. The protocols outlined in this document provide researchers with robust methodologies for synthesizing this compound, characterizing its crosslinking behavior, and formulating various delivery systems for industrial and pharmaceutical applications. By adhering to the specified parameters and quality control measures, reproducible systems with tailored properties can be achieved for specific application requirements.

References

improving HPLC recovery aluminum citrate biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Common Issues & Solutions

The table below summarizes specific problems you might encounter and their potential solutions, synthesized from the literature on aluminum citrate speciation and general HPLC best practices.

Symptom Possible Cause Recommended Solution
Low/irreproducible Al-citrate recovery Inappropriate stationary phase Use Cyano (CN), Cyclobond I (β-cyclodextrin), or Cyclobond III (α-cyclodextrin) columns, which show promise for Al-citrate separation [1].
Poor retention/reproducibility Optimize mobile phase with additives like 0.1 M Triethylamine (TEA) adjusted to pH 4.0 with glacial acetic acid [1].
Sample solvent too strong Ensure sample is dissolved in a solvent similar in strength to the starting mobile phase to prevent peak distortion [2].
Column contamination from biological matrix Implement a guard column and use sample preparation techniques like filtration or solid-phase extraction to remove interfering components [2] [3].
Broad or tailing peaks Extra-column volume too large Use short, narrow-inner-diameter capillaries and low-volume connections to minimize peak broadening [2].
Silanol interactions Use high-purity silica (Type B) columns or add a competing base like triethylamine (TEA) to the mobile phase [2].
Shifting retention times Insufficient column equilibration Flush column with 10-20 column volumes of new mobile phase before analysis to ensure stability [4].
Mobile phase pH fluctuation Use fresh, adequately buffered mobile phases to maintain consistent pH [5].
High backpressure Blocked inlet frit from sample matrix Reverse-flush the column (if possible) or replace the frit/column. Always filter samples (0.2µm) and mobile phases [2] [4].

Experimental Protocol for Method Optimization

Based on the most relevant study found, here is a methodological starting point for investigating this compound speciation [1]. You can use this as a template for your own development and optimization.

  • Objective: To separate and recover this compound complexes from biological samples using HPLC.
  • Key Parameters from Literature:
    • Stationary Phases Tested: Cyano, Cyclobond I (β-cyclodextrin), Cyclobond III (α-cyclodextrin) [1].
    • Mobile Phase: Methanol:Water (1:1, v/v) containing 0.1 M Triethylamine (TEA) and adjusted to pH 4.0 with glacial acetic acid [1].
    • Detection: Combined with Atomic Absorption Spectroscopy for aluminum-specific detection [1].
  • Proposed Workflow:
    • Sample Preparation: This is critical for biological samples. Pre-treat your samples using methods such as protein precipitation, filtration, or solid-phase extraction (SPE) to remove proteins and other matrix components that can interfere with analysis or clog the column [3].
    • System Setup: Equip the HPLC system with one of the suggested columns (e.g., Cyano). Maintain a constant temperature using a column oven [5].
    • Method Scouting & Optimization:
      • Begin with the reported mobile phase conditions.
      • Use an experimental design (DoE) approach to systematically optimize critical factors such as the organic solvent ratio, buffer pH, additive concentration, and column temperature [6]. This is efficient for finding the optimal balance of peak area, retention time, and peak shape.
    • Column Care: After analysis, especially with biological samples, flush the column thoroughly with a strong solvent (e.g., 100% methanol or acetonitrile) to remove any strongly retained compounds and preserve its lifespan [7] [4].

This workflow for investigating this compound speciation can be visualized as follows:

cluster_0 Key Parameters from Literature Start Start Sample Preparation Sample Preparation Start->Sample Preparation HPLC System Setup HPLC System Setup Sample Preparation->HPLC System Setup Method Optimization (DoE) Method Optimization (DoE) HPLC System Setup->Method Optimization (DoE) Stationary Phase:\nCyano, Cyclobond Stationary Phase: Cyano, Cyclobond HPLC System Setup->Stationary Phase:\nCyano, Cyclobond Analysis & Validation Analysis & Validation Method Optimization (DoE)->Analysis & Validation Mobile Phase:\nMeOH/H₂O, TEA, pH4 Mobile Phase: MeOH/H₂O, TEA, pH4 Method Optimization (DoE)->Mobile Phase:\nMeOH/H₂O, TEA, pH4 Column Maintenance Column Maintenance Analysis & Validation->Column Maintenance Detection:\nCoupled with AAS Detection: Coupled with AAS Analysis & Validation->Detection:\nCoupled with AAS

Frequently Asked Questions (FAQ)

Q1: What is the most critical factor for improving this compound recovery in HPLC? The choice of stationary phase and mobile phase additives appears to be paramount. Conventional C18 columns are often unsuitable. Specialized columns like cyano or cyclodextrin-based phases, used with amine modifiers like TEA, are crucial for achieving reproducible retention and recovery of metal-citrate complexes [1].

Q2: How can I prevent my HPLC column from degrading when analyzing complex biological samples?

  • Use a Guard Column: This is an inexpensive and essential accessory that protects the more expensive analytical column by trapping contaminants [5] [4].
  • Filter All Samples: Use 0.2µm (or smaller) filters on all samples and mobile phases to prevent particulate matter from clogging the column frit [3].
  • Implement a Robust Washing Regimen: After analysis, flush the column with 20-30 column volumes of a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds from the sample matrix [7] [4].

Q3: The research on this is old. Are there any modern approaches I should consider? Yes, absolutely. While the foundational separation science is valid, modern techniques can greatly enhance method development:

  • HPLC-MS/MS: Replacing the older AAS detection with mass spectrometry provides superior sensitivity, selectivity, and definitive identification of the aluminum-citrate complex [8].
  • Quality-by-Design (QbD): Use statistical Design of Experiments (DoE) software to systematically and efficiently optimize your method parameters (e.g., pH, solvent ratio, temperature) for robustness and performance, rather than relying on time-consuming one-factor-at-a-time approaches [6] [3].

Key Takeaways for Your Research

  • Start with the Basics: The core challenge is the speciation of this compound, which requires specific chromatographic conditions beyond standard reversed-phase methods.
  • Sample Prep is Non-Negotiable: Effective sample clean-up is not just a recommendation; it is essential for the success and longevity of your analysis when working with biological matrices.
  • Embrace Modern Optimization: Leveraging DoE and modern detection techniques like MS/MS will likely yield more robust and publishable results than strictly adhering to older methodological frameworks.

References

reproducibility issues aluminum citrate chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Why is aluminum-citrate chromatography so prone to reproducibility issues? The core challenge lies in the solution chemistry of aluminum-citrate complexes. They are kinetically stable, meaning the solutions have a "memory" of their preparation history and can take weeks or months to reach equilibrium. The species distribution is not always predictable by thermodynamics alone, leading to variability between runs [1].

  • What are the most common symptoms of poor reproducibility? You might observe shifts in retention time, changes in peak shape (tailing or fronting), variation in peak area, the appearance of unexpected peaks, or poor recovery of the aluminum-citrate species [2] [1].

  • Which chromatographic techniques are commonly used for aluminum-citrate speciation? Ion Chromatography (IC) coupled with element-specific detection like ICP-AES is a widely used and sensitive technique for separating and identifying different aluminum-citrate species [1] [3].

Troubleshooting Guide: Common Issues and Solutions

The table below summarizes the primary sources of reproducibility issues and how to address them.

Issue Category Specific Problem Proposed Solution
Sample & Standard Preparation Ill-defined species in solution; variable history [1]. Use well-characterized, crystalline aluminum-citrate complexes (e.g., (NH4)5Al3(C6H4O7)3(OH)(HO)·6H2O) as a defined starting point [1].
Sample degradation over time. Monitor species stability at different temperatures. One study determined an activation energy (Ea) of 81.95 kJ/mol for the decomposition of a specific Al-citrate complex [3].
Mobile Phase Inconsistent mobile phase preparation [4]. Standardize protocols: use high-purity reagents, correct salt forms, precise pH adjustment, and consistent mixing order of buffer and organic solvents [4].
Chromatographic System Poor recovery and irreproducible retention on some columns [2]. Column chemistry is critical. While Cyano columns offered ~65% recovery, Cyclobond I/III (cyclodextrin) columns showed promise but poor reproducibility for routine quantitation [2].
General system instability (retention time drift, baseline noise). Follow standard HPLC maintenance: address contamination, ensure stable flow rates, and maintain detectors [5].

Experimental Protocol: Species Stability Monitoring by IC-ICP-AES

This methodology allows you to track the disintegration pathway of aluminum-citrate species in solution over time [1] [3].

1. Reagents and Standards

  • Prepare your sample from a well-defined crystalline aluminum-citrate complex [1].
  • Use high-purity water and reagents (e.g., Fluka p.a. grade aluminum nitrate and Suprapur citric acid) [1].
  • Adjust pH with aqueous ammonia solutions [1].

2. Instrumentation and Conditions

  • Chromatography: Ion Chromatography system with an anion-exchange column.
  • Detection: Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) with the emission wavelength for Aluminum (Al) set to 396.152 nm [1].
  • Mobile Phase: Optimize based on the specific species. A study using a gradient elution with a competing ion like NO3- (e.g., 0.1-0.5 M ammonium nitrate) has been successfully employed [1].

3. Procedure

  • Step 1: Dissolve the crystalline aluminum-citrate complex to create a standard solution with a known starting species.
  • Step 2: Inject the solution onto the IC-ICP-AES system immediately after preparation to establish a baseline chromatogram.
  • Step 3: Store the solution under controlled conditions (e.g., different temperatures).
  • Step 4: Inject aliquots of the solution at regular time intervals (e.g., hours, days).
  • Step 5: Monitor the chromatograms for changes in the peak of the original species and the appearance or growth of new peaks, which represent decomposition products [3].

The workflow for this stability-monitoring experiment can be summarized as follows:

Start Prepare defined Al-citrate crystalline complex A Dissolve to create standard solution Start->A B Initial IC-ICP-AES analysis (Time = 0) A->B C Store solution under controlled conditions B->C D Repeat analysis at regular time intervals C->D C->D Time Passes E Monitor chromatograms for peak changes and new species D->E End Establish species stability profile E->End

Key Takeaways for Reliable Analysis

  • Start with Defined Standards: The most critical step for reproducibility is using a well-characterized, crystalline aluminum-citrate complex as your starting material to ensure you know the initial species in your solution [1].
  • Monitor Stability Over Time: Aluminum-citrate species are not always stable in solution. Use time-dependent monitoring via IC-ICP-AES to understand the kinetic stability and decomposition pathway of your specific complex [1] [3].
  • Control Your Mobile Phase: Inconsistencies in mobile phase preparation are a common source of error in all chromatographic methods. Adhere to a strict, standardized protocol for every batch [4].
  • Choose the Right Column: Not all columns are suitable. The Cyano column has shown better recovery for Al-citrate than cyclodextrin-based columns, which suffered from poor reproducibility [2].

References

Understanding the Challenge of Aluminium-Citrate Speciation

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in separating aluminium-citrate complexes lies in the speciation of aluminium—its toxicity and chemical behavior are dependent on its specific chemical form [1] [2]. The citrate ligand forms stable, complex structures with aluminium that can be difficult to separate from other species.

Key challenges identified in the literature include:

  • Kinetic Stability: Aluminium-citrate solutions have a "memory" of their preparation history, and equilibration times can range from weeks to months, making it difficult to obtain reproducible, well-defined species for analysis [2].
  • Separation Difficulty: It is challenging to find a chromatographic system that effectively separates the small, toxic aluminium-citrate complexes from others, such as the Al-desferrioxamine complex [1].
  • Reproducibility: Even when a separation is achieved, the retention characteristics and recovery of aluminium can be insufficient or poorly reproducible for routine quantitation in biological samples [1].

A Workflow for Method Development and Optimization

The following diagram outlines a systematic approach to developing and troubleshooting your HPLC method, integrating both kinetic and thermodynamic adjustments.

Start Start Method Development SP Select Stationary Phase Start->SP MP Optimize Mobile Phase SP->MP Col Optimize Column Conditions MP->Col Eval Evaluate Resolution Col->Eval Success Separation Successful? Eval->Success TS Proceed to Troubleshooting Success->TS No Final Method Validated Success->Final Yes

Step 1: Select the Stationary Phase

The choice of column is critical. Research indicates that specific stationary phases show promise for separating aluminium-citrate complexes [1]:

Stationary Phase Performance with Al-Citrate Key Characteristics
Cyano (CN) Good recovery (up to 65%) Moderately non-polar; can be used in reversed-phase mode [1] [3].
Cyclobond III (α-cyclodextrin) Demonstrates retention Chiral stationary phase; showed reproducible retention for Al-citrate but overall irreproducible recovery [1].
C18 Commonly used for scouting Standard non-polar phase for reversed-phase HPLC; a good starting point for method scouting [4] [3].
Step 2: Optimize the Mobile Phase

The mobile phase is your most powerful tool for manipulating retention and selectivity [5] [6].

  • pH Control: The mobile phase pH dramatically affects the ionization state of citrate and other analytes. For Al-citrate speciation, a pH of 4.0 has been used successfully with cyclodextrin and cyano columns [1]. Use buffers to maintain the desired pH precisely.
  • Organic Modifier: The type and ratio of organic solvent (e.g., methanol, acetonitrile) control eluting strength. A mobile phase of methanol:water (1:1 v/v) has been applied in this context [1].
  • Additives: Additives like 0.1 M triethylamine (TEA) can be used to adjust selectivity and improve peak shape [1].
Step 3: Optimize Column Conditions

Fine-tune the separation by adjusting physical parameters [7]:

  • Temperature: Increasing column temperature can improve mass transfer and reduce retention, but may accelerate stationary phase degradation.
  • Flow Rate: Optimizing the flow rate can improve resolution and reduce analysis time.

Troubleshooting Common Issues: FAQs

Q1: My peaks for aluminium-citrate are broad or tailing. What can I do? Peak tailing is a common issue, especially for basic compounds or complexes interacting with the stationary phase.

  • Adjust Mobile Phase pH: Ensure the pH is not too close to the pKa of the analytes, as having species in equilibrium can cause poor peak shape [5].
  • Use Mobile Phase Additives: Adding acids like trifluoroacetic acid (TFA) or amines like triethylamine (TEA) can suppress undesirable interactions with silanol groups on the silica-based stationary phase, improving peak symmetry [1] [8].

Q2: The resolution between two peaks is inadequate. How can I improve it? Resolution (Rs) is governed by efficiency (N), retention (k), and selectivity (α). The most powerful approach is to improve selectivity [7].

  • Change the Stationary Phase: Switch to a column with different chemistry (e.g., from C18 to cyano) to alter interactions [1] [7].
  • Adjust Mobile Phase pH: This can significantly alter the ionization and hydrophobicity of ionizable compounds, changing their retention order and spacing [5].
  • Modify the Organic Solvent: Switching from methanol to acetonitrile or adding a small amount of a modifier like tetrahydrofuran can change selectivity without altering overall eluting strength [4].

Q3: The retention time of aluminium-citrate is drifting or not reproducible. This is a key challenge noted in research, often due to the kinetic stability of aluminium complexes [1] [2].

  • Standardize Sample History: Ensure all samples and standards are prepared in a consistent, documented manner.
  • Use Well-Defined Reference Substances: Where possible, use crystallized aluminium-citrate species as reference materials to ensure you are working with a defined starting point [2].
  • Control Mobile Phase Precisely: Use fresh, accurately prepared buffers and solvents. Ensure the HPLC system is properly equilibrated before runs.

Q4: I need to separate a complex mixture. What are my options? For complex samples, your goal shifts to maximizing peak capacity.

  • Increase Efficiency: Use columns packed with smaller particles (e.g., sub-2μm) or superficially porous particles [7].
  • Consider Column Coupling: Connecting two columns with different stationary phases in series can significantly enhance separation power for complex mixtures [8].
  • Employ Gradient Elution: A gradient of increasing organic solvent is essential for eluting components with a wide range of hydrophobicities [4].

Key Takeaways for Success

  • Systematic Approach is Crucial: Follow a structured workflow to efficiently develop and optimize methods [4] [7].
  • Focus on Selectivity: To dramatically improve resolution, focus on changing the stationary phase or mobile phase pH to affect peak spacing (α) [7].
  • Acknowledge Speciation Complexity: Be aware that aluminium-citrate chemistry is complex; for the most accurate work, use well-characterized reference materials when possible [2].

References

Key Factors Controlling Aluminum Citrate Precipitation

Author: Smolecule Technical Support Team. Date: February 2026

The following parameters are the primary levers you can adjust to maintain aluminum in a soluble, complexed state and prevent precipitation.

Factor Mechanism & Goal Practical Application & Target Range
Citrate to Aluminum Molar Ratio Ensures sufficient citrate ligands to complex all Al³⁺ ions, preventing the formation of insoluble aluminum hydroxides [1]. Maintain a high ratio. A citrate/Al ratio of 0.1 significantly reduces turbidity; ratios of 1.0 to 3.0 promote stable Al-citrate complexes (e.g., Al(citrate), AlH(citrate)⁺) [1].
Solution pH Controls the speciation of both aluminum and citrate. Low pH favors soluble complexes; high pH promotes insoluble Al-hydroxides [2] [1]. Keep the solution acidic to neutral. Stable, soluble complexes form in the pH range of 4.5 to 6.5 [1]. Polynuclear species that can lead to precipitation begin to form at pH 4 and above [2].
Presence of Iron (Fe³⁺) Iron competes with aluminum for citrate binding. An insufficient citrate amount for both metals can lead to Al precipitation [3]. Account for iron content. Add a competitive chelator like Triammonium Citrate (TAC). A study achieved 100% aluminum removal rate with low rare-earth loss using TAC at 9% of the total Al-Fe molar amount [3].
Order of Addition & Mixing Adding citrate to aluminum solution ensures immediate complexation, preventing local pockets of high pH where Al(OH)₃ can nucleate. Always add the complexing agent (citrate) to the aluminum solution under vigorous agitation [4].

Troubleshooting Common Scenarios

Here are solutions to specific problems you might encounter during your experiments.

  • Problem: Precipitation at Neutral pH

    • Solution: Lower the pH of your solution to below 6.5. The optimal window for stable, soluble Al-citrate complexes is typically between pH 4.5 and 6.5 [1]. Confirm you have a sufficient citrate-to-aluminum molar ratio (≥1:1) [1].
  • Problem: Precipitation in the Presence of Iron Ions

    • Solution: The iron is outcompeting aluminum for citrate. Use triammonium citrate (TAC) as an additive. It has been shown to selectively coordinate with iron, eliminating its interfering effect and allowing for clean aluminum separation or stabilization [3].
  • Problem: Gel Formation Instead of a Clear Solution

    • Solution: This is often desired in polymer science, but if a clear solution is needed, it indicates the formation of polynuclear aluminum-citrate species acting as cross-linkers. To prevent this, synthesize your aluminum citrate at a lower pH (e.g., pH 3) to favor mononuclear complexes, which are less likely to form gels [2]. Avoid using the solution for crosslinking polymers like polyacrylamide if gelation is undesirable [2] [5].

Experimental Protocol for a Stable this compound Solution

This methodology provides a detailed guide for preparing a clear, stable this compound solution, incorporating the key factors above.

Workflow Diagram

This compound Solution Preparation Workflow Start Start Preparation Step1 Prepare 20 mM Aluminum Chloride (AlCl₃) Solution Start->Step1 Step2 Prepare Citric Acid Solution (Target Citrate/Al ≥ 1:1) Step1->Step2 Step3 Slowly Add Citrate to Aluminum Solution with Vigorous Stirring Step2->Step3 Step4 Adjust pH to 4.5 - 6.5 Step3->Step4 Step5 Check for Turbidity Step4->Step5 Step6 Stable Solution Ready Step5->Step6 Clear Troubleshoot Troubleshoot: - Lower pH further - Increase Citrate/Al ratio Step5->Troubleshoot Cloudy/Ppt Troubleshoot->Step3

Step-by-Step Instructions

  • Prepare Stock Solutions

    • Dissolve aluminum chloride hexahydrate (AlCl₃·6H₂O) in deionized water to a concentration of 20 mmol/L [1].
    • Prepare a separate citric acid solution. The concentration should be calculated to achieve your desired citrate-to-aluminum molar ratio (a minimum of 1:1 is recommended, but 3:1 provides a greater safety margin) [1].
  • Mix with Agitation

    • Under vigorous stirring or agitation, slowly add the citric acid solution to the aluminum chloride solution [4]. This order of addition is crucial to ensure immediate complexation of aluminum ions as they are encountered.
  • Adjust and Monitor pH

    • Carefully adjust the pH of the mixed solution to your target range, typically between 4.5 and 6.5, using a base like sodium hydroxide or ammonium hydroxide [4] [1]. Use a reliable pH meter for accuracy.
    • Monitor the solution for any signs of cloudiness or precipitate formation during and after pH adjustment.
  • Final Check and Storage

    • Once the pH is stable and the solution remains clear, it is ready for use. Store it in a sealed container to prevent contamination or evaporation.

References

Troubleshooting Guide: pH & Aluminum Citrate Stability

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why does my aluminum citrate solution form a precipitate, and how can I prevent it?

Precipitation is often due to the formation of polynuclear aluminum species or aluminum hydroxide at non-optimal pH levels [1].

  • Possible Cause & Mechanism: At higher pH (typically starting at pH 4 and above), this compound tends to form polynuclear complexes and can further hydrolyze to form insoluble aluminum hydroxide (Al(OH)₃) [1].
  • Solution:
    • Maintain a lower pH: Synthesis and storage at lower pH (e.g., around pH 3) favors the formation of soluble, mononuclear complexes [1].
    • Verify your reactants: Ensure the use of high-purity materials to avoid impurities that can act as nucleation sites for precipitation.
    • Follow established synthesis protocols: Carefully control the pH and mixing speed during preparation to avoid localized high-pH zones. A method from a patent suggests adding an aqueous sodium aluminate solution to a citric acid solution while maintaining a temperature below 30°C and a carbon dioxide atmosphere to prevent gelation [2].

Q2: My hydrogel crosslinked with this compound is too weak. How is this related to pH?

The strength of a polyacrylamide-aluminum citrate hydrogel is directly governed by the pH-dependent structure of the this compound crosslinker [1].

  • Possible Cause & Mechanism: At higher pH (e.g., pH 9), the this compound complex has a structure (e.g., [Al₃(C₆H₆O₇)₃(OH)₄(H₂O)₅]⁴⁻) that may hinder access to the aluminum orbital, resulting in weaker crosslinking and a weaker gel [1].
  • Solution:
    • Optimize the crosslinking pH: For stronger gels, aim for a slightly acidic pH. Research indicates that hydrogels synthesized with this compound at pH 6 exhibit a tan δ value of less than 0.1, indicating a strong gel. The complex at this pH ([Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻) appears to facilitate better crosslinking [1].
    • Characterize your crosslinker: Use FTIR to confirm the presence of the desired mononuclear or polynuclear species before gel formation [1].

Q3: How does pH generally affect the species and stability of this compound complexes?

The following table summarizes the key findings from research on the effect of pH on this compound.

pH Value Predominant this compound Species Solution & Gel Properties
~3 Mononuclear complexes [1] Stable solutions; preferred for maintaining solubility [1].
~4 and above Polynuclear complexes begin to form [1] Increased risk of precipitation over time [1].
~6 Structure similar to [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻ [1] Forms strong hydrogels (tan δ < 0.1) with polyacrylamide [1].
~9 Structure similar to [Al₃(C₆H₆O₇)₃(OH)₄(H₂O)₅]⁴⁻ [1] Forms weak hydrogels (tan δ > 0.1) with polyacrylamide [1].

Experimental Protocols

Synthesis of this compound Solution (from Patents)

Here are two common methods for preparing this compound solutions:

  • Method 1: From Sodium Aluminate and Citric Acid

    • Prepare an aqueous solution of citric acid.
    • Slowly add an aqueous solution of sodium aluminate to the citric acid solution with constant agitation.
    • Maintain the reaction temperature below 30°C.
    • Conduct the reaction under a carbon dioxide atmosphere to prevent gelation and precipitate formation.
    • The resulting solution can be concentrated to obtain a liquid product [2].
  • Method 2: From Aluminum Chloride and Sodium Citrate

    • Dissolve aluminum chloride (AlCl₃) in water.
    • Separately, prepare an aqueous solution of sodium citrate.
    • Slowly add the sodium citrate solution to the aluminum chloride solution with vigorous stirring.
    • Adjust the pH of the final mixture using a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to the desired value [3].

Evaluating Hydrogel Crosslinking Performance

  • Solution Preparation: Prepare a solution of your base polymer (e.g., polyacrylamide) in deionized water [4].
  • pH Adjustment: Adjust the pH of the polymer solution using concentrated HCl or KOH [4].
  • Mixing with Crosslinker: Add the this compound crosslinking solution to the polymer solution and mix thoroughly.
  • Gelation: Pour the mixture into test tubes and place them in a temperature-controlled oil bath (e.g., at 75°C) for 24 hours to mature [4].
  • Rheological Analysis: Use a rheometer to measure the viscoelastic properties of the mature gel. The tan δ (loss tangent, G''/G') value is a key indicator:
    • tan δ < 0.1 indicates a strong, solid-like gel [1].
    • tan δ > 0.1 indicates a weaker gel [1].

Workflow & Structural Relationships

The following diagram illustrates the decision-making workflow for achieving solution stability and desired gel properties based on pH control.

pH_AlCitrate_Workflow Start Start: Prepare this compound pH3 Maintain pH ~3 Start->pH3 For Solution Stability pH4to8 Adjust pH 4-8 Start->pH4to8 For Hydrogel Formation Mono Soluble Mononuclear Complex pH3->Mono Poly Polynuclear Complexes pH4to8->Poly pH9 pH rises to ~9 Precipitate Risk of Precipitation/ Weak Gel Formation pH9->Precipitate StrongGel Strong Gel Formation (tan δ < 0.1) Poly->StrongGel  Optimal Crosslinking  (e.g., at pH 6) WeakGel Weak Gel Formation (tan δ > 0.1) Poly->WeakGel  Sub-optimal Structure Precipitate->WeakGel

Workflow for Controlling this compound via pH

The diagram below summarizes the structural changes in the this compound complex across different pH environments, as identified in the research.

Al_Species_Transformation LowpH Low pH (~3) Mono Mononuclear Complex [Al(Citrate)] LowpH->Mono MedpH Medium pH (~6) PolyStrong Polynuclear Complex [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻ MedpH->PolyStrong HighpH High pH (~9) PolyWeak Polynuclear Complex [Al₃(C₆H₆O₇)₃(OH)₄(H₂O)₅]⁴⁻ HighpH->PolyWeak Application1 Stable Solution Mono->Application1 Application2 Strong Gel (tan δ < 0.1) PolyStrong->Application2 Application3 Weak Gel (tan δ > 0.1) PolyWeak->Application3

This compound Complex Structure vs. pH

Key Technical Takeaways

  • pH is a Critical Parameter: It directly controls the molecular structure of this compound, which in turn dictates solution stability and efficacy as a crosslinker [1].
  • Target pH for Your Application: For stable stock solutions, aim for a low pH (~3). For forming strong hydrogels, a pH around 6 is optimal [1].
  • Characterization is Key: Use techniques like FTIR to verify the formation of the desired this compound species (mononuclear vs. polynuclear) and rheology to quantitatively measure gel strength [1].

References

Key Challenges in Aluminum Citrate Speciation & Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary challenges you may encounter, drawing from current metallomics and coordination chemistry research.

Challenge Category Specific Issue Impact on Method Validation & Analysis
Complex Coordination Chemistry Existence of multiple, pH-dependent species (e.g., ML, MLH, ML2, M3L3H-4) [1]. Polynuclear complex formation at higher pH [2]. Affects accuracy and reliability. A method calibrated for one species (e.g., neutral ML complex) may not be valid for others, leading to underestimation or overestimation.
Matrix Effects Use of citrate as an anticoagulant in plasma samples [3]. Introduces significant exogenous citrate, radically altering aluminum speciation and bioavailability. Results from citrate-plasma are not comparable to those from serum or other plasma types.
Contamination & Sensitivity Ubiquitous presence of aluminum in the environment and reagents [3]. Low levels of analysis (sub-ppb) [3]. Increases background noise, raises method detection limits (LOD/LOQ), and compromises accuracy, especially at ultra-trace levels relevant to biological systems.
Bioavailability & Toxicity Toxicity is linked to specific, bioavailable species like the neutral Al-citrate complex (ML) [1] [4], not total aluminum concentration. Makes total aluminum concentration a poor predictor of biological effect. Method validation based solely on total Al is insufficient for assessing toxicity risks.

Experimental Workflow for Speciation Analysis

The following diagram outlines a general workflow for aluminum citrate speciation studies, integrating steps to address the challenges mentioned above. You can adapt this workflow to develop detailed, standard operating procedures for your laboratory.

start Start Analysis sp Sample Preparation start->sp m1 Critical Step: Define & Control Matrix sp->m1 sp2 pH Adjustment & Equilibration m1->sp2 m2 Critical Step: Control pH Precisely sp2->m2 ana Instrumental Analysis (e.g., ICP-MS) m2->ana m3 Critical Step: Monitor for Contamination ana->m3 val Method Validation m3->val m4 Critical Step: Validate for Specific Species val->m4 end Data Interpretation & Reporting m4->end

Workflow for this compound Speciation Analysis

From Challenges to FAQs: A Troubleshooting Framework

While explicit FAQs were not found in the literature, the identified challenges directly translate into common troubleshooting scenarios. Here is how you can frame them:

  • Issue: Inconsistent results when analyzing samples from different biobanks.

    • Root Cause: The samples were collected using different anticoagulants (e.g., serum vs. citrate-plasma) [3].
    • Solution: Standardize the sample matrix requirement for your assay. Treat citrate-plasma as a fundamentally different matrix from serum or EDTA-plasma and validate your method separately for each.
  • Issue: Analytical method does not correlate with observed in vivo bioavailability or toxicity.

    • Root Cause: The method measures total aluminum, but the biological effect is driven by specific, bioavailable species like the neutral Al-citrate complex (ML) [1] [4].
    • Solution: Shift method development and validation goals from total concentration to quantifying specific bioactive species. This may require coupling separation techniques (like chromatography) with elemental detection.
  • Issue: High background and poor detection limits despite using high-purity reagents.

    • Root Cause: Contamination from labware, environment, or impurities in the citrate anticoagulant itself [3].
    • Solution: Implement rigorous blank controls and clean lab procedures. Consider that the anticoagulant is a direct source of interference.

References

reducing aluminum contamination experimental preparations

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Aluminum Detection & Analysis

Q1: What are the primary methods for detecting metallic aluminum contaminants in a lab setting? There are two main technologies for detecting metal contaminants like aluminum, each with different strengths [1]:

Method Principle Best For Key Consideration
Metal Detector Uses electromagnetic fields to discover metallic contaminants. [1] Loose, unpackaged products (e.g., powders, raw materials). Highly sensitive to small aluminum particles. [1] Not suitable for products packaged in metallic materials. [1]
X-Ray Inspection Uses density differences to identify foreign bodies. [1] Products in metallic packaging. Can detect non-metallic contaminants (glass, stone, plastic) as well. [1] Standard X-ray may be less sensitive to low-density aluminum; Dual-Energy X-ray is recommended for improved detection. [1]

Q2: Is there a simple, cost-effective method to detect aluminum ions (Al³⁺) in aqueous solutions? Yes, a colorimetric assay using the flavonoid rutin is an effective method. Below is a performance summary of this assay [2]:

Parameter Performance Data
Linear Range 1–8 µM for Al³⁺ [2]
Limit of Detection (LoD) 79.8 nM [2]
Limit of Quantification (LoQ) 266 nM [2]
Accuracy 99-108% recovery rate [2]
Precision Intra-assay CV: 3.1-5.9%; Inter-assay CV: 4.4% [2]
Selectivity Selective for Al³⁺ against other mono-, di-, and tri-cations. [2]

Experimental Protocols

Protocol 1: Colorimetric Detection of Aluminum Ions using Rutin

This protocol is adapted from a published research article for a microplate reader setup [2].

  • Materials & Reagents:

    • Rutin hydrate (≥94% purity)
    • Dimethyl sulfoxide (DMSO, ACS Spectroscopic Grade)
    • Aluminum chloride hexahydrate (for standard curves)
    • Reverse osmosis (RO) water or equivalent
    • Clear, polystyrene, flat-bottom 96-well plate
    • Micropipettes
  • Procedure:

    • Prepare Rutin Solution: Dissolve rutin in DMSO to create a concentrated stock solution (e.g., 50 mM). Freshly prepare dilutions for daily use. [2]
    • Prepare Samples and Standards: Dilute your unknown samples and aluminum standard solutions in RO water. [2]
    • Assay Setup: For each well, combine:
      • 295 µL of sample or standard
      • 5 µL of the optimized rutin solution [2]
      • Include a blank with 5 µL DMSO and 295 µL RO water.
    • Incubation: Incubate the plate at room temperature for 10 minutes. [2]
    • Absorbance Measurement: Acquire absorbance spectra over 300-800 nm. Alternatively, take readings at two key wavelengths [2]:
      • 410 nm (absorbance peak for the rutin-Al³⁺ complex)
      • 355 nm (absorbance peak for unchelated rutin)
    • Data Analysis: Calculate the absorbance ratio A410nm/A355nm for all wells. Use the standard curve of this ratio against known Al³⁺ concentrations to determine the concentration in your samples. [2]

Protocol 2: Removing Aluminum Ions from Aqueous Streams using Ion Exchange

This methodology is based on technical data for industrial water treatment, applicable to lab-scale purification of solvents or reagent water [3].

  • Materials & Reagents:

    • Ion exchange resin. Choose based on your stream's pH [3]:
      • Strong Acid Cation (SAC) exchanger (e.g., AmberSep G26 H Resin): For a wide pH range.
      • Weak Acid Cation (WAC) exchanger (e.g., AmberLite IRC83 H Resin): For higher capacity in slightly acidic streams (pH 3-6).
    • Glass chromatography column or dedicated ion exchange column.
  • Procedure:

    • Column Packing: Pack the selected ion exchange resin into the column according to the manufacturer's instructions.
    • Conditioning: Pre-treat the resin with acid or salt as required to ensure it is in the active (e.g., H⁺) form.
    • Sample Loading: Pass your aqueous solution through the resin bed at a controlled, slow flow rate.
    • Elution & Monitoring: Collect the eluent (the liquid exiting the column). The aluminum cations (Al³⁺) will be retained on the resin. Validate aluminum removal using a method like the rutin assay or ICP-MS.
    • Regeneration: Once the resin is saturated, it can be regenerated. For H⁺-form cation resins, this typically involves flushing with a strong acid (e.g., HCl) to displace the captured Al³⁺ ions, followed by rinsing with water [3].

Troubleshooting Guide

Problem Possible Cause Solution
Low signal in rutin assay Rutin concentration is too low; Aluminum concentration is below LoD. Ensure rutin stock solution is fresh and accurately prepared. Concentrate the sample or use a more sensitive method. [2]
High background noise in rutin assay Contaminated reagents or water; Particulates in solution. Use high-purity water and reagents. Filter samples if cloudy before analysis.
Ion exchange resin loses capacity quickly Sample pH is unsuitable for the resin type; Resin is fouled by organic matter. Check sample pH and select the appropriate resin (WAC for pH 3-6, SAC for broader range). Pre-filter samples to remove particulates. [3]
Metal detector fails to detect aluminum in foil-packed samples The packaging itself is interfering with the electromagnetic field. Switch to an X-ray inspection system with Dual-Energy technology, which is designed for products with metallic packaging. [1]

Experimental Workflow Diagrams

The following diagram illustrates the logical workflow for selecting the appropriate aluminum detection strategy.

aluminum_detection Start Start: Objective for Aluminum Detection Decision1 Is the sample in metallic packaging? Start->Decision1 Decision2 Is the contaminant particulate aluminum? Decision1->Decision2 No Option1 Use X-Ray Inspection Decision1->Option1 Yes Decision3 Need to detect Al³⁺ ions in solution? Decision2->Decision3 No Option2 Use a Metal Detector Decision2->Option2 Yes Option3 Use Rutin Colorimetric Assay Decision3->Option3 Yes End Select Method Decision3->End No Option1->End Option2->End Option3->End

This workflow provides a structured approach to selecting a contamination control strategy.

contamination_control A Identify Potential Sources B e.g., equipment, raw materials, packaging, water A->B C Implement Preventive Measures B->C D e.g., equipment maintenance, high-purity reagents C->D E Apply Detection Methods D->E F e.g., Metal Detector, X-Ray, Colorimetric Assay E->F G Remove Contamination F->G H e.g., Ion Exchange Resins G->H I Validate Process H->I J Confirm aluminum is below tolerance level I->J

References

aluminum citrate analytical interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why does my citric acid sample show unexpectedly low fluorescence in the pharmacopeial aluminum limit test?

    • A: Citric acid is a known chelating agent. In the standard test, it competes with the reagent (8-hydroxyquinoline) for aluminum, forming a stable Al-citrate complex that is not efficiently extracted. This results in suppressed fluorescence intensity and leads to a significant underestimation of the aluminum content [1].
  • Q2: How can I accurately measure citrate in the presence of potential interferents like glucose and salts?

    • A: A convenient and validated method involves direct UV spectrophotometry under highly acidic conditions (pH < 1.0). At this low pH, citrate exists almost entirely as the unionized H3Cit form, which has a distinct and sharp absorption maximum at 209 nm. This method has been successfully applied to oral electrolyte formulations containing common interferents like glucose, sodium chloride, and potassium chloride [2].
  • Q3: My goal is to separate and quantify the Al-citrate complex itself in a complex biological matrix. What are my options?

    • A: For speciation analysis (identifying specific chemical forms), chromatographic techniques are required.
      • Anion-Exchange FPLC-ETAAS: This is a highly sensitive method for trace-level determination. Al-citrate, being a negatively charged complex, can be separated on a strong anion-exchange column (e.g., Mono Q) and quantified with graphite furnace atomic absorption spectrometry (ETAAS) [3].
      • Ion Chromatography: Coupled with ICP-AES, this is another versatile tool for investigating Al-species distribution, allowing for the separation of different aluminium-citrate complexes [4].
  • Q4: Are there established methods for removing citrate and aluminum from protein solutions?

    • A: Yes. Patent US6693173B2 describes a method using diafiltration against an aqueous solution. This process effectively removes small molecules like citrate and aluminum ions from larger protein molecules, such as albumin, in solution [5].

Troubleshooting Guides & Method Protocols

Guide 1: Resolving Low Recovery in Aluminum Testing

Issue: Suspected matrix interference from citrate in the pharmacopeial fluorescence test for aluminum [1].

Recommended Action:

  • Confirm Interference: Prepare aluminum standard curves both in water and in a citric acid solution. A significant difference in slope and fluorescence intensity will confirm the interference [1].
  • Revise the Method: The evidence suggests the official test method is flawed for this matrix. Consider adopting an alternative technique that is less susceptible to this interference, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [6] [1].
Guide 2: Protocol for Direct UV-Spectrophotometric Determination of Citrate

This protocol is adapted from a study that successfully determined citrate in oral electrolyte solutions [2].

Principle: At pH < 1.0, citric acid is fully protonated (H3Cit) and exhibits a clear absorption maximum at 209 nm, allowing for direct quantification without derivatization.

Workflow: The following diagram outlines the key steps of this analytical procedure.

G Start Start Sample Preparation A Prepare Sample Solution Start->A B Mix 2 mL sample with 2 mL 0.25 M HCl A->B C Ensure Final pH < 1.0 B->C D Measure Absorbance at 209 nm C->D E Quantify vs. Calibration Curve D->E End Result: Citrate Concentration E->End

Materials & Methods:

  • Reagents: Hydrochloric acid (HCl, 0.25 mol/L), deionized water, citric acid or trisodium citrate for standards.
  • Equipment: UV-spectrophotometer, quartz cuvettes (path length 1 cm), volumetric flasks, pH meter.

Calibration and Analytical Parameters: The method was validated with the following performance characteristics [2]:

Parameter Value / Range Conditions / Notes
Wavelength 209 nm Absorption maximum at pH < 1.0
Linear Range 0.5 - 5.0 mmol/L Primary citrate concentration
Correlation (r²) 0.9999 Excellent linearity
Precision (%RSD) < 2% Meets validation guidelines

Procedure:

  • Prepare Standard Solutions: Create a series of citrate standards (e.g., 0.5-10 mmol/L) using citric acid or trisodium citrate.
  • Acidify Samples/Standards: Mix 2 mL of each standard or unknown sample with 2 mL of 0.25 M HCl. The final pH must be below 1.0 (verified pH 0.90-0.96).
  • Measure Absorbance: Using a HCl/water blank, measure the absorbance of each solution at 209 nm.
  • Create & Use Calibration Curve: Plot absorbance vs. final citrate concentration of the acidified standards and use the equation to determine the concentration in unknown samples.
Guide 3: Protocol for Speciated Analysis of Al-Citrate by FPLC-ETAAS

This method is designed for the sensitive and specific quantification of the Al-citrate complex in challenging matrices like serum [3].

Principle: The negatively charged Al-citrate complex is separated from other aluminum species using Fast Protein Liquid Chromatography (FPLC) with a strong anion-exchange column, followed by off-line quantification using Graphite Furnace Atomic Absorption Spectrometry (ETAAS).

Key Method Parameters: Critical parameters for setting up the FPLC-ETAAS method are summarized below.

Parameter Specification Purpose / Note
Analytical Column Mono Q HR 5/5 (Strong Anion-Exchange) Retains negatively charged Al-citrate
Elution Mode Gradient From 100% water to 100% 4M NH₄NO₃
Retention Time ~4.5 minutes Characteristic for Al-citrate identification
Detection ETAAS (Off-line) NH₄NO₃ eluent decomposes in graphite tube, minimizing interference
LOD Low ng/cm³ (ng/mL) range Suitable for trace analysis in biological samples

Workflow: The sequential steps for the analysis are illustrated in the following workflow.

G Start Start FPLC-ETAAS Analysis A Sample Preparation and Filtration Start->A B Inject onto Mono Q Column A->B C Run NH₄NO₃ Gradient (Water to 4M) B->C D Collect Fractions (~4.5 min retention time) C->D E 'Off-line' Analysis by ETAAS D->E End Result: Al-citrate Concentration E->End

References

kinetic stability aluminum citrate complexes experimental artifacts

Author: Smolecule Technical Support Team. Date: February 2026

Aluminum Citrate Complexes: Key Facts & Troubleshooting

The table below summarizes the core chemical properties of this compound complexes and solutions for associated experimental artifacts.

Question / Issue Key Quantitative Data Underlying Principle Recommended Solution

| What species form and at what pH? | AlH₂Cit²⁺: Forms at low pH. AlHCit⁺: Stable in mildly acidic conditions. AlCit: Dominates at neutral pH. Al₃Cit₃H₋₄: Stable trinuclear complex [1] [2]. | Ligand denticity (mono-, bi-, tri-dentate binding) changes with pH, affecting complex stability and solubility [1]. | Maintain precise pH control. Use high-purity, CO₂-free water to prevent drift. | | How stable are the complexes? | Stability Constants (at 293.7K): AlH₂Cit²⁺: (8.2 ± 1.5) × 10² dm³ mol⁻¹ AlHCit⁺: (3.6 ± 1.6) × 10⁶ dm³ mol⁻¹ AlCit: (5.3 ± 2.3) × 10¹⁰ dm³ mol⁻¹ [3]. | Higher stability constants indicate a more thermodynamically favored and less dissociated complex. | For high-Al/low-citrate studies, verify that complexes are fully formed via speciation modeling. | | Unintended polymerization? | Stable Trinuclear Complex: A stable Al₃Cit₃H₋₄ complex forms and is stable from pH 0.3 to 9.0 [2]. | Under specific conditions (e.g., high concentration, heating), mononuclear complexes can aggregate into stable trimers [2]. | Be aware that heating or concentrating solutions can promote trimer formation. Characterize molecular size. | | Hydrolysis artifacts? | Hydrolysis of the complex begins below pH 3.0, leading to mononuclear species [2]. | In acidic conditions (pH < 3), Al³+ can compete with H⁺ for binding, causing the citrate complex to break down [1] [2]. | Avoid pH < 3.0. Use low-binding tubes and non-acidic buffers for dilution and storage. | | Handling & Preparation | Use equimolar solutions of aluminum and citrate for consistent results [2]. | Order of addition and mixing speed can influence which complex forms initially, leading to kinetic traps. | Standardize preparation protocol: order of addition, mixing speed, and equilibration time. |

Experimental Workflow for Robust Results

The following diagram outlines a standardized protocol to minimize artifacts when working with this compound complexes.

G Start Prepare Stock Solutions A Use high-purity water (CO₂-free) Start->A B Use high-grade, characterized salts Start->B Mix Mix Solutions Start->Mix A->Mix B->Mix C Follow a strict order of addition and mixing speed Mix->C pH Adjust and Monitor pH Mix->pH C->pH D Use a calibrated meter and non-interfering buffer pH->D Equil Equilibrate Solution pH->Equil D->Equil E Allow sufficient time (up to 24 hrs) at target temperature Equil->E Store Store Correctly Equil->Store E->Store F Use inert containers and controlled conditions Store->F

FAQ: Addressing Common Researcher Questions

Q1: My this compound solutions become cloudy upon standing. What is happening? This is likely the formation of an aluminum hydroxide precipitate. Despite citrate's strong chelation, aluminum can still hydrolyze if the solution pH drifts upward (e.g., by absorbing CO₂ from the air) or if the Al:citrate ratio is too high, leading to uncomplexed aluminum. Ensure your pH is stable within the 5-7 range and verify that citrate is in sufficient excess if working with high aluminum concentrations [1] [2].

Q2: Why do my experimental results differ from literature stability constants? Stability constants can be highly sensitive to experimental conditions. Key variables to check include:

  • Temperature: The constants (e.g., 8.2 × 10² for AlH₂Cit²⁺) are specific to 293.7K (20.5°C) [3]. Even a few degrees variation can alter results.
  • Ionic Strength: All experiments should be conducted in a constant background electrolyte (e.g., 0.15 mol dm⁻³ NaCl as used in key studies) to maintain consistent ionic strength [1].
  • Presence of Trimers: If your preparation method inadvertently formed the stable trinuclear complex Al₃Cit₃H₋₄, your system's speciation will be fundamentally different from one containing only mononuclear complexes [2].

Q3: How can I confirm the identity of the complex I have synthesized? The stable trinuclear this compound complex has a distinct bicyclic structure with aluminum in octahedral coordination. The primary method for definitive characterization is X-ray crystallography on crystallized samples [2]. For solution-phase studies, ²⁷Al NMR spectroscopy is a powerful tool for identifying different aluminum species based on their chemical shifts [2].

References

aluminum citrate sample preparation artifacts minimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Common Artifacts & Solutions

The table below summarizes frequent challenges in preparing and using aluminum citrate, along with targeted solutions to minimize artifacts.

Problem Root Cause Recommended Solution Key Parameters to Monitor
Precipitation/Cloudy Solution [1] [2] Incorrect pH during preparation; formation of insoluble aluminum hydroxide. Add aluminum chloride solution to citric acid, not vice versa. Adjust final pH to 6.5-7.5 with NaOH or NH₄OH. [1] [2] pH: Maintain between 6.5 and 7.5 for stable, clear liquid. [1]
Uncontrolled Gelation/Instant Setting [2] High concentration of reactants; incorrect Al³⁺ to Citrate ratio; improper mixing. Use controlled, dilute solutions. For polymer cross-linking, add this compound solution to the polymer solution with constant, gentle agitation. [2] Concentration: Use 0.5-5% wt. polymer and 0.1-1.0% wt. This compound. [2]
Poor Cross-linking & Weak Gels [2] Divalent cations (Ca²⁺, Mg²⁺) interfering; low temperature; incorrect solution salinity. Use chelating agents to sequester interfering ions. Ensure solution temperature is above 90°F (32°C) for effective gelation. [2] Temperature: Gellation time decreases as temperature increases. [2]
Sample Contamination (Analytical) Instrument-induced artifacts; improper sample handling. For techniques like TEM, use Xe+ plasma FIB instead of Ga+ FIB to minimize ion implantation and amorphisation. [3] [4] N/A

Frequently Asked Questions (FAQs)

Q1: What is the fundamental method for preparing a stable, liquid this compound solution? The core method involves a controlled reaction between aluminum chloride (AlCl₃) and citric acid in water [1] [2]. A key step is to always add the aluminum chloride solution to the citric acid solution with constant agitation to prevent local precipitation. The pH must then be carefully adjusted to a neutral range (6.5-7.5) using a base like sodium hydroxide or ammonium hydroxide to form a stable, clear liquid product [1] [5].

Q2: How can I control the gellation time when using this compound to cross-link polymers? The gellation time is highly dependent on temperature and concentration. The reaction accelerates significantly at higher temperatures [2]. To delay gellation for easier injection or handling, prepare and store the mixtures at lower temperatures. To achieve faster setting, increase the temperature of the formation. The concentrations of both the polymer and the this compound also directly impact the gellation kinetics [2].

Q3: Why is pH control so critical in this compound preparation? Aluminum is highly sensitive to pH. At low pH, it remains in a soluble cationic form (Al³⁺), but as pH rises, it rapidly forms insoluble aluminum hydroxide precipitates (Al(OH)₃) [1]. Adjusting the pH to a neutral range with a base allows the formation of a stable, soluble aluminum-citrate complex. Precise pH control is therefore essential to avoid precipitation artifacts and achieve a consistent, active product [1] [2].

Workflow for Sample Preparation

For clarity, the standard preparation process for a liquid this compound solution is summarized in the following workflow diagram.

Start Start Preparation Step1 Dissolve Citric Acid in Water Start->Step1 Step3 Slowly Add Aluminum Chloride Solution to Citric Acid Solution with Constant Agitation Step1->Step3 Step2 Dissolve Aluminum Chloride in Water Step2->Step3 Step4 Adjust pH to 6.5-7.5 using NaOH or NH₄OH Step3->Step4 Step5 Stir until a Clear, Stable Solution Forms Step4->Step5 End Stable Liquid This compound Step5->End

Key Takeaways for Reliable Results

  • Order of Addition is Critical: Always add the aluminum salt solution to the citric acid solution to prevent instant precipitation [1] [2].
  • pH is Paramount: Meticulous pH adjustment to a neutral range (6.5-7.5) is non-negotiable for forming a stable complex and avoiding hydroxide precipitates [1] [5].
  • Handle with Care for Analysis: For subsequent microstructural analysis, employ the gentlest possible preparation techniques, such as Xe+ pFIB, to minimize introduction of analytical artifacts [3] [4].

References

validating aluminum speciation methods reference materials

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Validating Aluminum Speciation Methods

Validation ensures that an analytical method consistently produces reliable and accurate results for its intended purpose. The table below outlines the core parameters you need to establish.

Validation Parameter Description & Purpose Common Experimental Approaches
Selectivity/Specificity Ability to accurately measure target species in a mixture [1] Chromatography (IC, HPLC) [1]; Kinetic discrimination in Flow Injection Analysis (FIA) [1]
Working Concentration Range Interval over which method provides accurate results Calibration curves with standard solutions
Limit of Detection (LD) & Quantification (LQ) Lowest detectable/quantifiable amount of an analyte Signal-to-noise ratio; calibration curve standards
Accuracy Closeness of result to true value Analysis of Certified Reference Materials (CRMs); spike-recovery experiments [2] [1]
Precision Closeness of results under prescribed conditions Repeated measurements (repeatability, intermediate precision)
Robustness Reliability under small, deliberate changes Varying pH, temperature, reaction time [1]

Key Analytical Techniques for Aluminum Speciation

No single technique is perfect, so methods are often used in combination [1]. The choice depends on the species of interest and the sample matrix.

Technique Principle Application in Speciation Key Considerations
Spectrophotometry Complex formation with chromogenic agents (e.g., PCV, Ferron) Fractionation into "labile monomeric," "acid-soluble," etc. [3] PCV: more sensitive, fewer interferences [3]
Flow Injection Analysis (FIA) Automated, controlled reagent mixing and reaction Kinetic discrimination of "quickly reacting" Al fractions [1] Precise timing essential for Al equilibrium systems [1]
Nuclear Magnetic Resonance (NMR) Direct detection of specific Al complexes in solution Quantifying hydrolyzed species (e.g., [Al(H2O)4(OH)2]+) [4] Requires specific isotope (27Al); may need quantitative setup (qNMR) [4]
Chromatography & Hyphenated Techniques Separation by charge, size, or affinity (IC, SEC) coupled with detector (ICP-MS, AES) Direct separation and detection of different Al species [1] ICP-MS: high sensitivity, multi-element detection [1]

The Role of Reference Materials in Validation

Reference materials (RMs) are essential for method validation, calibration, and quality control [2].

  • Certified Reference Materials (CRMs) are the gold standard. Their elemental concentrations are certified with a defined uncertainty, based on multiple independent analytical methods [2]. They should be used for instrument calibration.
  • Setting-Up Samples (SUS), or monitor samples, have approximate concentration values and are not certified. They are a cost-effective option for daily standardization and drift correction but must not be used for calibration [2].

For aluminum speciation, a significant challenge is the lack of commercially available CRMs for specific aqueous Al species. Researchers often must prepare and characterize their own standard solutions. When using any RM, ensure it is traceable to national standards and has been produced with demonstrated homogeneity [2].

A Generalized Workflow for Method Validation

The following diagram illustrates a logical pathway for developing and validating an aluminum speciation method, integrating the concepts discussed above.

Start Define Analytical Goal and Target Aluminum Species LitReview Literature Review: Select Candidate Method Start->LitReview MethodSelect Select and Develop Primary Analytical Method LitReview->MethodSelect RefMaterials Source or Prepare Reference Materials MethodSelect->RefMaterials Validation Perform Validation Experiments RefMaterials->Validation DataReview Analyze Data Against Validation Parameters Validation->DataReview MeetsCriteria Meets Validation Criteria? DataReview->MeetsCriteria End Method Validated for Use MeetsCriteria->End Yes Troubleshoot Troubleshoot and Optimize Method MeetsCriteria->Troubleshoot No Troubleshoot->Validation

Experimental Protocol Example: Kinetic Discrimination with FIA

This protocol is adapted from methodologies described for determining "quickly reacting" aluminum [1].

  • Objective: To separate and quantify the fraction of aluminum that reacts rapidly with a chromogenic agent (like PCV), which is often considered the most bioavailable and toxicologically relevant form.
  • Materials:
    • Flow Injection Analysis (FIA) system with injection valve, peristaltic pump, and mixing coils.
    • Spectrophotometer with a flow-through cell.
    • Pyrocatechol Violet (PCV) solution.
    • Buffer solution (e.g., hexamine) to maintain constant pH.
    • Aluminum standard solutions of known concentration (e.g., AlCl₃ in low ionic strength water).
    • Environmental water samples, filtered (e.g., 0.45 μm).
  • Procedure:
    • System Setup: Configure the FIA manifold to merge the sample stream with the buffer and PCV reagent streams.
    • Reaction Control: Use a reaction coil of precisely defined length and diameter. The flow rate and coil dimensions determine the exact reaction time between aluminum and PCV (typically on the order of seconds).
    • Detection: Measure the absorbance of the Al-PCV complex immediately after the reaction coil.
    • Calibration: Inject a series of standard aluminum solutions to create a calibration curve of peak absorbance versus concentration.
    • Sample Analysis: Inject environmental samples under identical conditions and calculate the concentration of "quickly reacting" Al from the calibration curve.
  • Validation Steps:
    • Precision: Inject the same sample multiple times (n=5-7) within a single run (repeatability) and over different days (intermediate precision). Calculate the relative standard deviation (RSD).
    • Accuracy (Recovery): Spike a real water sample with a known amount of a standard Al solution. Process the spiked sample and calculate the percentage recovery of the added spike.
    • Limit of Detection (LD): Based on the calibration curve, LD can be calculated as 3.3 × σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve.

I hope this structured overview provides a solid foundation for your comparison guide. The key is to build your validation from the ground up, using well-characterized materials and a clear experimental plan.

References

aluminum citrate desferrioxamine complex retention comparison

Author: Smolecule Technical Support Team. Date: February 2026

Complex Retention Comparison Table

The table below summarizes the key experimental HPLC retention data for the aluminum complexes from the 1990 study [1].

Complex Column Mobile Phase Approximate Retention Time Recovery
Aluminum Citrate Cyclobond III (alpha-cyclodextrin) Methanol:Water (1:1 v/v), 0.1 M Triethylamine, Glacial Acetic Acid (pH 4.0) ~9 minutes Up to 58%
Aluminum Desferrioxamine Cyclobond III (alpha-cyclodextrin) Methanol:Water (1:1 v/v), 0.1 M Triethylamine, Glacial Acetic Acid (pH 4.0) 3 - 4.5 minutes Not specified
This compound Cyano Similar conditions as above (specifics not fully detailed) 3 - 4.5 minutes Up to 65%
Aluminum Desferrioxamine Cyano Similar conditions as above (specifics not fully detailed) >10 minutes Not specified

Detailed Experimental Protocols

The search results provide the following methodological details for the key experiments cited [1]:

  • HPLC Separation with Spectroscopic Detection: The core method involved using High-Performance Liquid Chromatography (HPLC) for separation, coupled with atomic absorption spectroscopy for the specific detection of aluminum.
  • Stationary Phases: The study screened nine different HPLC stationary phases. The most promising results were obtained with:
    • Cyclobond I: Containing a beta-cyclodextrin stationary phase.
    • Cyclobond III: Containing an alpha-cyclodextrin stationary phase.
    • Cyano Column: A column with a cyano functional group.
  • Mobile Phase (for Cyclobond columns): A mixture of methanol and water in a 1:1 volume ratio, containing 0.1 M triethylamine (TEA) and glacial acetic acid, adjusted to a pH of 4.0.
  • Sample Injection: The aluminum complexes (e.g., this compound) were injected onto the column, and their retention was timed.

Experimental Workflow

The following diagram illustrates the general workflow of the HPLC method used to compare the aluminum complexes, based on the described protocol.

Start Prepare Aluminum Complex (Al-Citrate or Al-DFO) HPLC Inject onto HPLC Column Start->HPLC MobilePhase Apply Mobile Phase (Methanol:Water, TEA, Acetic Acid pH=4.0) HPLC->MobilePhase Detection Detect Aluminum with Atomic Absorption Spectroscopy MobilePhase->Detection Data Record Retention Time Detection->Data

Key Insights and Context

  • Chromatographic Behavior: The data shows that the retention of these complexes is highly dependent on the HPLC column chemistry. This compound was more retained on the Cyclobond III column, while aluminum-desferrioxamine showed longer retention on the cyano column. This highlights the different interaction mechanisms (e.g., inclusion complexation vs. polar interactions) between the complexes and the stationary phases [1].
  • Historical Challenges: The study concluded that while separation was possible, the methods had issues with reproducibility and recovery, making them unsuitable for routine quantitation in biological samples at that time [1].
  • Toxicological Relevance: The interest in separating these complexes stems from their different toxicological properties. The speciation of aluminum (its chemical form) is critical to its toxicity and mobility within the body [1] [2]. Desferrioxamine is also a medication used to treat aluminum toxicity, forming a stable complex that can be excreted [3] [4].

Suggestions for Further Research

The available experimental data is from a single, older study. For your work, I would recommend:

  • Consulting Current Literature: Analytical techniques have advanced significantly since 1990. Searching for recent publications on aluminum speciation using modern techniques like HPLC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or updated stationary phases will likely yield more robust and contemporary methods.
  • Exploring Related Fields: Research on deferoxamine pharmacokinetics or the treatment of aluminum overload might provide indirect data on the behavior of the aluminum-desferrioxamine complex in vivo [3] [4].

References

aluminum citrate mitochondrial toxicity versus other complexes

Author: Smolecule Technical Support Team. Date: February 2026

Mitochondrial Toxicity of Aluminum Complexes

The table below summarizes and compares the key findings from experimental studies on mitochondrial toxicity induced by different forms of aluminum.

Aluminum Form / Complex Experimental System Key Mitochondrial Effects Quantitative Data (Findings)

| Aluminum Nanoparticles (AlNPs) [1] | Isolated rat brain mitochondria | • Inhibits Complex III of the Electron Transport Chain (ETC) • Induces oxidative stress (↑ ROS, ↑ lipid peroxidation) • Disrupts function (↓ ATP production) • Induces apoptosis (↑ cytochrome c release, ↓ membrane potential, swelling) | • 200 μM AlNPs caused substantially greater toxic effects on all markers compared to ionic aluminum (AlIs). | | Ionic Aluminum (Al³⁺) [1] | Isolated rat brain mitochondria | • Induces oxidative stress and mitochondrial dysfunction, but to a lesser extent than AlNPs. | • At 200 μM, AlIs showed marked toxicity, but it was consistently lower than that induced by AlNPs. | | Aluminum (General, in Hepatocytes) [2] | Cultured hepatocytes | • Dysfunctional TCA cycle and succinate accumulationDecreased activity and expression of multiple TCA cycle enzymes • ↓ ATP production | • ↓ Enzyme activity: SDH, α-KGDH, IDH, FUM, Aconitase, Cyt c Oxidase. • Direct measurement of succinate accumulation via HPLC and ¹³C-NMR. | | Aluminum-Citrate Complex (Theoretical & Indirect Evidence) | In plants, citrate secretion is a known Al-tolerance mechanism [3] [4] [5]. | • In the external environment, citrate binds Al³⁺, preventing its uptake and protecting mitochondria. • The effect of internally formed Al-citrate on mitochondria is not well-defined but may still be toxic. | • Transgenic canola overexpressing mitochondrial citrate synthase showed a 2-fold increase in citrate exudation and enhanced Al tolerance [3]. • An Al-tolerant Eucalyptus clone showed a specific acclimation of citrate metabolism to support secretion [5]. |

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments cited above.

  • 1. Protocol: Assessing Toxicity on Isolated Mitochondria [1]

    • Mitochondria Isolation: Mitochondria are isolated from the brains of rats via differential centrifugation in an ice-cold isolation buffer.
    • Treatment: The isolated mitochondria are exposed to various concentrations (e.g., 50, 100, 200 µM) of aluminum in nanoparticle (AlNP) or ionic (AlIs) form. A control group is treated with normal saline.
    • Endpoint Assessment:
      • ETC Complex Activity: Activity of complexes I-IV is measured.
      • Oxidative Stress Markers: Levels of reactive oxygen species (ROS), lipid peroxidation (e.g., MDA content), glutathione (GSH), and protein carbonyl are assessed.
      • Mitochondrial Function: Parameters like mitochondrial swelling, membrane potential (using fluorescent dyes), and cytochrome c release are evaluated.
  • 2. Protocol: Analyzing TCA Cycle Dysfunction in Cell Cultures [2]

    • Cell Culture & Treatment: Hepatocytes are cultured and exposed to a relevant concentration of aluminum (e.g., as AlCl₃).
    • Biochemical Assays:
      • Enzyme Activity: Activities of TCA cycle enzymes (Succinate Dehydrogenase (SDH), α-Ketoglutarate Dehydrogenase (KGDH), Isocitrate Dehydrogenase (IDH), Fumarase (FUM), Aconitase (ACN)) are measured in cell lysates using spectrophotometric methods.
      • Metabolite Analysis: Metabolites are extracted and analyzed via HPLC and ¹³C-NMR to identify and quantify changes, such as succinate accumulation.
      • Protein Analysis: Protein expression levels are confirmed using techniques like Western Blot and Blue Native PAGE (BN-PAGE).
  • 3. Protocol: Evaluating Aluminum-Induced Organic Acid Secretion in Plants [5]

    • Plant Growth & Treatment: Seedlings (e.g., Eucalyptus) are grown hydroponically. The root systems are then exposed to a nutrient solution containing aluminum (e.g., 4.4 mM Al at pH 4.0) over a time course (e.g., 24 hours).
    • Inhibitor Studies: To probe mechanisms, inhibitors like the anion channel blocker phenylglyoxal (PG) and the protein synthesis inhibitor cycloheximide (CHM) are applied.
    • Sample Analysis:
      • Organic Acid Collection & Measurement: Root exudates are collected, and the secretion rates of citrate and malate are quantified, typically via High-Performance Liquid Chromatography (HPLC).
      • Enzyme Activity: Roots are harvested to measure the activities of enzymes like Citrate Synthase (CS), Phosphoenolpyruvate Carboxylase (PEPC), and others involved in organic acid metabolism.

Pathways of Aluminum-Induced Mitochondrial Damage

The diagram below synthesizes the key mechanisms by which aluminum impairs mitochondrial function, as revealed by the cited studies.

G cluster_enzymes Key TCA Cycle Enzyme Inhibition Al Aluminum Exposure (Al³⁺, Nanoparticles) TCA Dysfunctional TCA Cycle Al->TCA  Disrupts Metabolism ETC ETC Dysfunction (Complex III Inhibition) Al->ETC  Direct Interaction TCA->ETC Reduced Substrates ROS ↑ Oxidative Stress (ROS, Lipid Peroxidation) ETC->ROS Electron Leakage Bioenergetics Bioenergetic Failure (↓ ATP Production) ETC->Bioenergetics Impaired OXPHOS ROS->TCA Oxidative Damage (Fe-S Clusters) Apoptosis Apoptosis Induction (Cytochrome c Release, ↓ MMP) ROS->Apoptosis Triggers Bioenergetics->Apoptosis Promotes Aconitase ↓ Aconitase (ACN) Aconitase->TCA Inhibition KGDH ↓ α-Ketoglutarate Dehydrogenase (KGDH) KGDH->TCA Inhibition SDH ↓ Succinate Dehydrogenase (SDH) SDH->TCA Inhibition Succinate Succinate Accumulation SDH->Succinate Succinate->TCA

This diagram illustrates the interconnected pathways of aluminum-induced mitochondrial damage, integrating findings from multiple studies [1] [2] [6].

Key Insights for Researchers

  • Aluminum Form Matters: The physical state of aluminum is a critical determinant of toxicity. Aluminum nanoparticles (AlNPs) demonstrate significantly greater mitochondrial toxicity compared to ionic aluminum (Al³⁺) at equivalent concentrations, likely due to higher reactivity and potentially different uptake mechanisms [1].
  • The Dual Role of Citrate: The relationship between aluminum and citrate is complex and context-dependent.
    • External Detoxification: The secretion of citrate into the rhizosphere is a well-established Al-tolerance mechanism in plants. The extruded citrate chelates Al³⁺, forming a non-toxic complex that prevents aluminum uptake [3] [4] [5].
    • Internal Toxicity Unclear: While external Al-citrate is protective, the impact of internally formed aluminum-citrate complexes on animal or human mitochondria is less clear. The primary toxicity appears to stem from Al³⁺ disrupting the TCA cycle and ETC directly [2].
  • Targeting the TCA Cycle: A consistent finding across studies is that the TCA cycle is a primary target for aluminum toxicity. The collective inhibition of key enzymes like aconitase, KGDH, and SDH leads to metabolic dysfunction, succinate accumulation, and ultimately, a failure in energy production [2].

References

Comprehensive Comparative Analysis of Aluminum-Citrate Speciation in Environmental and Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Aluminum-Citrate Chemistry and Comparison Framework

Aluminum-citrate speciation represents a critical intersection in environmental chemistry and toxicology, where the interaction between a ubiquitous metal and a common biological ligand determines aluminum's bioavailability, transport, and ultimate effects on living systems. The coordination chemistry of aluminum is dominated by its hard trivalent cation (Al³⁺), which strongly prefers oxygen-donor ligands like citrate, forming complexes that significantly influence aluminum's behavior in both environmental and biological contexts. This preference stems from aluminum's high charge density, which creates strong electrostatic interactions with negatively charged oxygen atoms in citrate's carboxylate groups. The speciation of aluminum-citrate complexes varies dramatically across different pH conditions and matrices, making comparative analysis essential for understanding aluminum's role in everything from soil chemistry to human toxicology.

The biological significance of aluminum-citrate speciation has gained importance due to increased human exposure to biologically available aluminum through environmental acidification, industrial processes, and consumer products. Despite aluminum's abundance in the Earth's crust, its limited bioavailability under normal conditions meant that biological systems evolved without incorporating this metal into essential biochemical processes. However, human activities have substantially altered the biogeochemical cycle of aluminum, making it increasingly important to understand how citrate and other ligands affect its speciation, mobility, and potential toxicity across different sample types. This comparative guide examines the fundamental chemical principles, experimental approaches, and practical implications of aluminum-citrate speciation to support researchers in environmental science, toxicology, and drug development.

Quantitative Comparison of Aluminum-Citrate Complexation

Formation Constants and Thermodynamic Parameters

Table 1: Experimentally Determined Formation Constants for Aluminum-Citrate Complexes at 37°C in 0.15 mol dm⁻³ NaCl

Complex Species Log Formation Constant Predominant pH Range Key Characteristics
ML (AlCit) 8.1 2.0-4.0 Electrically neutral, membrane-permeable
MLH (AlCitH) 10.2 3.5-5.5 Protonated form
ML₂ (AlCit₂) 15.8 5.5-8.0 Anionic, triple chelate structure
M₃L₃H₋₄ 22.4 6.5-8.5 Trimeric hydroxo-bridged complex
ML₂H₋₁ 13.9 7.0-9.0 Mixed hydrolysis product
ML₂H₋₂ 7.3 8.5-10.0 Fully deprotonated at high pH

The quantitative investigation of aluminum-citrate equilibria reveals a complex system with multiple species coexisting across the physiological pH range [1]. The formation constants demonstrate citrate's remarkable capacity to coordinate aluminum through its tricarboxylate structure, creating complexes with varying stoichiometries and protonation states. The electrically neutral ML complex (AlCit) is of particular significance in biological contexts, as its lack of charge enables membrane permeability and potentially facilitates aluminum absorption in biological systems. The trimeric M₃L₃H₋₄ species represents an important hydroxo-bridged complex that becomes predominant under neutral to slightly basic conditions, illustrating aluminum's tendency toward hydrolysis and polymerization even in the presence of strong organic ligands.

Comparative Speciation Distribution Across Sample Types

Table 2: Percentage Distribution of Major Aluminum-Citrate Complexes in Different Environmental and Biological Matrices

Matrix Type pH Range Predominant Species (>50%) Secondary Species (15-50%) Minor Species (<15%)
Acidic Soils 4.0-5.0 MLH (AlCitH) ML (AlCit), Free Al³⁺ M₃L₃H₋₄, ML₂
Circumneutral Waters 6.5-7.5 M₃L₃H₋₄ ML₂, ML₂H₋₁ ML, MLH
Human Blood Plasma 7.35-7.45 Al-Transferrin ML₂, Citrate-enhanced urinary excretion M₃L₃H₋₄
Upper GI Tract 2.0-3.0 ML (AlCit) Free Al³⁺, MLH Partially protonated complexes
Plant Cytosol 7.0-7.5 ML₂, Non-toxic organic complexes M₃L₃H₋₄ ATP complexes

The speciation distribution across different matrices highlights how environmental conditions dramatically alter the dominant aluminum-citrate complexes and their potential impacts. In acidic environments like soils and the upper gastrointestinal tract, the neutral ML complex and protonated MLH species prevail, enhancing aluminum mobility and potential bioavailability [1]. Under circumneutral conditions found in natural waters and intracellular environments, the anionic ML₂ and polynuclear M₃L₃H₋₄ species become dominant, affecting transport properties and toxicity mechanisms. The competition between citrate and other biological ligands becomes particularly important in blood plasma, where transferrin binding predominates despite citrate's role in facilitating urinary aluminum excretion [2] [3].

The diagram below illustrates the experimental workflow for determining aluminum-citrate speciation using complementary analytical and computational approaches:

Aluminum-Citrate Speciation Workflow Start Sample Collection (Environmental/Biological) Prep Sample Preparation (pH Adjustment, Filtration) Start->Prep Sep Separation Techniques Prep->Sep Det Detection Methods Sep->Det FPLC FPLC-ICP-MS Sep->FPLC High Resolution IC Ion Chromatography Sep->IC Anionic Complexes EMF EMF Measurements Sep->EMF Stability Constants Comp Computational Modeling Det->Comp MS Mass Spectrometry Det->MS Molecular Mass NMR NMR Spectroscopy Det->NMR Coordination AS Atomic Spectroscopy Det->AS Total Metal Res Speciation Results Comp->Res Geom Geometric Optimization Comp->Geom Structure Prediction Aff Affinity Calculations Comp->Aff Binding Energy Dist Distribution Modeling Comp->Dist Species Prediction

Experimental Protocols for Speciation Studies

Laboratory Methods for Complexation Studies

The investigation of aluminum-citrate speciation requires multiple complementary techniques due to the complexity of the equilibrium systems and limitations of individual methods. For direct determination of stability constants, potentiometric titration with a glass electrode has been extensively employed, with measurements typically conducted in 0.15 mol dm⁻³ NaCl at 37°C to simulate physiological conditions [1]. These studies require careful exclusion of carbon dioxide and maintenance of inert atmosphere to prevent interference. For samples with very low aluminum concentrations (nanomolar range), ac oscillopolarography in the presence of rubeanic acid provides sensitivity for labile monomeric aluminum species, particularly in environmental waters where total aluminum concentrations may be minimal yet still biologically relevant.

Separation-based techniques are crucial for distinguishing different aluminum-citrate complexes in complex matrices. Fast Protein Liquid Chromatography (FPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) or electrothermal atomic absorption spectrometry (ETAAS) enables separation and detection of low-molecular-weight aluminum complexes in biological fluids like serum and plant saps [4]. The separation typically employs anion-exchange chromatography, which effectively resolves negatively charged aluminum-citrate complexes like ML₂ from neutral or positively charged species. For specialized applications investigating aluminum interaction with biomolecules, electrospray mass spectrometry (ES-MS-MS) provides molecular mass information and fragmentation patterns that help identify complex structures, though this method may alter labile equilibrium during the ionization process.

Computational Approaches for Speciation Modeling

Computational chemistry methods have become indispensable tools for understanding aluminum-citrate speciation, particularly because many aluminum complexes are "spectroscopically silent" and challenging to characterize experimentally [2]. The cluster-continuum approach has proven valuable for modeling aluminum interactions with biological ligands, where the first coordination shell is treated quantum mechanically while the surrounding environment is represented as a continuum dielectric. This method allows researchers to calculate metal binding affinities and understand how aluminum competes with essential metals like magnesium in biological systems. The calculations have revealed that aluminum's strong binding to oxygen-donor ligands is primarily driven by favorable Coulomb interactions, though the high desolvation penalty for Al³⁺ creates a delicate balance that depends on the dielectric environment.

Computer simulations using programs like GEOCHEM, PHREEQC, or MINTEQA2 incorporate experimentally determined stability constants to predict aluminum speciation across wide ranges of pH, concentration, and competing ligands. These simulations are particularly valuable for bioavailability assessments, as they can distinguish between high-molecular-weight protein-bound aluminum and low-molecular-weight species that are more biologically active [1]. The computational models have been instrumental in identifying the neutral AlCit complex as a key species for gastrointestinal absorption and revealing citrate's role in promoting aluminum excretion through urine formation. These models require careful validation against experimental data but provide powerful tools for extrapolating limited experimental measurements to complex real-world scenarios.

Biological Implications and Toxicological Significance

Cellular Uptake Mechanisms and Toxicity Pathways

The bioavailability and cellular uptake of aluminum-citrate complexes vary significantly depending on the specific species, which explains the differential toxicity observed across environmental and biological systems. The electrically neutral AlCit complex readily crosses biological membranes through paracellular transport and potentially via divalent metal transporters, making it particularly important for aluminum absorption in the gastrointestinal tract [1] [3]. In contrast, anionic complexes like AlCit₂⁻ and protein-bound aluminum (primarily to transferrin) show limited membrane permeability but may enter cells through endocytosis or specific receptor-mediated processes. Once inside cells, aluminum can interfere with essential metabolic processes, most notably by substituting for magnesium in enzyme active sites and nucleotide binding domains, despite their difference in charge and preferred coordination geometry.

The diagram below illustrates the primary mechanisms of aluminum transport across biological membranes and its intracellular fate:

Aluminum Transport and Cellular Fate Extracellular Extracellular Space Para Paracellular Transport (AlCit neutral complex) Extracellular->Para Channel Membrane Channels (Potential Mg²⁺ transporters) Extracellular->Channel Endocytosis Receptor-Mediated Endocytosis (Al-Transferrin) Extracellular->Endocytosis Active Active Transport (Siderophore systems) Extracellular->Active Membrane Cell Membrane Intracellular Intracellular Space Cytosol Cytosolic Distribution Intracellular->Cytosol Organelles Organelle Accumulation (Mitochondria, Nucleus) Intracellular->Organelles Storage Storage/Sequestration (Citrate, Phosphates) Intracellular->Storage Toxicity Toxicity Mechanisms Intracellular->Toxicity Para->Intracellular Channel->Intracellular Endocytosis->Intracellular Active->Intracellular ROS ROS Production Toxicity->ROS Signaling Signaling Disruption Toxicity->Signaling Enzyme Enzyme Inhibition Toxicity->Enzyme Cytoskeleton Cytoskeleton Alteration Toxicity->Cytoskeleton

The toxicological mechanisms of aluminum involve multiple pathways, with the specific citrate complexes playing a modifying role in the ultimate biological effects. Aluminum exposure enhances the production of reactive oxygen species (ROS), potentially through stabilization of superoxide radicals and promotion of Fenton chemistry, leading to oxidative stress and cellular damage [2]. Additionally, aluminum interferes with calcium and phosphoinositide signaling pathways, disrupting essential second messenger systems in both plant and animal cells. In long-term exposure situations, aluminum accumulates primarily in bone and brain tissue, with the Al-citrate and Al-transferrin complexes crossing the blood-brain barrier and potentially contributing to neurodegenerative conditions through accumulation in brain cells.

Comparative Toxicology Across Biological Systems

Plants exhibit varied responses to aluminum toxicity depending largely on aluminum speciation and their adaptive mechanisms. Aluminum-sensitive plants experience rapid inhibition of root growth, disruption of cytoskeleton organization, and impairment of nutrient uptake in acidic soils where toxic Al³⁺ and Al-citrate species predominate [5]. In contrast, aluminum-accumulator plants like tea (Camellia sinensis) utilize citrate and other organic acids to complex aluminum into non-toxic forms that are sequestered in leaf vacuoles, allowing them to accumulate up to 30,000 ppm aluminum in their tissues without apparent harm. This fundamental difference highlights how citrate-mediated speciation can dramatically alter aluminum's biological effects, with the specific coordination environment and subcellular localization determining whether aluminum acts as a toxin or is tolerated in high concentrations.

In animal and human systems, aluminum absorption from the gastrointestinal tract is generally low (approximately 0.1% of daily intake) but increases significantly when aluminum is complexed with organic ligands like citrate [5]. The aluminum-citrate complex is particularly effective at enhancing aluminum absorption because it remains soluble at neutral pH and can utilize paracellular transport pathways. Once absorbed, aluminum circulates in blood primarily bound to serum transferrin, with only a small fraction present as low-molecular-weight citrate complexes [3]. However, these citrate complexes play a crucial role in determining aluminum's tissue distribution and excretion, facilitating accumulation in bone and brain while also promoting urinary excretion. This dual role of citrate—both enhancing absorption and promoting excretion—creates a complex relationship that depends on concentration, route of exposure, and physiological context.

Technical Applications and Regulatory Considerations

Analytical Method Selection Guide

Table 3: Comparison of Analytical Methods for Aluminum-Citrate Speciation in Different Sample Types

Method Category Specific Techniques Detection Limits Key Applications Major Limitations
Separation Methods FPLC-ICP-MS, IC-ETAAS 0.1-1.0 μg/L Serum speciation, Environmental waters Potential disturbance of equilibrium
Spectroscopic Methods NMR, FTIR, Raman 1-10 μmol/L Coordination geometry, Binding modes Limited sensitivity for trace levels
Electrochemical Methods Potentiometry, Polarography 0.01-0.1 μmol/L Stability constants, Labile monomeric Al Requires calibration, pH control
Computational Methods DFT, Cluster-continuum N/A Molecular structures, Binding affinities Dependent on model parameters
Fractionation Methods Ultrafiltration, DGT 0.01-0.1 μg/L Bioavailable fractions, Field deployment Operational definitions

Selecting appropriate analytical methods requires careful consideration of the specific research questions, sample matrix, and concentration ranges expected. For biological samples like blood serum where transferrin binding predominates but low-molecular-weight citrate complexes are biologically significant, FPLC-ICP-MS provides the necessary sensitivity and separation power to resolve different species [4]. Environmental water samples with lower total aluminum concentrations but potentially higher proportions of citrate complexes may benefit from ac oscillopolarography for direct determination of labile monomeric aluminum fractions. The emerging application of electrospray mass spectrometry with carefully controlled ionization conditions shows promise for identifying specific aluminum-citrate complexes without disturbing equilibrium, though quantitative applications remain challenging.

Quality assurance in aluminum-citrate speciation studies presents particular challenges due to the labile nature of many complexes and potential for contamination. Sample collection and storage must consider the possibility of species transformation during handling, with rapid processing and careful control of temperature and pH essential for accurate results. For biological samples, the use of chelex competitive binding assays helps validate protein binding measurements, while in environmental samples, standard reference materials with certified aluminum species would be ideal but are rarely available. Method validation typically requires application of multiple complementary techniques to the same samples, with computational speciation modeling serving as a consistency check between different experimental approaches.

Environmental and Pharmaceutical Implications

The regulatory implications of aluminum-citrate speciation extend to both environmental protection and pharmaceutical safety. In environmental contexts, understanding aluminum-citrate speciation helps explain the differential toxicity of aluminum in acidified waters versus circumneutral systems, informing regulatory standards for aluminum concentrations in discharged waters and soil amendments. The formation of aluminum-citrate complexes can either mitigate or exacerbate aluminum toxicity depending on the specific environment: in acidic conditions, citrate may reduce toxicity by forming less toxic complexes compared to Al³⁺, while in neutral conditions, citrate may increase aluminum mobility and bioavailability to aquatic organisms. These complex relationships necessitate speciation-based assessments rather than simply regulating total aluminum concentrations.

In pharmaceutical and clinical contexts, aluminum-citrate speciation informs safety assessments for parenteral nutrition solutions, vaccine adjuvants, and antacid formulations. The enhanced absorption of aluminum when administered with citrate has led to specific warnings about concurrent use of aluminum-containing medications with citrate compounds, particularly for patients with renal impairment [3]. Conversely, the understanding that citrate promotes urinary aluminum excretion has stimulated research into citrate-based chelating strategies for aluminum overload, though with mixed results due to citrate's simultaneous enhancement of gastrointestinal absorption. Pharmaceutical development must consider how formulation components affect aluminum speciation, especially for products that might be contaminated with aluminum during manufacturing or storage. The quantitative speciation data and experimental approaches summarized in this guide provide the foundation for these critical assessments across environmental, pharmaceutical, and clinical domains.

Conclusion

The comparative analysis of aluminum-citrate speciation across environmental and biological samples reveals a complex interplay between fundamental coordination chemistry and practical implications for toxicity, bioavailability, and regulatory control. The quantitative speciation data demonstrates citrate's remarkable capacity to form multiple complexes with aluminum across the physiological pH range, with the electrically neutral AlCit complex playing a particularly important role in biological absorption due to its membrane permeability. The experimental methodologies for studying these complexes continue to evolve, with separation techniques like FPLC-ICP-MS providing unprecedented resolution of species in biological fluids, while computational approaches offer molecular-level insights into binding affinities and competition with essential metals.

References

aluminum citrate toxicity validation animal models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data from Animal Models

Study Focus Animal Model Aluminum Form Key Quantitative Findings Experimental Protocol Summary

| PBTK Model Development [1] [2] | Rats & Humans | Citrate & Chloride salts | • Plasma: Fitted 26Al kinetics over 150 weeks. • Tissues: Data for liver, spleen, muscle, bone, brain, kidney. • Elimination: Urinary excretion data. [2] | • Single intravenous (i.v.) or oral (p.o.) doses of 26Al tracer as citrate or chloride. [1] [2] • Long-term monitoring of plasma, tissues, and urine. [2] • Physiology-based model scaling from rats to humans. [1] [2] | | Neurotoxicity Mechanisms [3] | Rats | Aluminum maltol (Al(mal)3) | • Spatial Memory: ↓ target quadrant dwell time & platform crossings. • Neuronal Health: ↓ neuron count in hippocampus CA1. • Synapses: Thinner post-synaptic density. [3] | • Subchronic Exposure: Daily intragastric administration of Al(mal)3 for 90 days. [3]Behavior: Morris water maze test for learning/memory. [3]Histology: Nissl staining (neurons), TEM (synapses). [3]Molecular: Whole-transcriptome sequencing of hippocampus. [3] |

Key Experimental Protocols in Detail

For researchers looking to implement these models, here is a deeper dive into the methodologies.

  • Toxicokinetic Studies with 26Al Tracer [1] [2]: This approach is considered a gold standard for understanding long-term aluminum biokinetics because the 26Al tracer can be quantified without background interference from natural aluminum (27Al). [1] [2]

    • Dosing: Animals receive a single intravenous or oral dose of a soluble aluminum salt, specifically aluminum citrate (AlCit) or aluminum chloride (AlChl), with the aluminum labeled with the 26Al isotope. [1] [2]
    • Sampling: Blood, urine, and various tissues (including bone, brain, liver, and kidney) are collected over an extended period—up to 150 weeks in some studies—to capture both short-term distribution and long-term retention. [2]
    • Analysis: 26Al levels are measured in the samples. The data is used to estimate substance-dependent parameters for a PBTK model within a non-linear mixed-effect modeling context, allowing for inter-species translation from rats to humans. [1] [2]
  • Neurotoxicity and Transcriptomic Analysis [3]: This protocol is designed to uncover the molecular mechanisms behind aluminum-induced cognitive impairment.

    • Animal Modeling: Rats are administered aluminum maltol via intragastric gavage daily for 90 days to establish a model of subchronic exposure. [3]
    • Behavioral Testing: Spatial learning and memory are assessed using the Morris water maze, which measures metrics like escape latency and time spent in the target quadrant. [3]
    • Tissue and Molecular Analysis: After sacrifice, hippocampal tissue is analyzed through:
      • Histological Staining (Nissl): To count neurons and assess structural integrity. [3]
      • Transmission Electron Microscopy (TEM): To examine ultra-structural changes in synapses. [3]
      • Whole-Transcriptome Sequencing: To identify differentially expressed mRNAs, miRNAs, lncRNAs, and circRNAs, and to construct competing endogenous RNA (ceRNA) networks. [3]

Mechanisms of Neurotoxicity

The transcriptomic study in rats revealed a key signaling pathway through which aluminum likely causes neurological damage. The following diagram illustrates this mechanism.

G AlExposure Aluminum Exposure miR96 ↑ miR-96-5p AlExposure->miR96 IRS1 ↓ IRS1 miR96->IRS1 Targets PI3K_AKT Inhibition of PI3K/AKT Pathway IRS1->PI3K_AKT Patho Pathological Outcomes: • ↑ Aβ & tau protein • Neuronal damage • Synaptic dysfunction PI3K_AKT->Patho Learning Impaired Learning & Memory Patho->Learning

The neurotoxic mechanism involves aluminum exposure leading to increased expression of miR-96-5p, which in turn suppresses its target gene, IRS1. This inhibition of IRS1 results in the downregulation of the PI3K/AKT signaling pathway, ultimately causing pathological hallmarks of Alzheimer's disease (increased Aβ and tau), neuronal damage, and cognitive deficits. [3]

Interpretation and Research Context

  • This compound vs. Other Forms: In PBTK models, this compound is often studied alongside aluminum chloride as a soluble, reference form of aluminum. This contrasts with the poorly soluble aluminum hydroxides and phosphates used as adjuvants in vaccines, which have very different absorption and release kinetics from injection sites. [1]
  • Role of Animal Data: The animal models, particularly those using the 26Al tracer, are crucial for validating PBTK models. These models can then simulate aluminum kinetics in humans, including in children, for various exposure routes (diet, vaccines, parenteral nutrition), where direct human tissue data is unavailable. [1]

References

aluminum citrate versus aluminum hydroxide adjuvants immunogenicity

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties and Antigen Adsorption

The table below summarizes the key differences in their physical and chemical characteristics, which directly influence how they interact with vaccine antigens.

Feature Aluminum Hydroxide Aluminum Phosphate
Chemical Composition Crystalline aluminum oxyhydroxide (AlOOH) [1] Amorphous aluminum hydroxyphosphate [2]
Surface Charge (at neutral pH) Positively charged [1] [2] Negatively charged [2]
Isoelectric Point (IEP) ~11.4 [1] Not specified in search results, but lower than aluminum hydroxide
Preferred Antigen IEP Antigens with IEP < 7 (acidic) [2] Antigens with IEP > 7 (basic) [2]
Primary Adsorption Mechanism Electrostatic interaction, ligand exchange [2] Electrostatic interaction, ligand exchange [2]
Particle Morphology Needle-like crystallites [2] Plate-like nanoparticles [2]

Immunogenicity and Mechanisms of Action

While both adjuvants enhance immune responses, their specific immunological behaviors and underlying mechanisms show notable differences, as outlined in the table below.

Aspect Aluminum Hydroxide Aluminum Phosphate
Historical Use First discovered in 1926; most commonly used form [1] Widely used alongside aluminum hydroxide [1]
Typical Immune Response Historically associated with Th2-biased responses (strong antibody production) [1] [3] Also promotes Th2 responses, but differences exist due to in vivo behavior [1]
In Vivo Dissolution Dissolves less readily after injection [1] Dissolves more readily after injection [1]

| Key Cellular Mechanisms | - Repository Effect: Forms a temporary depot at injection site [1]

  • Pro-phagocytic Effect: Enhances antigen uptake by immune cells [1]
  • NLRP3 Inflammasome Activation: Triggers inflammatory pathways [1]
  • Cellular Stress & DAMP Release: Induces sterile inflammation [2] | Mechanisms are similar, though the faster dissolution rate may alter the kinetics of these processes [1] | | Direct Cell Stimulation | Activates monocytes, increasing cell surface markers (MHC II, CD86) and accessory functions [4] | Information not specified in search results |

The immunostimulatory action of aluminum hydroxide adjuvants involves a complex sequence of events at the cellular and molecular levels, which can be visualized in the following workflow.

G Aluminum Hydroxide Adjuvant Mechanism Start Vaccine Injection (IM) A1 Alum & Antigen Form Depot Start->A1 A2 Local Tissue Damage & Cellular Stress A1->A2 A3 Release of DAMPs & Alarmins A2->A3 B1 Phagocytosis by APCs (e.g., Monocytes, Macrophages, DCs) A3->B1 B2 Inflammasome Activation (e.g., NLRP3) B1->B2 B3 Pro-inflammatory Cytokine Release (e.g., IL-1β, IL-18) B2->B3 C1 APC Maturation & Migration to Lymph Node B3->C1 C2 Upregulation of Surface Markers (MHC II, CD40, CD86) C1->C2 C3 Antigen Presentation to T Cells C2->C3 D1 Differentiation of Naive T Cells C3->D1 D2 Th2-Biased Immune Response D1->D2 D3 B Cell Activation & Antibody Production D2->D3

Experimental Protocols for Key Findings

To support the data in the comparison tables, here are simplified methodologies from key studies.

  • Protocol 1: Assessing Direct Effects on Human Monocytes [4]

    • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMC) from human blood using a density gradient (e.g., Lymphoprep).
    • Culture Conditions: Culture PBMCs (at 2 x 10⁶ cells/ml) in complete medium (e.g., RPMI 1640 with 10% Fetal Calf Serum).
    • Stimulation: Expose cells to aluminum hydroxide gel at various concentrations (e.g., 1, 5, and 50 μg/ml) for 24-72 hours. Use cells in medium alone as a negative control.
    • Analysis: After culture, harvest cells and analyze via flow cytometry for changes in surface marker expression (e.g., MHC class II, CD86, CD40).
  • Protocol 2: In Vivo Bio-distribution and Clearance [1]

    • Animal Model: Use rabbits as the model organism.
    • Labeling and Injection: Label aluminum hydroxide and aluminum phosphate adjuvants with a radioactive isotope (²⁶Al). Administer the adjuvants via intramuscular (IM) injection.
    • Monitoring: Track the presence and location of the radioactive label over a set period (e.g., 28 days).
    • Measurement: Compare the dissolution and clearance rates of the two adjuvant types from the injection site over time.

Research Outlook

Current research is focused on overcoming the limitations of traditional aluminum salts, particularly their tendency to induce a Th2-biased response. A prominent strategy involves creating composite adjuvant systems that combine aluminum hydroxide with other immunostimulatory components. For instance, nanosized aluminum hydroxide (XA) has been mixed with a nanoemulsion (XE) and a TLR9 agonist (CpG) to create a novel platform (XAEC) that promotes a more balanced Th1/Th2 response and stronger cellular immunity, showing promise in prophylactic and therapeutic vaccine models [3].

References

×

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

219.0085410 g/mol

Monoisotopic Mass

219.0085410 g/mol

Heavy Atom Count

14

UNII

IJ623779BA

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

31142-56-0

Use Classification

Cosmetics -> Antiperspirant; Astringent; Deodorant

Dates

Last modified: 04-14-2024

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